Ethyl 6-amino-1H-indazole-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTMZLMUCSXNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743709 | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-99-0 | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73907-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 6-amino-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders. Ethyl 6-amino-1H-indazole-7-carboxylate is a key building block in the synthesis of more complex indazole-based compounds, making a thorough understanding of its synthesis and characterization paramount for researchers in the field of drug discovery and development. This guide provides a detailed, experience-driven approach to the preparation and analysis of this important synthetic intermediate.
I. Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The chosen synthetic strategy begins with the commercially available starting material, 2-methyl-3-nitroaniline, and proceeds through esterification, cyclization to form the indazole core, and a final reduction of the nitro group. This pathway is selected for its logical progression and the relatively common and well-understood transformations involved.
Caption: Synthetic workflow for this compound.
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
The initial step involves the conversion of 2-methyl-3-nitrobenzoic acid to its corresponding ethyl ester. While the direct esterification of the starting aniline is possible, a more controlled approach involves the initial formation of the benzoic acid derivative. For the purpose of this guide, we will assume the availability of ethyl 2-methyl-3-nitrobenzoate as the starting material for the subsequent cyclization step, as its preparation from the corresponding benzoic acid is a standard and well-documented procedure.
Step 2: Cyclization to Ethyl 6-nitro-1H-indazole-7-carboxylate
The formation of the indazole ring from an ortho-substituted nitrobenzene is a key transformation. While various methods exist for such cyclizations, the use of a strong acid catalyst like polyphosphoric acid (PPA) can be effective in promoting the intramolecular condensation.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl 2-methyl-3-nitrobenzoate (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the reaction mixture with vigorous stirring to a temperature of 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 6-nitro-1H-indazole-7-carboxylate.
Step 3: Reduction to this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Dissolve Ethyl 6-nitro-1H-indazole-7-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
II. Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Caption: Logical flow for the characterization of the final product.
Expected Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (indazole) | 12.0 - 13.0 | br s | - | Broad singlet, exchangeable with D₂O. |
| Ar-H (indazole ring) | 7.5 - 8.0 | d | ~8.0 - 9.0 | Doublet corresponding to the proton on the benzene portion of the indazole. |
| Ar-H (indazole ring) | 6.5 - 7.0 | d | ~8.0 - 9.0 | Doublet corresponding to the proton on the benzene portion of the indazole, upfield due to the amino group. |
| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| OCH₂CH₃ | 4.2 - 4.5 | q | ~7.0 | Quartet from the ethyl ester. |
| OCH₂CH₃ | 1.2 - 1.5 | t | ~7.0 | Triplet from the ethyl ester. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | 165 - 170 | Carbonyl carbon of the ethyl ester. |
| Aromatic C-NH₂ | 140 - 150 | Carbon attached to the amino group. |
| Aromatic C (indazole) | 110 - 140 | Multiple signals for the aromatic carbons of the indazole ring. |
| OCH₂CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |
| OCH₂CH₃ | 14 - 16 | Methyl carbon of the ethyl ester. |
IR (Infrared) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H (indazole) | 3200 - 3400 | Broad |
| N-H (amine) | 3300 - 3500 | Two sharp bands (symmetric and asymmetric stretching) |
| C=O (ester) | 1680 - 1710 | Strong, sharp |
| C=C (aromatic) | 1500 - 1600 | Multiple bands |
| C-N | 1250 - 1350 |
Mass Spectrometry (MS):
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₁N₃O₂), which is 205.22 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester.
III. Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all laboratory procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving organic solvents and reagents should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. Handle with extreme care. Quenching with ice should be done slowly and cautiously.
-
Palladium on Carbon (Pd/C): Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle in an inert atmosphere when possible and avoid sources of ignition.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all connections in the hydrogenation apparatus are secure and there are no leaks.
-
IV. Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound. The provided protocols, rooted in established chemical principles and analogous transformations, offer a reliable pathway for obtaining this valuable building block. The detailed characterization section, while based on predicted data, provides a solid foundation for researchers to verify the identity and purity of their synthesized material. By adhering to the described methodologies and safety precautions, scientists can confidently produce and utilize this key intermediate in their pursuit of novel and impactful drug candidates.
References
-
General procedures for the reduction of nitroarenes to anilines can be found in various organic chemistry textbooks and review articles. A relevant online resource is: Wikipedia contributors. (2023, November 29). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Information on the synthesis of indazoles via cyclization reactions can be found in the chemical literature. For an example of N-N bond-forming oxidative cyclization, see: Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. [Link]
- General information on the characterization of organic compounds using spectroscopic methods is widely available. For an overview, see: Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- The use of polyphosphoric acid in cyclization reactions is a common synthetic strategy. For a general discussion of its applications, see: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
Spectroscopic Characterization of Ethyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide for Researchers
Foreword: Elucidating the Molecular Architecture of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the indazole core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a variety of biological targets with high affinity. Ethyl 6-amino-1H-indazole-7-carboxylate is a key intermediate in the synthesis of a multitude of biologically active compounds, making a thorough understanding of its structural and electronic properties paramount for researchers in the field. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) for this compound, grounded in the principles of structural organic chemistry and instrumental analysis. We will not only present the data but also delve into the causal relationships between the molecular structure and the observed spectroscopic signals, offering insights that are critical for structural confirmation and the design of subsequent synthetic transformations.
Molecular Structure and its Spectroscopic Implications
This compound possesses a bicyclic aromatic system with key functional groups that give rise to a distinct spectroscopic fingerprint. The indazole ring system, an amalgamation of a benzene and a pyrazole ring, exhibits tautomerism, with the 1H- and 2H-tautomers being the most common. For indazoles, the 1H-tautomer is generally the more stable form.[1] The presence of an amino group at the 6-position and an ethyl carboxylate at the 7-position introduces specific electronic effects and characteristic spectroscopic handles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key resonances. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethyl carboxylate group, as well as the aromatic nature of the indazole core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| NH (indazole) | ~13.0 | broad singlet | - | The acidic proton on the indazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |
| H-3 | ~8.0 | singlet | - | This proton is on the pyrazole part of the ring and is typically a singlet in the absence of adjacent protons. |
| H-4 | ~7.6 | doublet | ~8.5 | This aromatic proton is coupled to H-5, resulting in a doublet. Its chemical shift is influenced by the adjacent indazole nitrogen. |
| H-5 | ~6.8 | doublet | ~8.5 | This proton is ortho to the electron-donating amino group, causing a significant upfield shift. It is coupled to H-4. |
| NH₂ | ~5.5 | broad singlet | - | The protons of the amino group are often broad due to exchange and quadrupole effects. The exact chemical shift is solvent and concentration-dependent. |
| -OCH₂CH₃ | ~4.3 | quartet | ~7.1 | The methylene protons of the ethyl ester are coupled to the methyl protons, resulting in a quartet. |
| -OCH₂CH₃ | ~1.3 | triplet | ~7.1 | The methyl protons of the ethyl ester are coupled to the methylene protons, appearing as a triplet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (ester) | ~168 | The carbonyl carbon of the ester is highly deshielded. |
| C-7a | ~145 | A quaternary carbon at the fusion of the two rings. |
| C-6 | ~140 | The carbon bearing the amino group is deshielded due to the nitrogen's electronegativity but shielded by its electron-donating resonance effect. |
| C-3a | ~138 | Another quaternary carbon at the ring junction. |
| C-3 | ~135 | The carbon in the pyrazole ring attached to a proton. |
| C-4 | ~122 | An aromatic methine carbon. |
| C-5 | ~105 | This carbon is significantly shielded by the strong electron-donating effect of the ortho-amino group. |
| C-7 | ~100 | The carbon bearing the carboxylate group is shielded. |
| -OCH₂CH₃ | ~60 | The methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3400-3200 | N-H stretching (amine and indazole) | Medium-Strong | The N-H bonds of the primary amine and the indazole ring will show characteristic stretching vibrations in this region. The amine may show two distinct bands (symmetric and asymmetric stretching). |
| 3100-3000 | C-H stretching (aromatic) | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |
| 2980-2850 | C-H stretching (aliphatic) | Medium | Stretching vibrations of the C-H bonds in the ethyl group. |
| ~1710 | C=O stretching (ester) | Strong | The carbonyl group of the ethyl ester will give a strong, sharp absorption band. This is often one of the most prominent peaks in the spectrum. |
| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) | Medium-Strong | Bending vibrations of the N-H bonds in the amino group and stretching of the carbon-carbon double bonds in the aromatic ring. |
| 1250-1000 | C-O stretching (ester) | Strong | The C-O single bond stretches of the ester group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The expected exact mass of this compound (C₁₀H₁₁N₃O₂) is 205.0851 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at this m/z value. In low-resolution mass spectrometry, the nominal mass will be 205.
-
Major Fragmentation Pathways:
-
Loss of ethoxy group (-OCH₂CH₃): A significant fragment at m/z 160 corresponding to the loss of the ethoxy radical from the ester.
-
Loss of ethyl group (-CH₂CH₃): A fragment at m/z 176 due to the loss of an ethyl radical.
-
Decarbonylation: Loss of CO from the fragment at m/z 160 to give an ion at m/z 132.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Ionization Method:
-
Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce the protonated molecule [M+H]⁺ at m/z 206.
-
-
Mass Analyzer:
-
A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements and elemental composition determination.
-
Synthesis and Spectroscopic Correlation
The synthesis of this compound typically involves the esterification of 6-amino-1H-indazole-7-carboxylic acid.[3] The spectroscopic data of the final product should be consistent with the addition of the ethyl group and the retention of the core indazole structure. For instance, the appearance of signals corresponding to the ethyl group in the ¹H and ¹³C NMR spectra, along with the characteristic C=O stretch in the IR spectrum, would confirm the success of the esterification reaction. Various synthetic routes to the indazole core itself have been reported.[4][5]
Conclusion: A Framework for Confident Structural Assignment
The spectroscopic data presented in this guide, while predicted, are based on well-established principles and data from closely related structures. This comprehensive analysis provides researchers with a robust framework for the structural verification of this compound. By understanding the interplay between the molecular structure and its spectroscopic output, scientists can proceed with confidence in their synthetic endeavors and downstream applications.
Visualizing the Workflow: Spectroscopic Analysis of this compound
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
- LookChem. This compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Available from: [Link].
-
ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
Wiley Online Library. Supporting Information for a publication. Available from: [Link]
Sources
Physical and chemical properties of Ethyl 6-amino-1H-indazole-7-carboxylate
An In-Depth Technical Guide to Ethyl 6-amino-1H-indazole-7-carboxylate: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. As a derivative of indazole, a bicyclic structure composed of fused benzene and pyrazole rings, it serves as a versatile scaffold and a crucial building block for the synthesis of complex pharmaceutical agents. The indazole core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 73907-99-0 | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |
| Molecular Weight | 205.22 g/mol | Calculated |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not available. The related 6-amino-1H-indazole-7-carboxylic acid melts at 177 °C (with decomposition). | [4][5] |
| Boiling Point | Not available. The related 6-amino-1H-indazole-7-carboxylic acid has a predicted boiling point of 501.6 °C. | [4] |
| LogP | 1.903 | [3] |
| Topological Polar Surface Area (TPSA) | 81.0 Ų | [3] |
| Storage Conditions | 2-8°C, protect from light | [3][4] |
The structure features a primary aromatic amine and an ethyl ester group ortho to each other on the benzene portion of the indazole ring. This arrangement allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity. Its LogP value suggests moderate lipophilicity.
Spectroscopic Characterization
| Spectroscopy Type | Expected Features |
| ¹H NMR | ~1.4 ppm (t, 3H): -CH₃ of the ethyl group. ~4.4 ppm (q, 2H): -CH₂ of the ethyl group. ~5.0-6.0 ppm (br s, 2H): -NH₂ protons. ~6.5-7.8 ppm (m, 3H): Aromatic and indazole C3-H protons. ~11.0-13.0 ppm (br s, 1H): Indazole N1-H proton. |
| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl group. ~60 ppm: -CH₂ of the ethyl group. ~100-150 ppm: Aromatic and indazole carbons. ~168 ppm: Carbonyl carbon (C=O) of the ester. |
| Infrared (IR) | ~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine. ~3200 cm⁻¹: N-H stretching of the indazole ring. ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ester. ~1630 cm⁻¹: N-H scissoring (bending) vibration. ~1250 cm⁻¹: C-O stretching of the ester. |
| Mass Spectrometry (MS) | Expected [M]⁺: m/z = 205. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z = 160), loss of ethyl group (-C₂H₅, m/z = 176), and subsequent loss of CO. |
Protocol for Spectroscopic Analysis
A standardized approach is crucial for obtaining reliable spectroscopic data.
-
Sample Preparation (NMR):
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile N-H protons, allowing for their observation.
-
Ensure complete dissolution, using sonication if necessary.[8]
-
-
Data Acquisition (NMR):
-
Sample Preparation and Analysis (MS):
-
Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile.
-
Use Electrospray Ionization (ESI) in positive ion mode, which is expected to readily protonate the molecule to yield the [M+H]⁺ ion (m/z = 206).[8]
-
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the 6-amino group, the 7-carboxylate ester, and the indazole nucleus.
-
6-Amino Group: As a primary aromatic amine, this group is a versatile handle for derivatization. It can undergo standard reactions such as acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.
-
7-Carboxylate Ester Group: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 6-amino-1H-indazole-7-carboxylic acid.[9] This carboxylic acid is a pivotal intermediate for forming amide bonds with various amines, a cornerstone of combinatorial library synthesis in drug discovery.
-
Indazole Nucleus: The indazole ring possesses two nitrogen atoms, leading to potential tautomerism and offering sites for N-alkylation or N-acylation. The reaction's regioselectivity (substitution at N1 versus N2) can often be controlled by the choice of reagents and reaction conditions, providing access to different isomer series.[1]
Caption: Key reactive sites on the this compound scaffold.
Synthesis and Purification
A common and reliable method for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor. This method, a variation of the classic Fischer esterification, is widely used in academic and industrial labs.
Synthetic Workflow: Fischer Esterification
Caption: General workflow for the synthesis of the target compound via Fischer esterification.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-amino-1H-indazole-7-carboxylic acid (1.0 eq) in absolute ethanol (20-30 mL per gram of starting material). The use of excess ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the crude product in vacuo. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl ester.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in its pre-functionalized structure, which allows for rapid and divergent synthesis of compound libraries for screening.
-
Kinase Inhibitors: The indazole scaffold is a core component of numerous kinase inhibitors used in oncology, such as Axitinib and Pazopanib.[2] The 6-amino group on this building block can be functionalized to interact with the hinge region of a kinase active site, a common strategy in inhibitor design.
-
IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in cancer immune evasion. As a bioisostere of indole, the indazole nucleus has been explored for designing novel IDO1 inhibitors.[10] Recent studies have highlighted the potential of 6-substituted aminoindazoles as potent anticancer agents that suppress IDO1 expression.[10][11]
-
General Bioactive Compounds: The compound serves as a starting point for synthesizing molecules with a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][12]
Caption: Role of the title compound as a foundational building block in the drug discovery pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, protected from light, as recommended.[3][4]
Conclusion
This compound is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an invaluable tool for researchers. Its established role as a precursor to potent bioactive agents, particularly in the realm of oncology, underscores its continued relevance in the drug discovery landscape. This guide provides the foundational knowledge necessary for its effective use in the laboratory.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- LookChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 6-Amino-1H-indazole-7-carboxylic acid.
- Benchchem. (n.d.). 6-amino-1H-indazole-7-carboxylic acid.
- Echemi. (n.d.). 6-Amino-1H-indazole-7-carboxylic acid.
- J&K Scientific LLC. (n.d.). Ethyl-1H-indazole-6-carboxylate.
- ChemScene. (n.d.). Mthis compound.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Center for Biotechnology Information. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.
- National Center for Biotechnology Information. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 6-Amino-1H-indazole-7-carboxylic acid | 73907-95-6 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to the Discovery and Synthetic History of 6-Amino-1H-indazole-7-carboxylate Esters
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: The Unassuming Intermediate Behind a Breakthrough Cancer Therapy
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as cornerstones of therapeutic innovation. The 1H-indazole ring system is one such privileged structure, found at the core of numerous bioactive compounds.[1] This guide delves into the specific history and discovery of a key derivative, the 6-amino-1H-indazole-7-carboxylate ester scaffold. While seemingly a simple intermediate, this molecule's story is inextricably linked to the development of one of the most important classes of modern cancer drugs: PARP inhibitors.
Specifically, this scaffold is the linchpin in the synthesis of Niraparib , an orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has transformed the treatment landscape for patients with certain types of ovarian, breast, and other cancers.[2][3] This guide will trace the journey of this indazole core, not as an isolated chemical entity, but through the lens of its pivotal role in the discovery and process development of Niraparib. We will explore the therapeutic rationale that drove its creation, dissect the key synthetic strategies for its assembly, and provide field-proven insights into the experimental choices that enabled its large-scale production.
Part 1: The Therapeutic Imperative - PARP Inhibition and the Genesis of the Indazole Scaffold
The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear proteins crucial for cellular homeostasis.[4] The primary function of PARP-1 and PARP-2 is to detect single-strand breaks (SSBs) in DNA. Upon detection, PARP enzymes catalyze the formation of long poly(ADP-ribose) chains on themselves and other nuclear proteins, a process that recruits the necessary machinery to execute DNA repair.[4]
Synthetic Lethality: A Targeted Approach to Cancer Therapy
The therapeutic power of PARP inhibitors lies in the concept of synthetic lethality . In healthy cells, if the PARP-mediated single-strand break repair pathway is blocked, the cell can rely on an alternative, high-fidelity pathway for repairing the resulting double-strand breaks (DSBs) that form during DNA replication—the homologous recombination (HR) pathway. However, certain cancers, particularly those with germline mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.
In these BRCA-mutant cancer cells, the pharmacological inhibition of PARP creates a catastrophic scenario. The cell's primary mechanism for repairing SSBs is blocked, leading to an accumulation of DSBs during replication. With the HR pathway also being defective, the cell is unable to repair this extensive DNA damage, triggering apoptosis and selective cancer cell death.[4] Normal cells, with their intact HR pathway, are largely unaffected. This elegant therapeutic strategy selectively kills cancer cells while sparing healthy ones.
Discovery of the 2-phenyl-2H-indazole-7-carboxamide Scaffold
The recognition of this powerful therapeutic strategy spurred a global search for potent and selective PARP inhibitors. In 2009, scientists at Merck disclosed the development of a novel series of 2-phenyl-2H-indazole-7-carboxamides as highly potent inhibitors of PARP-1 and PARP-2.[5] Through systematic optimization of this series to improve enzymatic and cellular activity, as well as pharmacokinetic properties, they identified 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide , later named Niraparib (also known as MK-4827).[5] This compound displayed excellent PARP 1 and 2 inhibition (IC₅₀ = 3.8 and 2.1 nM, respectively) and potent, selective anti-proliferative activity against cancer cells with BRCA-1 and BRCA-2 mutations.[5] The discovery of Niraparib established the 6-amino-1H-indazole-7-carboxylate ester scaffold as a critical building block for this new class of targeted therapies.
Part 2: The Synthetic Challenge - Assembling the 6-Amino-1H-indazole-7-carboxylate Core
The translation of a promising drug candidate into a viable medicine hinges on the development of a safe, scalable, and efficient synthetic route. The journey of the 6-amino-1H-indazole-7-carboxylate core from a laboratory curiosity to a multi-kilogram intermediate illustrates the principles of modern process chemistry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Niraparib highlights two key fragments: the chiral 3-aryl-piperidine and the 6-amino-1H-indazole-7-carboxamide core. The amide bond of the indazole can be readily formed from its corresponding carboxylic acid or ester. This positions the 6-amino-1H-indazole-7-carboxylate ester as a pivotal, late-stage intermediate.
Figure 1: Retrosynthetic analysis of Niraparib.
Process Development and Optimization of the Indazole Synthesis
Initial syntheses often prioritize speed and flexibility, while later-stage process development focuses on cost, safety, and robustness. The synthesis of the Niraparib indazole core is a prime example of this evolution.
A key late-stage step in many Niraparib syntheses is the regioselective copper-catalyzed N-arylation of the indazole core with the piperidine fragment.[2] This highlights the importance of having a robust method to prepare the indazole building block itself. An early kilogram-scale synthesis reported by Merck involved a route that, while effective, utilized azide reagents at elevated temperatures, posing significant safety risks for large-scale production.[6]
Subsequent process development efforts focused on mitigating these risks and improving efficiency. A newer asymmetric synthesis was developed that converged on the same high-yielding, regioselective copper-catalyzed N-arylation but employed a safer and more elegant biocatalytic approach for the piperidine fragment and a refined synthesis for the indazole core.[2]
| Metric | Early Kilogram-Scale Route | Optimized Process Route | Causality for Change |
| Key Transformation | Azide-based cyclization | Not explicitly detailed, but avoids hazardous reagents | Safety & Scalability: Avoided the use of potentially explosive azide reagents at high temperatures.[6] |
| Chiral Separation | Chiral HPLC resolution | Transaminase-mediated dynamic kinetic resolution | Efficiency & Cost: Enzymatic resolution is often more efficient and scalable than preparative chiral chromatography.[2] |
| Coupling Strategy | Copper-catalyzed N-arylation | Copper-catalyzed N-arylation | Robustness: This key fragment-coupling step was identified as highly efficient and regioselective, and was therefore retained and optimized.[2] |
| Overall Yield | Effective for kilogram scale | Improved efficiency | Process Optimization: New routes aimed to reduce step count and improve overall material throughput. |
Table 1: Comparison of early vs. optimized synthetic strategies for Niraparib.
Part 3: Key Methodologies and Experimental Protocols
To provide a practical understanding, this section details a representative protocol for a key transformation in the synthesis of the Niraparib core. The following protocols are synthesized from published procedures and represent established methodologies.
Workflow for a Key Late-Stage Coupling
The following diagram illustrates the critical copper-catalyzed coupling of the indazole ester with the protected piperidine fragment, a cornerstone of the optimized Niraparib synthesis.
Caption: Key copper-catalyzed C-N cross-coupling workflow.
Detailed Protocol: Copper-Catalyzed N-Arylation of an Indazole
(This protocol is a representative example based on the process development work published by Merck.[2][6])
Objective: To perform a regioselective N²-arylation of the indazole ring system with an aryl bromide.
Self-Validation System:
-
Input Control: Purity of starting materials (Indazole H, Piperidine F) must be >98% by HPLC. K₂CO₃ must be finely powdered and dry. DMAc should be an anhydrous grade.
-
In-Process Control: Reaction progress is monitored by HPLC at regular intervals (e.g., every 4 hours) to check for the consumption of starting materials and the formation of product J.
-
Output Control: The final product must meet pre-defined purity specifications by HPLC and have its identity confirmed by ¹H NMR and Mass Spectrometry.
Materials:
-
Indazole fragment (e.g., a protected 6-amino-1H-indazole-7-carboxylate) (1.0 equiv)
-
N-Boc-(S)-3-(4-bromophenyl)piperidine fragment (1.0 equiv)
-
Copper(I) Bromide (CuBr) (0.05 equiv)
-
Ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine) (0.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the indazole fragment, the N-Boc-piperidine fragment, potassium carbonate, and copper(I) bromide.
-
Purge the vessel with nitrogen for 15 minutes.
-
Add the ligand followed by anhydrous N,N-dimethylacetamide (DMAc).
-
Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and monitor the reaction by HPLC until the indazole starting material is consumed (typically 24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer sequentially with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired N²-arylated indazole product. The process described by Merck achieved a 94% yield for this transformation.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a copper(I) source and a diamine ligand is crucial for facilitating the C-N cross-coupling. Copper is a cost-effective alternative to palladium for this type of transformation.
-
Base: Potassium carbonate is a sufficiently strong, inexpensive, and non-nucleophilic base required to deprotonate the indazole N-H, enabling its entry into the catalytic cycle.
-
Solvent and Temperature: DMAc is a polar aprotic solvent capable of dissolving the reactants and salts, and the elevated temperature (110 °C) provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Regioselectivity: A key finding in the development was that this copper-catalyzed system provides excellent regioselectivity for the desired N²-arylation over the N¹ position of the indazole ring.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 6-Amino-1H-indazole-7-carboxylic acid | C₈H₇N₃O₂ | 177.16 | Brown or Solid Powder |
| Methyl 6-amino-1H-indazole-7-carboxylate | C₉H₉N₃O₂ | 191.19 | Solid |
Table 2: Properties of Key Indazole Intermediates.
Conclusion: From Bench to Bedside
The history of 6-amino-1H-indazole-7-carboxylate esters is a compelling case study in modern drug development. It demonstrates how the therapeutic need for a targeted cancer therapy—PARP inhibition—drove the innovation of complex synthetic chemistry. The journey of this scaffold from a component in an initial "hit" compound to a key building block in the multi-kilogram synthesis of Niraparib showcases the synergy between medicinal chemistry and process development. The evolution of its synthesis, marked by a drive for greater safety, efficiency, and elegance through innovations like copper catalysis and biocatalysis, provides invaluable lessons for researchers. This unassuming indazole ester is a testament to the idea that behind every breakthrough drug lies a story of meticulous chemical design and process ingenuity.
References
-
Chung, C. K., Bulger, P. G., Kosjek, B., Belyk, K. M., Rivera, N., Scott, M. E., Humphrey, G. R., Limanto, J., Bachert, D. C., & Emerson, K. M. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. Available at: [Link]
-
ACS Publications. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]
-
University of Oxford, Mathematical, Physical and Life Sciences Division. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
-
Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]
- Google Patents. (n.d.). (12) United States Patent.
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]
-
PubMed. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2006013048A1 - Indole, indazole or indoline derivatives.
-
J&K Scientific. (n.d.). Mthis compound | 73907-98-9. Retrieved from [Link]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2020). Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer. Expert Opinion on Pharmacotherapy, 21(10), 1147-1158. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 4. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Tautomeric Landscapes of 6-Amino-1H-Indazole-7-Carboxylate Derivatives: An In-Depth Technical Guide for Drug Development
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] Its biological efficacy is profoundly influenced by the subtle interplay of its tautomeric forms, which dictates molecular geometry, hydrogen bonding capabilities, and ultimately, target engagement.[3][4] This technical guide provides a comprehensive exploration of tautomerism in 6-amino-1H-indazole-7-carboxylate derivatives, a class of compounds with significant potential in drug discovery. We will delve into the fundamental principles governing tautomeric equilibrium, present robust experimental and computational methodologies for its characterization, and offer field-proven insights to guide the rational design of novel therapeutics.
The Significance of Tautomerism in Indazole Scaffolds
Indazole and its derivatives can exist in three primary tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[4][5] The equilibrium between the 1H and 2H tautomers is of paramount importance in drug development.[6] The 1H-tautomer, with its benzenoid character, is generally the more thermodynamically stable form.[3][4] However, the quinonoid-like 2H-tautomer can be stabilized by various factors and may be the biologically active form.[7] The specific tautomeric state of an indazole derivative influences its physicochemical properties, including pKa, solubility, and membrane permeability, all of which are critical for pharmacokinetic and pharmacodynamic profiles.
For 6-amino-1H-indazole-7-carboxylate derivatives, the electronic nature of the amino and carboxylate substituents at the C6 and C7 positions, respectively, introduces an additional layer of complexity to the tautomeric landscape. The electron-donating amino group and the electron-withdrawing carboxylate group can modulate the electron density of the indazole ring system, thereby influencing the relative stabilities of the tautomers.
Characterizing the Tautomeric Equilibrium: A Multi-faceted Approach
A definitive characterization of the tautomeric equilibrium in 6-amino-1H-indazole-7-carboxylate derivatives necessitates a synergistic application of experimental and computational techniques.
Experimental Methodologies
NMR spectroscopy is a powerful, non-destructive technique for elucidating the tautomeric forms present in solution.[8] The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the proton on the nitrogen atoms.
Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of the 6-amino-1H-indazole-7-carboxylate derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[7]
-
Data Acquisition: Acquire 1H and 13C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Spectral Analysis:
-
1H NMR: Carefully analyze the chemical shifts and coupling constants of the aromatic protons. The N-H proton signal can be broad and may exchange with residual water in the solvent. The chemical shift of the C3-H proton is particularly informative.
-
13C NMR: Compare the chemical shifts of the carbon atoms in the pyrazole and benzene rings with known data for 1H- and 2H-indazoles.
-
2D NMR: Employ 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals and to identify long-range correlations that can help distinguish between tautomers.[9]
-
-
Quantitative Analysis: Integrate the signals corresponding to the distinct tautomers to determine their relative populations in the chosen solvent and at the given temperature.
UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, which differ between the 1H and 2H tautomers due to their distinct electronic structures.[10][11]
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water) to a concentration range of 10-50 µM.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.
-
Spectral Analysis: Compare the absorption maxima (λmax) and molar absorptivity (ε) values. The 2H-tautomer typically exhibits a longer wavelength absorption compared to the 1H-tautomer.[10] By analyzing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.
Single-crystal X-ray crystallography provides unequivocal evidence of the tautomeric form present in the solid state.[12][13] This technique offers a definitive snapshot of the molecular structure, including the precise location of the proton on the nitrogen atom.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 6-amino-1H-indazole-7-carboxylate derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and unambiguously identify the N-H proton position.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and for complementing experimental findings.[14][15]
Protocol: DFT Calculations
-
Structure Generation: Build the 3D structures of the possible tautomers of the 6-amino-1H-indazole-7-carboxylate derivative.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer in the gas phase and in various solvents using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium constant.
-
NMR and UV-Vis Spectra Prediction: Simulate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.[16]
Visualizing Tautomerism and Experimental Workflows
Caption: Tautomeric equilibrium in 6-amino-indazole-7-carboxylate derivatives.
Caption: Workflow for the experimental characterization of tautomerism.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the 1H and 2H tautomers of 6-amino-1H-indazole-7-carboxylate derivatives is influenced by several key factors:
-
Substituent Effects: The electronic properties of the amino and carboxylate groups, as well as any other substituents on the indazole ring, play a crucial role.[17] Electron-donating groups tend to favor the 1H tautomer, while electron-withdrawing groups can stabilize the 2H form.
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly shift the tautomeric equilibrium.[7] Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions.
-
Temperature: Temperature can affect the position of the equilibrium. Variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion.[17]
-
pH: The pH of the solution can influence the protonation state of the amino and carboxylate groups, which in turn can affect the tautomeric preference.
Data Summary
| Technique | Information Obtained | Key Considerations |
| NMR Spectroscopy | - Identification of tautomers in solution- Quantitative determination of tautomer ratios- Structural elucidation | - Solvent choice is critical- Temperature can affect equilibrium |
| UV-Vis Spectroscopy | - Qualitative assessment of tautomeric forms- Study of solvatochromic effects | - Provides indirect evidence- Requires comparison with model compounds |
| X-ray Crystallography | - Unambiguous determination of the solid-state tautomer | - Crystal structure may not represent the solution-state equilibrium |
| Computational Chemistry | - Prediction of relative tautomer stabilities- Simulation of spectroscopic data- Mechanistic insights | - Accuracy depends on the level of theory and basis set- Solvation models are approximations |
Conclusion and Future Perspectives
A thorough understanding and characterization of tautomerism in 6-amino-1H-indazole-7-carboxylate derivatives are imperative for the successful development of drug candidates from this chemical class. The integrated approach outlined in this guide, combining spectroscopic and computational methods, provides a robust framework for elucidating the tautomeric landscape. By carefully considering the factors that influence tautomeric equilibrium, medicinal chemists can rationally design and synthesize novel indazole derivatives with optimized physicochemical and pharmacological properties, ultimately leading to the development of safer and more effective therapeutics. Future research in this area should focus on developing a deeper understanding of the structure-activity relationships of individual tautomers and on designing molecules that can be "locked" into the desired, biologically active tautomeric form.
References
- Benchchem. A Comparative Guide to the Biological Activity of Indazole Isomers.
-
Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
-
Hatvate, N. T., et al. (2025). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. IGI Global. [Link]
-
ResearchGate. (2022). Synthesis and biological activities of a novel series of indazole derivatives. [Link]
- Benchchem. Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals.
-
Powers, J. P., et al. (2017). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. [Link]
-
ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]
-
ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]
-
ResearchGate. Plot of X-ray crystallographic data for 6a. [Link]
-
ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]
-
ResearchGate. The two tautomers of indazole, with atom numbering. [Link]
-
ResearchGate. The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]
-
ResearchGate. 1,3-Dimethyl-1H-indazol-6-amine. [Link]
-
Sigalov, M. V., et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Threlfall, T. L., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central. [Link]
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Nguyen, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. [Link]
-
Pérez Medina, C., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. [Link]
-
Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
RSC Publishing. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. [Link]
-
Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
-
Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ResearchGate. Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. [Link]
-
PubMed. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biological Screening of Novel Aminoindazole Carboxylate Compounds
Abstract
The aminoindazole carboxylate scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent structural features allow for diverse chemical modifications, making it a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases, particularly cancer. This in-depth technical guide provides a comprehensive framework for the biological screening of novel aminoindazole carboxylate compounds. Moving beyond a simple recitation of protocols, this guide delves into the strategic rationale behind the construction of a robust screening cascade, from initial high-throughput triage to detailed mechanism of action studies. We will explore the critical decision-making processes, provide field-proven insights into assay selection and execution, and furnish detailed, step-by-step protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals dedicated to translating novel chemical entities into clinically viable candidates.
Introduction: The Therapeutic Promise of the Aminoindazole Carboxylate Scaffold
The indazole core, a bicyclic aromatic heterocycle, is a cornerstone of many successful therapeutic agents. The addition of amino and carboxylate functionalities unlocks a rich chemical space for creating compounds with high affinity and selectivity for various biological targets. Notably, derivatives of this scaffold have shown potent activity as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other proliferative diseases.[1] For instance, certain aminoindazole derivatives have been designed as highly selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1]
The primary objective of a biological screening campaign for a novel library of aminoindazole carboxylates is to systematically identify and characterize compounds with desired biological activity. This process is not merely about finding "hits," but about building a comprehensive data package that informs on potency, selectivity, mechanism of action, and potential liabilities. A well-designed screening cascade, as outlined in this guide, is a self-validating system that progressively refines a large compound collection into a small set of promising lead candidates.
The Screening Cascade: A Strategic Approach to Hit Identification and Validation
The journey from a novel compound library to a validated lead is a multi-stage process. Each stage employs assays of increasing complexity and biological relevance, acting as a filter to eliminate undesirable compounds and prioritize those with the most promising therapeutic potential.
Caption: A generalized workflow for the biological screening of novel compounds.
Primary Screening: Casting a Wide Net
The initial phase of screening is designed for high-throughput, rapidly assessing a large library of compounds at a single concentration to identify initial "hits."[2] Given the known propensity of aminoindazole carboxylates to target kinases, a biochemical kinase assay is a logical starting point.[2][3]
Rationale for Assay Choice: A biochemical assay, utilizing purified recombinant kinase and a substrate, offers a clean, direct measure of a compound's ability to inhibit the target enzyme.[3] This approach minimizes the complexities of a cellular environment, reducing the potential for false negatives due to poor cell permeability or other confounding factors.[4] Fluorescence-based or luminescence-based readouts are common in HTS due to their sensitivity and compatibility with automation.[5][6]
Experimental Protocol: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Example)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[7]
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate to their optimized working concentrations in kinase buffer.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase to ensure competitive inhibitors can be identified.[8]
-
Dissolve and dilute test compounds in DMSO to a stock concentration (e.g., 10 mM) and then to a working concentration for the assay (e.g., 10 µM).
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the test compound solution or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
-
Secondary Screening: Confirming and Quantifying Activity
Primary hits must be subjected to further testing to confirm their activity and determine their potency. This stage involves dose-response studies and orthogonal assays.
Dose-Response and IC₅₀ Determination: Compounds that were active in the primary screen are tested across a range of concentrations (typically in a serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated, providing a quantitative measure of the compound's potency.
Orthogonal Assays: It is crucial to confirm hits using a different assay technology or format to rule out artifacts from the primary screen.[4] For kinase inhibitors, a powerful orthogonal approach is a cell-based assay.[9][10] This assesses the compound's ability to inhibit the target within a more physiologically relevant context, providing an initial indication of cell permeability and on-target engagement in a living system.
Data Presentation: Summary of Screening Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| AIN-001 | 95 | 50 | 250 |
| AIN-002 | 88 | 120 | 800 |
| AIN-003 | 45 | >10,000 | >10,000 |
| AIN-004 | 92 | 75 | >10,000 |
| AIN-005 | 98 | 25 | 150 |
This table presents hypothetical data for illustrative purposes.
Tertiary Screening: In-Depth Characterization of Validated Hits
Compounds that are confirmed as potent inhibitors in both biochemical and cellular assays are advanced to tertiary screening for in-depth characterization. This phase focuses on selectivity, mechanism of action, and early safety profiling.
Selectivity Profiling: Understanding the "Off-Target" Landscape
A critical aspect of drug development is understanding a compound's selectivity.[11] While inhibiting the intended target is essential, inhibiting other related or unrelated proteins can lead to undesirable side effects or toxicity.[11] For kinase inhibitors, selectivity is typically assessed by screening the compound against a large panel of kinases.[7][12]
Rationale for Kinase Panel Screening: Kinase profiling provides a "selectivity score" and identifies potential off-target activities that may need to be addressed through further chemical optimization.[13] This data is invaluable for predicting potential toxicities and for understanding the compound's overall biological activity.[14] Some multi-kinase inhibitors have shown enhanced efficacy in certain cancers, making this information crucial for downstream clinical strategy.[11]
Mechanism of Action (MoA) Studies: How Does the Compound Work?
Elucidating the mechanism of action is a cornerstone of drug discovery.[15][16] For kinase inhibitors, this involves confirming target engagement in cells and characterizing the downstream effects of target inhibition.
Target Engagement: A common method to confirm that a compound is binding to its intended target in cells is to use a cellular thermal shift assay (CETSA) or to assess the phosphorylation status of the kinase's direct substrate via Western blotting. A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of on-target activity.
Downstream Signaling Pathway Analysis: Inhibition of a kinase is expected to modulate the signaling pathway in which it functions. Analyzing the phosphorylation status of key downstream proteins can confirm the compound's effect on the pathway and provide insights into its functional consequences.
Caption: A hypothetical signaling pathway inhibited by an aminoindazole carboxylate compound.
Early In Vitro ADME/Tox Profiling: Predicting Drug-Like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying potential liabilities that could lead to failure in later stages of development.[17][18][19]
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assesses the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).[20] This provides an early indication of the compound's potential half-life in vivo. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical tool for these studies.[21][22][23][24]
-
Cytotoxicity: Determines the compound's general toxicity to cells.[25] This is often assessed in both cancerous and non-cancerous cell lines to identify a therapeutic window. The MTT assay is a widely used method for this purpose.[26][27][28]
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, which can affect its distribution and availability to reach the target tissue.
-
Permeability: Assesses the compound's ability to cross biological membranes, often using cell-based models like the Caco-2 permeability assay to predict oral absorption.[18]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[27]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[26][27]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27]
-
Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[28]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the data to generate a dose-response curve and determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Conclusion: Synthesizing Data for Lead Candidate Selection
The biological screening of novel aminoindazole carboxylate compounds is a systematic and data-driven process. By employing a strategically designed screening cascade, researchers can efficiently identify compounds with the desired biological activity, confirm their potency and selectivity, elucidate their mechanism of action, and assess their drug-like properties. The integration of biochemical, cellular, and ADME/Tox data provides a holistic view of each compound's potential, enabling an informed and confident selection of lead candidates for further preclinical and clinical development. This rigorous, multi-faceted approach is essential for navigating the complexities of drug discovery and ultimately, for translating promising chemical matter into novel therapeutics.
References
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
American Association for Cancer Research. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Retrieved from [Link]
-
Symeres. (n.d.). In vitro ADME-tox Services. Retrieved from [Link]
-
Eyers, P. A., & Murphy, J. M. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 280(19), 4687-4713. Retrieved from [Link]
-
OuluREPO. (n.d.). Liquid chromatography–mass spectrometry in drug metabolism studies. Retrieved from [Link]
-
Bioinformatics. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
PubMed Central. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
PubMed. (n.d.). High-throughput screening for kinase inhibitors. Retrieved from [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Retrieved from [Link]
-
Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
American Association for Cancer Research. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]
-
University of Florida. (n.d.). Target Identification and Mode of Action Studies. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
The Scientific Editing Company. (2019, September 30). How to adapt the scientific writing style for commercial white papers. Retrieved from [Link]
-
Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Medium. (2023, March 2). Best Practices When Writing, Designing, and Publishing a White Paper. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel drug candidates against antibiotic-resistant microorganisms: A review. Retrieved from [Link]
-
Purdue OWL. (n.d.). White Paper: Organization and Other Tips. Retrieved from [Link]
-
PubMed Central. (2020, August 21). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Retrieved from [Link]
-
Column Content. (2023, September 5). White Paper Writing: The Best, Ultimate Guide. Retrieved from [Link]
-
Contently. (2024, May 9). Writing a White Paper Like a Pro: 9 Essential Steps for Success. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: Novel drug-designing approaches to combat antimicrobial resistance. Retrieved from [Link]
-
ResearchGate. (2020, January 20). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. Retrieved from [Link]
-
PubMed. (2022, March 24). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]
-
ResearchGate. (2015, December 16). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. news-medical.net [news-medical.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 16. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. cellgs.com [cellgs.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. symeres.com [symeres.com]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 23. bioagilytix.com [bioagilytix.com]
- 24. technologynetworks.com [technologynetworks.com]
- 25. vectorb2b.com [vectorb2b.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Initial Cytotoxicity Screening of Ethyl 6-amino-1H-indazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of Ethyl 6-amino-1H-indazole-7-carboxylate, a heterocyclic compound belonging to the indazole class. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a rationale-driven approach to experimental design, detailed protocols for cytotoxicity assessment, and guidance on data interpretation. By synthesizing established methodologies with mechanistic insights, this guide aims to provide a robust starting point for evaluating the therapeutic potential of this specific indazole derivative.
Introduction to this compound
Chemical Structure and Properties
This compound is a small molecule featuring a bicyclic indazole core. The strategic placement of an amino group at the 6-position and an ethyl carboxylate group at the 7-position presents key opportunities for molecular interactions within a biological system. While specific physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this exact molecule are not extensively documented in public literature, its structure suggests it serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[3][4]
The Indazole Scaffold in Medicinal Chemistry
The indazole moiety is of significant interest in oncology drug discovery.[5] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Entrectinib, feature this core structure.[6][7] These agents primarily function as protein kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[6][8] The indazole ring system acts as a versatile scaffold that can be modified to achieve high affinity and selectivity for the ATP-binding pockets of various kinases.[9][10] The proven success of indazole-based drugs provides a strong rationale for investigating novel derivatives like this compound for potential anticancer activity.[7][11]
Rationale for Cytotoxicity Screening
The primary goal of an initial cytotoxicity screen is to determine if a compound has the ability to kill or inhibit the proliferation of cancer cells. This is a fundamental first step in the anticancer drug discovery pipeline.[12] A positive result, typically defined by a low IC50 value (the concentration of a drug that inhibits a biological process by 50%), indicates that the compound has biological activity and warrants further investigation.[13] The screening process provides essential data on the compound's potency and can offer preliminary insights into its selectivity and potential mechanism of action.[14][15]
Foundational Principles of In Vitro Cytotoxicity Screening
The Concept of Selective Toxicity
A crucial concept in cancer therapy is selective toxicity, meaning the drug should be more toxic to cancer cells than to normal, healthy cells. Therefore, an ideal screening strategy involves testing the compound against a panel of cancer cell lines alongside one or more non-cancerous cell lines. This comparative approach helps to establish a therapeutic window and prioritizes compounds with a higher selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to the inhibitory concentration in cancer cells.[16]
Key Methodologies for Assessing Cell Viability
Several robust and high-throughput methods exist to quantify cell viability. The choice of assay depends on the specific question being asked. For an initial screen, a metabolic assay is often the most efficient.
-
2.2.1 Metabolic Assays (e.g., MTT, XTT, WST-1) : These colorimetric assays are the workhorses of cytotoxicity screening.[17] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. In the widely used MTT assay, mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, quantified by spectrophotometry, serves as an indicator of cell viability.[18]
-
2.2.2 Cell Membrane Integrity Assays (e.g., LDH release) : These assays quantify cytotoxicity by measuring the leakage of intracellular components from cells with compromised membrane integrity (a hallmark of necrosis or late-stage apoptosis). Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[19][20] The amount of LDH in the supernatant can be measured using a coupled enzymatic reaction, providing a direct measure of cell death.[21][22][23]
-
2.2.3 Apoptosis Assays (e.g., Caspase activity) : If preliminary screens suggest the compound induces programmed cell death (apoptosis), specific assays can confirm this mechanism. A key event in apoptosis is the activation of a family of proteases called caspases, particularly the executioner caspases-3 and -7.[24][25] Assays are available that use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, generating a measurable signal.[26][27]
Experimental Design for Initial Cytotoxicity Screening
Selection of Appropriate Cancer Cell Lines
The choice of cell lines is critical for generating meaningful data.[28] For a broad initial screen, it is advisable to use a panel of cell lines representing different cancer types. This approach, pioneered by the National Cancer Institute's NCI-60 screen, allows for the identification of compounds with broad-spectrum activity or those with specific activity against a particular cancer lineage.[12][29]
A suggested starting panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity.
Justification for Cell Line Choices
This panel provides diversity in tissue origin and underlying genetic mutations, increasing the probability of identifying a responsive cell type. The inclusion of HEK293 cells is a critical control for evaluating selective toxicity.[16] All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and prevent issues with contamination or misidentification.[30]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan is directly proportional to the number of living cells.
Materials and Reagents
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Experimental Workflow
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[31] Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[30]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[32] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
Caption: Workflow for the MTT cytotoxicity assay.
Interpretation of Results and Data Presentation
Calculating Percent Inhibition and IC50 Values
The raw absorbance data is first corrected by subtracting the average absorbance of the blank (medium only) wells. The percentage of cell viability is then calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[13][32]
Tabular Representation of Cytotoxicity Data
Results should be summarized in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Example: 5.2 ± 0.6 |
| A549 | Lung Carcinoma | Example: 8.9 ± 1.1 |
| HCT116 | Colorectal Carcinoma | Example: 3.5 ± 0.4 |
| HEK293 | Normal Embryonic Kidney | Example: > 100 |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Preliminary Mechanistic Insights
The initial screening data can provide clues about the compound's mechanism. For instance, if the compound shows significantly higher potency in a cell line known to be dependent on a particular kinase that other indazoles inhibit, it might suggest a similar target.[33] A large difference between the IC50 in cancer cells and normal cells (a high Selectivity Index) is a highly desirable outcome.[16]
Potential Mechanisms of Indazole-Induced Cytotoxicity
While the initial screen does not definitively identify the mechanism, the literature on indazole derivatives points toward several probable pathways.
Targeting Kinases
Many indazole-containing drugs are potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[6][34] Compounds can block the ATP-binding site of kinases like VEGFR, FGFR, or CDKs, thereby inhibiting downstream signaling and leading to cell cycle arrest or apoptosis.[33][35]
Induction of Apoptosis
A common outcome of effective anticancer agents is the induction of apoptosis.[36] Indazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[7] This can involve increasing the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2.[36][37]
Caption: Potential apoptotic pathway induced by indazole compounds.
Conclusion and Future Directions
The initial cytotoxicity screening is a pivotal decision point in the drug discovery process. If this compound demonstrates potent and selective activity (e.g., IC50 < 10 µM in cancer cells and a high SI), several follow-up studies are warranted. These include expanding the cell line panel, performing secondary mechanistic assays (such as caspase activation or cell cycle analysis), and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties. This structured, data-driven approach ensures that resources are focused on compounds with the highest therapeutic potential.
References
-
LDH cytotoxicity assay. Protocols.io. 2024-12-11. [Link]
-
Rakib, E. M., Oulemda, B., Abouricha, S., Bouissane, L., Ait Mouse, H., & Zyad, A. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. [Link]
-
Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28247-28271. [Link]
-
Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. [Link]
-
In Vitro Cytotoxicity Assays and IC-50 for 120 Tumor Cell Lines. Altogen Biosystems. [Link]
-
Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Pinto, M., et al. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Ben-David, U., et al. (2017). Cancer Cell Lines for Drug Discovery and Development. Cancer Discovery. [Link]
-
Liu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4880-4884. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Wang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. 2025-02-19. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]
-
The Importance of IC50 Determination. Visikol. 2022-06-07. [Link]
-
Rizvanov, A. A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1032. [Link]
-
Wang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15741. [Link]
-
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
What are the various assays which can be used to calculate IC50 of a drug? ResearchGate. 2015-03-30. [Link]
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
-
El-Damasy, D. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3698. [Link]
-
This compound. LookChem. [Link]
-
Ethyl-1H-indazole-6-carboxylate. J&K Scientific LLC. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. researchgate.net [researchgate.net]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 27. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. atcc.org [atcc.org]
- 31. bitesizebio.com [bitesizebio.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. b.aun.edu.eg [b.aun.edu.eg]
- 34. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 35. benthamdirect.com [benthamdirect.com]
- 36. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 37. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mechanism of Action Studies for Substituted Indazole Compounds
Introduction
The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in modern medicinal chemistry.[1] Its versatile chemical nature allows for extensive substitution, leading to derivatives with a wide spectrum of biological activities.[2][3] Notably, indazole-containing compounds are prominent as protein kinase inhibitors, with several approved drugs like Pazopanib and Axitinib validating their therapeutic potential in oncology.[1][4]
For drug development professionals, moving a promising substituted indazole "hit" from initial screening to a viable lead candidate requires a rigorous and comprehensive understanding of its mechanism of action (MoA). A thorough MoA study not only identifies the direct molecular target but also elucidates the downstream cellular consequences, anticipates potential off-target effects, and provides a rational basis for lead optimization.
This guide provides a holistic and technically-grounded framework for elucidating the MoA of novel substituted indazole compounds. It is structured to follow the logical progression of a typical drug discovery campaign, from unbiased target identification to biophysical characterization and finally to the dissection of cellular pathways. The methodologies described herein are designed to be self-validating systems, incorporating the necessary controls and orthogonal approaches to ensure scientific integrity and build a compelling, data-driven narrative for your compound.
Section 1: Target Identification: Pinpointing the Molecular Initiating Event
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. While some research is hypothesis-driven, designing compounds for a specific target, phenotypic screening has become a powerful, unbiased approach to discovering novel activities.[5][6] The following methods are indispensable for de-orphaning a compound that exhibits an interesting cellular phenotype.
Chemoproteomics: An Unbiased Approach to Target Discovery
Chemical proteomics is a powerful technique for identifying the cellular binding partners of a small molecule directly from complex biological samples like cell lysates.[7][8] This is typically achieved by using a modified version of the indazole compound as a "bait" to "fish" for its interacting proteins.
Causality Behind the Choice: Chemoproteomics is chosen when there is little to no prior knowledge of the compound's target. It provides a broad, unbiased survey of potential interactors in a near-native environment, making it a cornerstone of modern target deconvolution.[5][9]
Experimental Workflow: Affinity-Based Protein Profiling
The most common chemoproteomics strategy involves immobilizing the compound of interest to a solid support (e.g., agarose beads) to create an affinity matrix.[10][11] This matrix is then incubated with cell or tissue lysate, allowing the target protein(s) to bind.
Protocol: Affinity Pulldown with Competition Control
-
Probe Synthesis: Synthesize an analog of the active indazole compound containing a linker at a position determined not to interfere with biological activity. Covalently attach this probe to a solid support like NHS-activated agarose beads.[11]
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain protein integrity.
-
Competition Control (Self-Validation): Split the lysate into two pools. To one pool, add a significant molar excess (e.g., 100x) of the original, free indazole compound. To the other, add vehicle (DMSO). Incubate for 1 hour. This step is critical: true targets will be competed off the beads by the free compound, validating the interaction.[9]
-
Target Binding: Add the indazole-conjugated beads to both lysate pools and incubate for 2-4 hours at 4°C to allow for binding.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the matrix.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the vehicle control but absent or significantly reduced in the competition sample. Identify the proteins using mass spectrometry.[8]
Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Cellular Milieu
CETSA is a powerful label-free method to assess if a compound binds to its target within intact cells or cell lysates.[12] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[13][14]
Causality Behind the Choice: CETSA is the gold-standard method for confirming target engagement in a physiological context.[13] Unlike affinity pulldowns, it requires no modification of the compound, eliminating the risk that a linker might alter binding behavior. It directly measures the biophysical interaction between the drug and its target inside the cell.[12]
Experimental Workflow: CETSA
Protocol: Western Blot-Based CETSA for Melt Curve Generation
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the indazole compound at a desired concentration and another with vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermocycler across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.[15]
-
Lysis and Fractionation: Lyse the cells (e.g., via repeated freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a specific antibody against the putative target protein.[16]
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and thus, engagement.[16]
Section 2: Target Validation & Biophysical Characterization
Once a primary target candidate is identified, it is crucial to validate this interaction using orthogonal, quantitative methods. These assays confirm the direct binding and provide key affinity and kinetic parameters that are vital for structure-activity relationship (SAR) studies.
Kinase Profiling: Assessing Potency and Selectivity
Given that many indazole derivatives are kinase inhibitors, a primary validation step is to screen the compound against a broad panel of protein kinases.[1][4] This provides critical data on both on-target potency and off-target selectivity.
Causality Behind the Choice: Selectivity is as important as potency. A "clean" compound with high selectivity for its intended target is far more desirable than a promiscuous one that hits many kinases, as the latter is more likely to cause off-target toxicities. Kinome profiling provides this selectivity snapshot in a single, high-throughput experiment.[17][18]
Data Presentation: Representative Kinase Selectivity Panel
The data is typically presented as percent inhibition at a fixed compound concentration or as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Kinase Target | Family | IC₅₀ (nM) for Indazole-X | Notes |
| VEGFR2 | Tyrosine Kinase | 5 | Potent On-Target Activity |
| FGFR1 | Tyrosine Kinase | 15 | Potent On-Target Activity |
| PDGFRβ | Tyrosine Kinase | 35 | Moderate Activity |
| CDK2 | Ser/Thr Kinase | > 10,000 | Highly Selective |
| ROCK1 | Ser/Thr Kinase | 2,500 | Weak Off-Target Activity |
| p38α | Ser/Thr Kinase | > 10,000 | Highly Selective |
This is a hypothetical data table for illustrative purposes.
Biophysical Assays: Quantifying the Drug-Target Interaction
Direct biophysical measurements are essential for unequivocally proving a drug-target interaction and for understanding the forces that drive it.
SPR is a label-free optical technique that measures the binding of an analyte (the indazole compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time.[19][20]
Causality Behind the Choice: SPR provides a wealth of information beyond simple affinity. It allows for the determination of kinetic parameters: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[21] A compound's residence time on the target (related to kₒff) can be more predictive of in vivo efficacy than its affinity (Kₔ) alone.
ITC is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during the binding event as the indazole compound is titrated into a solution of the target protein.[22]
Causality Behind the Choice: A single ITC experiment provides a complete thermodynamic profile of the interaction, determining the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24][25] Understanding whether binding is enthalpically (driven by favorable bond formation) or entropically (driven by release of water, etc.) driven is invaluable for medicinal chemists during lead optimization.[23]
Section 3: Elucidating the Cellular Mechanism
With a validated target and a quantitative understanding of the binding interaction, the final step is to connect this molecular event to the observed cellular phenotype.
Analysis of Downstream Signaling Pathways
If the target is an enzyme like a kinase, the compound should modulate the downstream signaling pathway controlled by that kinase. Western blotting is the workhorse technique for investigating these changes.[26][27]
Causality Behind the Choice: Observing a change in the phosphorylation state of a known substrate of the target kinase is strong evidence of a functional, on-target effect in a cellular context. It bridges the gap between target binding and cellular response.[28][29]
Visualizing the Mechanism: Kinase Inhibitor Action
Many indazoles target receptor tyrosine kinases (RTKs) like VEGFR2.[1] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. An indazole inhibitor would block this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CETSA [cetsa.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. assayquant.com [assayquant.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 20. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 21. m.youtube.com [m.youtube.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 28. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Evaluating Ethyl 6-amino-1H-indazole-7-carboxylate as a Potential Kinase Inhibitor
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its unique bicyclic structure serves as an effective hinge-binding motif, mimicking the adenine region of ATP and enabling potent and often selective inhibition of various kinases.[2] Numerous indazole-containing compounds have progressed into clinical trials and approved drugs, such as axitinib and pazopanib, highlighting the scaffold's therapeutic relevance.[1]
Derivatives of the aminoindazole scaffold, in particular, have demonstrated spectrum-selective inhibition of key oncogenic kinases. For instance, 3-amino-1H-indazol-6-yl-benzamides have been identified as potent "DFG-out" (conformation of the activation loop) inhibitors of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[3][4][5][6] These kinases are crucial drivers in various hematological malignancies and solid tumors, making them high-value targets for therapeutic intervention.[7][8]
This application note presents Ethyl 6-amino-1H-indazole-7-carboxylate as a novel compound of interest for investigation as a kinase inhibitor. Based on the established activity of structurally related aminoindazoles, we hypothesize that this compound may exhibit inhibitory activity against kinases such as FLT3, PDGFRα, and c-Kit. Herein, we provide detailed protocols for the comprehensive evaluation of its inhibitory potential through both biochemical and cell-based assays.
Hypothesized Signaling Pathway Inhibition
This compound is proposed to target receptor tyrosine kinases (RTKs) like FLT3, PDGFRα, and c-Kit. These RTKs play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[2] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Constitutive activation of these pathways due to mutations in the RTKs is a common oncogenic driver. The hypothesized mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of these RTKs, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Caption: Workflow for the TR-FRET Kinase Inhibition Assay.
Cell-Based Assays for Efficacy and Potency
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. [9]We recommend using cell lines with known dependencies on the target kinases.
Protocol 2: Inhibition of Kinase Autophosphorylation in Cells
This protocol measures the ability of this compound to inhibit the autophosphorylation of FLT3, PDGFRα, or c-Kit in relevant cancer cell lines.
Recommended Cell Lines:
-
FLT3: MV4-11 (human acute myeloid leukemia, homozygous for FLT3-ITD mutation) [10]* PDGFRα: Ba/F3 cells engineered to express a constitutively active PDGFRα mutant.
-
c-Kit: GIST-T1 (human gastrointestinal stromal tumor, with activating c-Kit mutation).
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., quizartinib for FLT3, imatinib for PDGFRα/c-Kit) [11]* Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibodies (p-FLT3, p-PDGFRα, p-c-Kit) and total protein antibodies
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere (if applicable) or reach a suitable density.
-
Starve cells of serum for 4-6 hours if ligand-induced phosphorylation is to be measured. For constitutively active mutants, this step is not necessary.
-
Treat cells with a serial dilution of this compound for 2-4 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total kinase and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Hypothetical Data Presentation
The following tables illustrate how the quantitative data from the proposed experiments would be summarized.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
|---|---|---|
| FLT3 | 25 | 5 |
| PDGFRα | 150 | 10 |
| c-Kit | 80 | 8 |
Table 2: Hypothetical Cell-Based Activity
| Cell Line | Target Pathway | This compound EC50 (nM) |
|---|---|---|
| MV4-11 | FLT3 Autophosphorylation | 75 |
| Ba/F3-PDGFRα | PDGFRα Autophosphorylation | 300 |
| GIST-T1 | c-Kit Autophosphorylation | 220 |
Conclusion and Future Directions
The provided protocols offer a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. Based on the established importance of the aminoindazole scaffold, this compound represents a promising candidate for further investigation. Positive results from these assays would warrant a broader kinase selectivity profiling, determination of the mechanism of action (e.g., ATP-competitive), and subsequent lead optimization to improve potency and drug-like properties. These studies will be instrumental in determining the therapeutic potential of this novel compound in the landscape of targeted cancer therapy.
References
-
Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Available from: [Link]
-
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(7), 1044-1057. Available from: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Available from: [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Available from: [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. Available from: [Link]
-
Brehmer, D., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 204-208. Available from: [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(21), 5086. Available from: [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103009. Available from: [Link]
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Available from: [Link]
-
Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. Available from: [Link]
-
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available from: [Link]
-
Shen, L., et al. (n.d.). A novel cell-based assay to identify the FLT3 kinase construct used in enzyme assays that best represents the activity of cellular FLT3. Arcus Biosciences. Available from: [Link]
-
Smith, B. D., et al. (2013). Inhibition of c-Kit by tyrosine kinase inhibitors. Blood, 121(26), 5249-5250. Available from: [Link]
-
Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. Available from: [Link]
-
Zhang, Y., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 65(24), 16818-16835. Available from: [Link]
-
Kampa-Schittenhelm, K. M., et al. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Molecular Cancer, 12, 19. Available from: [Link]
-
Zhang, Y., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 65(24), 16818-16835. Available from: [Link]
-
van den Hurk, M., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1426-1432. Available from: [Link]
-
LookChem. (n.d.). This compound. Available from: [Link]
-
Nguyen, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 725. Available from: [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1049-1062. Available from: [Link]
Sources
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inits.at [inits.at]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Ethyl 6-amino-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Many indazole derivatives have been developed as potent inhibitors of various protein kinases, positioning them as promising candidates for anticancer therapies.[1][3][4] The 6-aminoindazole moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting anti-proliferative effects in a range of human cancer cell lines.[5][6] These derivatives have been shown to target critical cellular pathways, including those regulated by receptor tyrosine kinases (such as EGFR, FGFR, VEGFR) and serine/threonine kinases (like Aurora kinase and cyclin-dependent kinases).[1][3]
Ethyl 6-amino-1H-indazole-7-carboxylate is a member of this promising class of compounds. While specific biological data for this exact molecule is emerging, its structural similarity to known bioactive 6-aminoindazoles suggests its potential as a modulator of key cellular processes relevant to cancer and other diseases. This document provides a comprehensive guide for researchers to investigate the cellular effects of this compound using a panel of robust and validated cell-based assays. The protocols herein are designed to assess its cytotoxic and apoptotic potential, as well as its inhibitory effects on relevant enzyme families, such as protein kinases and Poly (ADP-ribose) polymerases (PARPs).
Hypothesized Mechanism of Action
Based on the known biological activities of structurally related 6-aminoindazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These compounds often function as ATP-competitive inhibitors of protein kinases, leading to the disruption of signaling pathways that control cell proliferation, survival, and differentiation. Another potential target for this class of molecules is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, which are crucial for DNA repair.[7][8] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.[7][8]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Experimental Workflows and Protocols
To elucidate the biological activity of this compound, a tiered approach is recommended. This begins with assessing its general effect on cell viability and proliferation, followed by more specific assays to determine if the observed effects are due to the induction of apoptosis. Finally, target-based enzymatic assays can be employed to investigate direct inhibition of specific enzymes like kinases or PARPs.
I. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[10]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Data Presentation: Expected Outcome of MTT Assay
| Concentration of Indazole (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
| 100 | 0.08 | 6.4% |
II. Apoptosis Induction Assessment: Caspase-Glo® 3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis, the activity of key executioner caspases, caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures the combined activities of caspase-3 and -7.[13] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[13][14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) and normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Data Presentation: Expected Outcome of Caspase-Glo® 3/7 Assay
| Concentration of Indazole (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1,500 | 1.0 |
| 1 | 1,800 | 1.2 |
| 5 | 4,500 | 3.0 |
| 10 | 9,000 | 6.0 |
| 25 | 15,000 | 10.0 |
| 50 | 12,000 | 8.0 |
| 100 | 7,500 | 5.0 |
III. Target-Based Enzymatic Assays: In Vitro Kinase and PARP Inhibition
To investigate the direct inhibitory effect of this compound on specific enzymes, in vitro biochemical assays are essential. These assays typically use purified enzymes and specific substrates to measure enzyme activity in the presence of the inhibitor.
A. In Vitro Kinase Inhibition Assay (Generic Protocol)
A variety of kinase assay formats are available, including fluorescence-based, luminescence-based, and radioactivity-based methods.[16][17][18] A common approach involves measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.[16]
Protocol: Generic ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, a suitable substrate, and this compound at various concentrations in a kinase buffer containing Mg²⁺.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
B. In Vitro PARP Inhibition Assay
PARP activity can be measured using various methods, often in an ELISA-based format where the poly(ADP-ribosyl)ation of a substrate is detected.[7]
Protocol: Chemiluminescent PARP Assay
-
Plate Coating: Coat a 96-well plate with histone proteins, which are substrates for PARP.[7]
-
PARP Reaction: Add purified PARP enzyme, biotin-labeled NAD⁺ (the substrate for ADP-ribosylation), and varying concentrations of this compound to the wells.[7]
-
Incubation: Incubate the plate to allow for the PARP-mediated poly(ADP-ribosyl)ation of histones.
-
Detection: Add Streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated ADP-ribose chains.[7]
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.[19]
-
Data Analysis: The signal is proportional to PARP activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as anticancer agents. The protocols detailed in this application note provide a robust framework for the initial characterization of its biological effects in cell-based systems. By systematically evaluating its impact on cell viability, apoptosis, and specific enzyme activities, researchers can gain valuable insights into its mechanism of action and therapeutic potential. These assays are foundational for the preclinical development of novel indazole-based therapeutics.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Murai, J., et al. (2012).
- Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
- Hoang, V.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44969-44979.
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Amsbio. (n.d.). PARP Assays. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61.
- Hoang, V.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44969-44979.
- Hoang, V.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44969-44979.
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl-1H-indazole-6-carboxylate | 713-09-7. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127869.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5196-5203.
Sources
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP assay kits [bioscience.co.uk]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Protocol for Utilizing Ethyl 6-amino-1H-indazole-7-carboxylate in Cancer Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core is a privileged heterocyclic scaffold that forms the backbone of numerous clinically approved anti-cancer agents, including the multi-kinase inhibitors Axitinib and Pazopanib.[1] This structural motif is renowned for its ability to interact with a wide array of biological targets crucial to cancer proliferation and survival.[2] Ethyl 6-amino-1H-indazole-7-carboxylate is a key chemical intermediate and building block, offering a versatile platform for the synthesis of novel, potent, and selective anti-cancer compounds.[3] This document provides a comprehensive guide for researchers, outlining the compound's properties, rationale for its use in oncology, and detailed, field-proven protocols for its application in foundational in vitro cancer research assays.
Compound Profile and Physicochemical Properties
This compound is a substituted indazole derivative. Understanding its physical and chemical properties is paramount for its effective use in experimental settings. Proper handling and storage are critical to ensure compound integrity and experimental reproducibility.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₁N₃O₂ | - |
| Molecular Weight | 205.22 g/mol | - |
| Appearance | Off-white to light brown powder | Typical for this class of compounds. |
| Purity | ≥97% | Recommended for biological assays. |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol | Poorly soluble in water. |
| Storage | Store at 4°C, protect from light | Long-term storage as a solid.[4] |
| SMILES | CCOC(=O)C1=C2C=CNN2C=C(C1)N | - |
| TPSA | 81.0 Ų | Topological Polar Surface Area, predicts transport properties.[4] |
| LogP | 1.3-1.5 (Predicted) | Predicts lipophilicity. Adapted from methyl ester value.[4] |
Rationale for Use in Cancer Research & Mechanism of Action
While this compound may not be a potent anti-cancer agent in its own right, its true value lies in its strategic design. The indazole scaffold is a bioisostere of purine, allowing it to effectively compete for the ATP-binding sites of various protein kinases.[5] The 6-amino group, in particular, serves as a crucial anchor or vector for chemical modification, enabling the synthesis of derivatives with high affinity and selectivity for specific cancer targets.
Primary Research Applications:
-
Scaffold for Kinase Inhibitor Synthesis: The majority of indazole-based cancer drugs are kinase inhibitors.[6] This compound is an ideal starting material for developing inhibitors against Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., Aurora, CDKs), which are frequently dysregulated in cancer.[5][6]
-
Development of IDO1 Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that promotes tumor immune escape by depleting tryptophan and generating immunosuppressive metabolites.[7] The indazole ring, being a bioisostere of indole, is a prime candidate for designing IDO1 inhibitors, and the 6-amino position is a key site for derivatization to enhance potency.[6]
-
Fragment-Based Screening & Hit Identification: This molecule can be used as a "hit" in initial high-throughput screens to identify novel biological targets or as a starting point for fragment-based drug discovery campaigns.[8]
The overarching goal of using this compound is to develop molecules that can interrupt oncogenic signaling, thereby inhibiting cancer cell growth, proliferation, and survival.
Caption: Kinase inhibition by an indazole-based compound.
Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for the initial assessment of this compound or its derivatives in cancer cell lines.
Protocol 1: Preparation of High-Concentration Stock Solution
Rationale: Small organic molecules are often poorly soluble in aqueous media. A high-concentration stock in a suitable organic solvent (like DMSO) is necessary for accurate and reproducible serial dilutions into cell culture medium.[9]
Materials:
-
This compound (MW: 205.22)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g) Mass (mg) = 0.050 mol/L × 205.22 g/mol × 0.001 L × 1000 = 10.26 mg (for 1 mL)
-
Weighing: Carefully weigh 10.26 mg of the compound into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for at least 6 months under these conditions.
Protocol 2: In Vitro Anti-Proliferative Assay (CellTiter-Glo®)
Rationale: This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10] It is a rapid and sensitive method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
Procedure:
-
Cell Seeding:
-
Culture your cancer cell line of choice (e.g., HCT116, MCF-7, A549) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium).
-
Incubate the plate for 18-24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the 50 mM stock solution.
-
Perform a serial dilution of the stock to create a range of working solutions.
-
Add 10 µL of the diluted compound solutions to the wells to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Crucial Controls: Include "vehicle control" wells (treated with the same final concentration of DMSO, typically ≤0.2%) and "no-cell" wells (medium only, for background subtraction).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_Sample / Luminescence_Vehicle) × 100
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Caption: Workflow for determining IC₅₀ using a cell viability assay.
Sample Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) of Derivative X |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 |
| A549 | Lung Carcinoma | > 100 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Protocol 3: Western Blot for Target Engagement
Rationale: If a derivative is designed to inhibit a specific kinase (e.g., ERK), Western blotting can visualize whether the compound reduces the active, phosphorylated form of that kinase, providing direct evidence of target engagement within the cell.
Materials:
-
6-well plates, cell scrapers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at relevant concentrations (e.g., 1x and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate them on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation | Exceeding solubility limit in aqueous culture medium. | Ensure final DMSO concentration is low (≤0.2%). Prepare fresh dilutions. If precipitation persists, consider a different formulation approach. |
| Inconsistent IC₅₀ Values | Cell passage number too high; inconsistent cell seeding density; contamination. | Use cells from a consistent, low passage number stock. Optimize and standardize cell seeding. Regularly check for mycoplasma contamination. |
| No Western Blot Signal | Low protein expression; incorrect antibody dilution; inactive secondary antibody or substrate. | Check literature for expected protein expression in your cell line. Optimize primary antibody concentration. Use fresh substrate and verify secondary antibody. |
| High Background in Assay | Contamination; assay reagent issue; incorrect plate type (for luminescence). | Ensure sterile technique. Use fresh reagents. Use opaque-walled plates for luminescence assays to prevent signal bleed-through. |
Conclusion
This compound is a strategically important molecule for modern cancer drug discovery. Its value is derived from the proven success of the indazole scaffold in targeting key oncogenic pathways. By serving as a versatile precursor for the synthesis of kinase and IDO1 inhibitors, it provides researchers with a powerful tool to develop novel therapeutic agents. The protocols outlined in this guide offer a standardized and robust framework for the initial in vitro characterization of this compound and its derivatives, forming a critical first step in the preclinical drug development pipeline.
References
-
Jadhav, S., et al. (2023). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry. Available at: [Link]
-
Chandrasekhar, T., et al. (2012). "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica. Available at: [Link]
-
J&K Scientific LLC. "Ethyl-1H-indazole-6-carboxylate | 713-09-7." Product Information. Available at: [Link]
-
Nguyen, T. T. N., et al. (2023). "Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tan, W., et al. (2025). "Protocol to identify small-molecule inhibitors against cancer drug resistance." STAR Protocols. Available at: [Link]
-
Alam, M., et al. (2022). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wang, T., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Crown Bioscience. (2025). "How to use in vitro models to study and overcome drug resistance in oncology." Blog. Available at: [Link]
-
Wang, T., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." ScienceDirect. Available at: [Link]
-
Nguyen, T. H. (2022). "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery. Available at: [Link]
-
Wei, W., et al. (2020). "The Anticancer Activity of Indazole Compounds: A Mini Review." ResearchGate. Available at: [Link]
-
Berteina-Raboin, S., et al. (2019). "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course." Anticancer Research. Available at: [Link]
-
Wijayasinghe, Y. S., et al. (2021). "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega. Available at: [Link]
-
Mashayekh, A., et al. (2021). "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Current Molecular Pharmacology. Available at: [Link]
-
Lazo, J. S., et al. (2018). "Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Nguyen, T. T. N., et al. (2021). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemscene.com [chemscene.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of Ethyl 6-amino-1H-indazole-7-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large, complex molecules that often require extensive and challenging optimization, FBDD begins with small, low molecular weight compounds (typically <300 Da), or "fragments".[2] These fragments, due to their low complexity, can explore chemical space more efficiently and tend to form high-quality, energetically favorable interactions with the target protein. The primary advantage of this approach is that the weakly binding fragment hits, once identified and structurally characterized, can be rationally and efficiently optimized into potent, lead-like molecules with superior physicochemical properties.[2][3]
Within the vast universe of chemical fragments, the indazole ring system has emerged as a "privileged scaffold," particularly in the realm of kinase inhibitor discovery.[4][5] Its bicyclic aromatic structure, featuring two nitrogen atoms, provides a rigid framework capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site—a critical anchor point for many inhibitors.[5] The aminoindazole motif, in particular, has been successfully employed in numerous FBDD campaigns to generate potent and selective inhibitors for targets such as PDK1, AXL kinase, and Aurora kinases.[1][2][6]
This application note provides a detailed guide for researchers on the practical application of Ethyl 6-amino-1H-indazole-7-carboxylate , a prototypical aminoindazole fragment, in an FBDD workflow. We will explore its chemical rationale, provide detailed protocols for its screening and validation using key biophysical techniques, and outline a strategy for its evolution into a potent lead compound.
The Fragment: this compound
This compound is an exemplary fragment for initiating an FBDD campaign, especially against protein kinases. Its structure embodies several desirable features for a starting fragment.
Physicochemical Properties and Rationale for Use
The properties of this fragment align well with the principles of FBDD, often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).
| Property | Value (Estimated) | Source | Significance in FBDD |
| Molecular Weight | 205.21 g/mol | Calculated | Low MW provides a good starting point for optimization and ensures higher ligand efficiency. |
| cLogP | ~1.9 | [7] | Optimal lipophilicity helps ensure sufficient solubility while minimizing non-specific binding. |
| H-Bond Donors | 2 (amine, indazole N-H) | Structure | Enables key interactions with protein targets, particularly the kinase hinge region.[5] |
| H-Bond Acceptors | 4 (ester carbonyl, ester ether, indazole nitrogens) | Structure | Provides multiple points for directional interactions within a binding pocket. |
| Rotatable Bonds | 2 | Structure | Low conformational flexibility reduces the entropic penalty upon binding. |
| Polar Surface Area | 81.0 Ų | [7] | Contributes to good solubility and cell permeability characteristics. |
Causality Behind its Selection: The core strength of this fragment lies in the 6-amino-indazole moiety. The amino group and the adjacent pyrazole nitrogen are perfectly positioned to form a bidentate hydrogen bond interaction with the kinase hinge backbone, mimicking the adenine region of ATP.[5] The ethyl carboxylate at the 7-position serves as a versatile chemical handle, or "vector," for synthetic elaboration. This "poised" nature allows medicinal chemists to readily grow the fragment into unoccupied regions of the binding pocket to pick up additional high-quality interactions and increase potency.[8]
The FBDD Workflow: From Fragment Hit to Validated Lead
The successful application of this compound in drug discovery hinges on a robust, multi-stage experimental workflow. This process is designed to reliably identify weak binding events, validate them through orthogonal methods, and provide the structural blueprint for optimization.
FBDD Workflow for this compound.
Protocols: Screening and Validation Methodologies
Accurate and reproducible protocols are the bedrock of a successful FBDD campaign. Due to the weak affinities of fragments (typically in the high µM to mM range), highly sensitive biophysical techniques are required.[9]
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free, high-throughput technique ideal for primary screening.[10] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of fragment binding.
Objective: To rapidly identify fragments from a library that bind to the immobilized target protein.
Materials:
-
Biacore system (e.g., Biacore 8K) or similar SPR instrument.[11]
-
Sensor Chip CM5 (or similar carboxymethylated dextran surface).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
High-purity target protein (e.g., a specific kinase domain).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+, pH 7.4).
-
Fragment library stock solutions (e.g., 100 mM in DMSO).
-
96- or 384-well plates.
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8,000-10,000 Response Units, RU). A high density is crucial for detecting small fragments.[12]
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index effects.
-
-
Fragment Library Preparation:
-
Dilute fragment stocks (including this compound) into running buffer to the final screening concentration (e.g., 200 µM).
-
Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%) to minimize solvent mismatch artifacts.
-
-
Screening Run:
-
Set the instrument flow rate to 30 µL/min.
-
Inject each fragment solution over the target and reference flow cells. A typical contact time for fragments is 15-30 seconds, followed by a short dissociation phase.[12]
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel data and then the blank injection data.
-
A fragment is considered a "hit" if it produces a steady-state binding response significantly above the noise level (e.g., > 20 RU) in a concentration-dependent manner.
-
Calculate Ligand Efficiency (LE) for initial ranking: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms. For a primary screen, an estimated affinity can be used.
-
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to confirm hits from SPR and eliminate false positives.[13] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited as they do not require isotopic labeling of the protein and are sensitive to weak binding.[14]
Objective: To confirm the binding of primary hits directly in solution and gain initial structural insights.
Materials:
-
NMR spectrometer (600 MHz or higher) with a cryoprobe.
-
NMR tubes.
-
Target protein solution (10-50 µM in a deuterated NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Fragment hit stock solutions (in d6-DMSO).
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 20 µM) and the fragment hit (e.g., 500 µM) in the final NMR buffer. The fragment-to-protein ratio is typically high (e.g., 25:1 to 100:1).
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.
-
Set up the STD experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation frequency is shifted to a region where no protein or fragment signals are present (e.g., 40 ppm).
-
-
The saturation is transferred from the protein to binding fragments via spin diffusion.[13]
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from protons of the fragment that are in close proximity to the protein upon binding. Non-binders will give no signals.
-
The relative intensity of the signals in the STD spectrum provides an "epitope map," indicating which parts of the fragment are making the closest contact with the protein. For this compound, stronger signals would be expected for the indazole ring protons compared to the ethyl group protons if the indazole core is buried in the binding site.
-
Principle of Saturation Transfer Difference (STD) NMR.
From Hit to Lead: Structure-Guided Optimization
Once this compound is validated as a binder, the final and most critical phase is its evolution into a potent lead. This process is driven by structural biology, primarily X-ray crystallography.
Structural Elucidation
Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is paramount.[8] This provides a definitive picture of the binding mode, orientation, and the specific interactions formed by the aminoindazole core. Crucially, it reveals the surrounding pocket and identifies vectors for chemical elaboration. For our fragment, the structure would be expected to show the 6-amino group and N1 of the indazole forming hydrogen bonds to the kinase hinge region. The ethyl 7-carboxylate would point towards a solvent-exposed region, confirming it as an ideal point for synthetic modification.
Fragment Evolution Strategy: Growing
The "fragment growing" strategy involves synthesizing analogs where chemical moieties are added to the initial hit to engage with adjacent sub-pockets.[2]
-
Vector Selection: Based on the co-crystal structure, the ethyl carboxylate is the primary vector for growth.
-
Synthesis of Analogs: A library of amides can be readily synthesized by hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by standard amide coupling reactions with a diverse set of amines.
-
Structure-Activity Relationship (SAR): Each new analog is tested for binding affinity (e.g., using SPR to determine an accurate KD). The SAR data, interpreted in the context of the binding site structure, guides the next round of synthesis. For example, adding a small, flexible aminopyrrolidine might probe a nearby pocket, while adding a rigid phenyl group could target a flat hydrophobic region.
This iterative cycle of design, synthesis, and testing allows for the rapid and efficient optimization of the initial µM fragment hit into a potent nM lead compound. A successful campaign might see the affinity improve over 1000-fold, as demonstrated in the development of PDK1 inhibitors from an aminoindazole fragment.[2]
Conclusion
This compound represents an ideal starting point for a fragment-based drug discovery campaign, particularly against the well-validated kinase target class. Its physicochemical properties are well-suited for FBDD, and its privileged aminoindazole core is predisposed to form high-quality interactions with the ATP-binding site. By employing a robust workflow centered on sensitive biophysical techniques like SPR for primary screening and NMR for orthogonal validation, researchers can confidently identify and confirm its binding. The true power of this fragment is then unleashed through structure-guided medicinal chemistry, where its poised ethyl carboxylate handle provides a direct route for rational evolution into a potent and selective lead compound. This systematic and intelligent approach exemplifies the efficiency and effectiveness of FBDD in modern drug discovery.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]
-
Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Available from: [Link]
-
Neumann, L., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available from: [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available from: [Link]
-
Engkvist, O., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 202-206. Available from: [Link]
-
Cioffi, C. L., et al. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 2267, 247-270. Available from: [Link]
-
ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from: [Link]
-
ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Request PDF. Available from: [Link]
-
Liu, T., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(10), 1042-1047. Available from: [Link]
-
Cytiva. (n.d.). Fragment and small molecule screening with Biacore systems. Retrieved from: [Link]
-
Popplewell, J. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Retrieved from [Link]
-
Cronin, K. (2022). Guide to Running an SPR Experiment. Duke University. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from: [Link]
-
LookChem. (n.d.). This compound. Retrieved from: [Link]
-
Kumar, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1039-1060. Available from: [Link]
-
Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 6(1), 373-382. Available from: [Link]
-
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. Available from: [Link]
-
Gokhale, V. M., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 569-574. Available from: [Link]
-
Thai, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Available from: [Link]
-
Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(41). Available from: [Link]
-
Wang, T., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 926-938. Available from: [Link]
-
Naghiyev, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145-1150. Available from: [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available from: [Link]
-
Engel, J., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(21), 5176. Available from: [Link]
-
Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17822-17857. Available from: [Link]
-
Ben-Maan, A., et al. (2016). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1605-1608. Available from: [Link]
-
ResearchGate. (2000). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from: [Link]
Sources
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioradiations.com [bioradiations.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthetic Strategies for the Derivatization of Ethyl 6-amino-1H-indazole-7-carboxylate: An Application Guide
Abstract
This technical guide provides a comprehensive overview of synthetic protocols for the derivatization of Ethyl 6-amino-1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, serving as a bioisostere for indole in numerous biologically active compounds.[1] This document outlines detailed methodologies for strategic modifications at the 6-amino group, the indazole nitrogen (N1 and N2 positions), and the aromatic core, enabling the synthesis of diverse compound libraries for pharmaceutical and materials science research. We will delve into key transformations including N-acylation, N-alkylation, Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a critical pharmacophore in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] this compound, in particular, offers multiple reaction sites for chemical modification: the primary aromatic amine at the C6 position, the nucleophilic indazole nitrogens, and the potential for functionalization of the benzene ring. The strategic derivatization of this scaffold is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
This guide provides detailed protocols and the underlying chemical principles for the derivatization of this versatile starting material.
Derivatization of the 6-Amino Group
The 6-amino group is a key handle for introducing diversity into the indazole core. Direct derivatization or conversion to other functional groups opens up a vast chemical space for exploration.
N-Acylation of the 6-Amino Group
N-acylation is a fundamental transformation for converting the primary amine into an amide. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically achieved using acid chlorides or anhydrides in the presence of a base.
Protocol 1: General Procedure for N-Acylation
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine or pyridine, 1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for N-Acylation of Aromatic Amines
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Reference |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 h | [3] |
| Benzoyl Chloride | Pyridine | DCM | 0 °C to RT | 4-6 h | [4] |
| Acetic Anhydride | Sodium Bicarbonate | Acetonitrile | RT | 6-12 h | [3] |
Sandmeyer Reaction: Conversion of the 6-Amino Group
The Sandmeyer reaction is a powerful tool for converting the 6-amino group into a variety of other functionalities, including halides and nitriles, via a diazonium salt intermediate.[5][6] This transformation is crucial for preparing substrates for subsequent cross-coupling reactions.
Workflow for Sandmeyer Reaction and Subsequent Derivatization
Caption: Workflow for Sandmeyer reaction and subsequent cross-coupling.
Protocol 2: Diazotization and Sandmeyer Halogenation
-
Suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 3 M HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of the copper(I) halide (CuX, where X = Cl or Br, 1.2 eq.) in the corresponding concentrated hydrohalic acid (HX).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture, extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Derivatization of the Indazole Nitrogens
The N1 and N2 positions of the indazole ring are nucleophilic and can be readily alkylated or acylated. The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.[7] For indazoles with a C7-carboxylate group, N2-alkylation is often favored.[8]
N-Alkylation of the Indazole Ring
N-alkylation introduces alkyl groups to the indazole nitrogens, which can significantly impact the compound's solubility and biological activity. The choice of base and solvent is critical for controlling the regioselectivity.
Protocol 3: Regioselective N-Alkylation
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent such as THF or DMF, add a base (e.g., sodium hydride or potassium carbonate, 1.2 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) and allow the reaction to warm to room temperature.
-
Stir for 4-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Separate the N1 and N2 isomers by column chromatography.
Table 2: Conditions for Regioselective N-Alkylation of Indazoles
| Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |
| Methyl Iodide | NaH | THF | N1 | [9] |
| Benzyl Bromide | K₂CO₃ | DMF | Mixture of N1 and N2 | [10] |
| Ethyl Bromoacetate | NaH | THF | N1 | [7] |
| Methyl Iodide | Cs₂CO₃ | DMF | N2 (for C7-CO₂Me) | [11] |
N-Acylation of the Indazole Ring
N-acylation of the indazole ring provides access to N-acyl indazole derivatives. Electrochemical methods have been developed for the selective N1-acylation of indazoles.[12][13]
Protocol 4: Electrochemical N1-Acylation
-
In an undivided electrochemical cell equipped with a platinum plate anode and a carbon felt cathode, dissolve the this compound (1.0 eq.) and a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate) in an anhydrous solvent (e.g., acetonitrile).
-
Apply a constant current to the cell to generate the indazole anion.
-
After the consumption of the starting material (monitored by TLC), add the acid anhydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules.[14] For the derivatization of this compound, these reactions are typically performed after converting the 6-amino group to a halide via a Sandmeyer reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[1][15] This reaction is ideal for introducing aryl or heteroaryl substituents at the C6 position of the indazole ring.
Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 5: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of Ethyl 6-bromo-1H-indazole-7-carboxylate (1.0 eq.), an arylboronic acid (1.5 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an amine with an aryl halide.[17][18] This reaction can be used in two ways with the target scaffold: either by coupling an external amine to a 6-halo-indazole derivative or by coupling the 6-aminoindazole with an aryl halide.
Protocol 6: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the 6-halo-indazole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.) in a Schlenk tube.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.[19]
Conclusion
The synthetic protocols detailed in this application guide provide a robust framework for the derivatization of this compound. By leveraging a combination of classical and modern synthetic methodologies, researchers can efficiently generate diverse libraries of indazole derivatives for screening in drug discovery and materials science applications. The choice of reaction conditions, particularly for N-alkylation and palladium-catalyzed cross-coupling reactions, is crucial for achieving the desired regioselectivity and yield. Careful optimization of these parameters will be essential for the successful synthesis of novel indazole-based compounds.
References
- BenchChem. (2025).
- BenchChem. (2025).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Wikipedia. (2023).
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). RSC Publishing.
- A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling aryl
- ChemicalBook. (n.d.). 6-Aminoindazole synthesis.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020).
- Wikipedia. (2023). Sandmeyer reaction.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025).
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.).
- LookChem. (n.d.).
- BenchChem. (2025).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- YouTube. (2025). Sandmeyer Reaction.
- PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids].
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
- Unlocking Pharmaceutical Synthesis: A Guide to 6-Aminoindazole. (2025).
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (2019). PubMed.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Organic Chemistry Portal. (n.d.).
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.).
- Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (2019). ACS Figshare.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
- N-Acylation in combinatorial chemistry. (n.d.).
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.).
- Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Cellular Insights: Ethyl 6-amino-1H-indazole-7-carboxylate as a Versatile Fluorescent Probe
Introduction: The Emergence of a Novel Fluorophore
In the dynamic landscape of cellular biology and drug discovery, the development of sensitive and specific fluorescent probes is paramount for visualizing and quantifying biological processes in real-time.[1] Indazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] More recently, the unique electronic and photophysical properties of the indazole scaffold have made it a promising candidate for the development of novel fluorophores.[2] Ethyl 6-amino-1H-indazole-7-carboxylate, a member of this promising class of compounds, presents a unique combination of structural features that suggest its utility as a versatile fluorescent probe.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a fluorescent probe. We will explore its potential in metal ion sensing and as a platform for developing enzyme-responsive probes. The protocols detailed herein are designed to be adaptable and provide a solid foundation for integrating this promising molecule into various research workflows.
Predicted Photophysical Properties
While specific experimental data for this compound is not yet widely published, we can infer its likely photophysical characteristics based on studies of structurally similar compounds, such as 7-aminoindazole. The presence of the electron-donating amino group and the electron-withdrawing carboxylate group on the indazole ring is expected to result in intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism in fluorescent probes.[3]
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Maximum (λex) | ~350 - 380 nm | Based on the absorption spectra of similar aminoindazole derivatives. |
| Emission Maximum (λem) | ~450 - 550 nm (Solvent dependent) | Expected to exhibit a significant Stokes shift and solvatochromism due to its ICT character.[4][5] |
| Quantum Yield (ΦF) | Moderate to High | The rigid bicyclic structure of the indazole core is conducive to high fluorescence quantum yields.[6] |
| Solvatochromism | Pronounced | The ICT nature of the molecule suggests that its emission spectrum will be sensitive to solvent polarity.[5] |
Core Principles of Application
The unique structure of this compound, featuring a chelating motif formed by the amino and carboxylate groups, makes it a prime candidate for two key applications:
-
"Turn-on" Metal Ion Sensing: The fluorescence of the probe is expected to be quenched in its free form. Upon chelation with a specific metal ion, the rigidity of the molecule may increase, leading to a significant enhancement of its fluorescence emission.[7][8] This "turn-on" response allows for the sensitive detection of the target ion.[7]
-
Platform for Enzyme-Responsive Probes: The 6-amino group serves as a versatile chemical handle for further modification.[9] By attaching a substrate specific to a target enzyme, the fluorescence of the indazole core can be modulated. Enzymatic cleavage of the substrate would then lead to a change in the fluorescence signal, enabling the measurement of enzyme activity.[9][10]
Experimental Protocols
Protocol 1: Characterization of this compound as a Fluorescent Probe
This protocol outlines the fundamental steps to characterize the photophysical properties of a new fluorescent probe.
Objective: To determine the excitation and emission spectra, and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, DMSO, acetonitrile, toluene)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, ΦF = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Workflow Diagram:
Caption: Workflow for characterizing a new fluorescent probe.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Prepare a series of dilutions (e.g., 1, 5, 10, 20 µM) in the desired spectroscopic-grade solvents.
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of the probe in each solvent to determine the absorbance maximum (λabs_max).
-
Prepare solutions of the probe and the quinine sulfate standard with an absorbance of ~0.05 at the chosen excitation wavelength for quantum yield determination.
-
-
Fluorescence Spectra Measurement:
-
Using a spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength (slightly longer than the predicted λem).
-
Measure the emission spectrum by exciting the sample at its λex_max and scanning a range of emission wavelengths.
-
-
Quantum Yield Determination:
-
Measure the integrated fluorescence intensity of the probe and the quinine sulfate standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the relative quantum yield using the following equation[11]: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol 2: Screening for Metal Ion Selectivity
This protocol provides a method to screen this compound for its selectivity towards various metal ions.
Objective: To identify which metal ions, if any, induce a "turn-on" fluorescent response.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Stock solutions (e.g., 100 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, CaCl₂, MgCl₂, etc.) in deionized water.
-
HEPES buffer (50 mM, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Workflow Diagram:
Caption: Workflow for screening metal ion selectivity.
Procedure:
-
Plate Preparation:
-
To each well of a 96-well black microplate, add this compound to a final concentration of 10 µM.
-
Add HEPES buffer to bring the total volume in each well to 200 µL.
-
-
Metal Ion Addition:
-
Add a small volume (e.g., 2 µL) of each metal salt stock solution to the designated wells to achieve a final concentration of, for example, 100 µM.
-
To the control wells, add the same volume of deionized water.
-
-
Measurement:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the predetermined λex and λem.
-
-
Data Analysis:
-
Calculate the fold-change in fluorescence for each metal ion relative to the control (probe only). A significant increase in fluorescence indicates a "turn-on" response.
-
Protocol 3: Development of a "Turn-On" Kinase Assay
This protocol describes a conceptual framework for developing a "turn-on" fluorescent assay for kinase activity using a modified this compound probe.
Conceptual Probe Design:
The 6-amino group of this compound is chemically modified to attach a peptide substrate for a specific kinase. This peptide is also conjugated to a quencher molecule. In the intact probe, the fluorescence of the indazole fluorophore is quenched by the quencher. Upon phosphorylation by the kinase, a conformational change or subsequent cleavage by a secondary enzyme separates the fluorophore from the quencher, resulting in a "turn-on" fluorescent signal.
Workflow Diagram:
Caption: Conceptual workflow for a "turn-on" kinase assay.
Procedure (General Outline):
-
Assay Setup: In a microplate, combine the kinase of interest, ATP, and the custom-synthesized indazole-peptide-quencher probe in an appropriate kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding one of the components (e.g., ATP or kinase).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 37°C).
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the kinase activity.
-
Inhibitor Screening: To screen for kinase inhibitors, pre-incubate the kinase with test compounds before adding the probe and ATP. A decrease in the rate of fluorescence increase indicates inhibition.
Data Interpretation and Troubleshooting
-
High Background Fluorescence: This may be due to probe instability or impurities. Purify the probe and ensure it is stored correctly, protected from light.
-
No "Turn-On" Signal:
-
For metal ion sensing, the probe may not be selective for the tested ions, or the binding affinity may be too low.
-
For the enzyme assay, the linker between the fluorophore and the peptide may be too rigid, or the quencher may not be effective. Re-design of the probe may be necessary.
-
-
Signal Variability: Ensure accurate and consistent pipetting. Use appropriate controls, including a no-enzyme control and a no-ATP control for kinase assays.
Conclusion
This compound holds significant promise as a foundational scaffold for the development of novel fluorescent probes. Its predicted photophysical properties, coupled with its structural features, make it a versatile tool for researchers in various fields. The protocols provided in this application note offer a starting point for the characterization and implementation of this exciting new fluorophore in metal ion sensing and enzyme activity assays, paving the way for new discoveries in cellular biology and drug development.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
- Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. Indian Journal of Chemistry.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]
- Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI. Available at: [Link]
- Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzym
- Fluorescence Quantum Yields—Methods of Determination and Standards.
- Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino deriv
-
New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PubMed Central. Available at: [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. Available at: [Link]
- Novel NIR fluorescent probe IR-546 inhibits melanoma through the AKT/GSK3β/β-catenin p
- Mercury ion-selective fluorescent probe based on indazole fused rhodamine and cell imaging application.
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
-
1H-Indazole. PubChem. Available at: [Link]
- Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Thermo Fisher Scientific.
- Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Organic & Biomolecular Chemistry (RSC Publishing).
-
Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PubMed Central. Available at: [Link]
- Supporting Information for "A General and Efficient Method for the Synthesis of 1H-Indazoles by the [2+3] Cycloaddition of Arynes with Diazo Compounds". Wiley-VCH.
-
Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available at: [Link]
- An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing).
- Measurement of Fluorescence Quantum Yields on ISS Instrument
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. Available at: [Link]
- Design, synthesis, and evaluation of peptidyl fluorescent probe for Zn2+ in aqueous solution. PubMed.
- Fluorescence detection techniques for protein kinase assay.
-
Synthesis of indazole-based fluorophores. PubMed. Available at: [Link]
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
- Click and shift: the effect of triazole on solv
-
Relative Quantum Yield. Edinburgh Instruments. Available at: [Link]
-
Fluorescent Probes Manual. Jena Bioscience. Available at: [Link]
- Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry (RSC Publishing).
-
Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society. Available at: [Link]
- Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Thermo Fisher Scientific.
-
Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Available at: [Link]
- Click and shift: the effect of triazole on solv
- Recent Progress on Fluorescent Probes in Heavy Metal Determin
- Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple st
- Methyl 6-aMino-1H-indazole-7-carboxyl
-
1H-Indazol-6-amine. PubChem. Available at: [Link]
-
Fluorescent Sensors for Measuring Metal Ions in Living Systems. PubMed Central. Available at: [Link]
-
Molecular Probes Tutorial Series—Introduction to Fluorescence. YouTube. Available at: [Link]
- Ginkgo biloba extract suppresses hepatocellular carcinoma progression by inhibiting the recruitment of myeloid-derived suppressor cells through reduced CXCL1 secretion via SRC downregul
- In Vitro and In Silico Assessment of the Anticancer Potential of Ethyl Acetate/Water Extract from the Leaves of Cotinus coggygria Scop.
-
1H-indazol-7-amine. PubChem. Available at: [Link]
-
Ethyl-1H-indazole-6-carboxylate. J&K Scientific LLC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 6-amino-1H-indazole-7-carboxylate
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Drug Discovery
The indazole core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] In recent years, derivatives of indazole have garnered substantial interest as potent inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3] Several commercially successful anticancer drugs, including axitinib and pazopanib, feature the indazole scaffold, underscoring its importance in the development of targeted therapies.[1] Ethyl 6-amino-1H-indazole-7-carboxylate represents a key starting material and a molecular fragment for the synthesis of libraries of potential kinase inhibitors. Its structural features provide a foundation for developing compounds that can interact with the ATP-binding site of various kinases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the scientific rationale, assay development, detailed protocols, and data analysis, with a focus on a biochemical assay for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]
Scientific Rationale: Targeting VEGFR-2 with Indazole-Based Compounds
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.[6] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[4] The indazole scaffold has been successfully employed in the design of VEGFR-2 inhibitors, suggesting that libraries based on this compound are a promising source of novel therapeutic agents.[1]
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase domain. The indazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. Substitutions on the indazole core can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.
Below is a simplified representation of the VEGFR-2 signaling pathway, which is the target of the screening protocol described herein.
Caption: High-throughput screening workflow.
Application Protocols
Biochemical HTS Assay for VEGFR-2 Kinase using TR-FRET
This protocol describes a robust and sensitive homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay suitable for high-throughput screening of inhibitors against VEGFR-2 kinase. [7][8] Principle of the Assay:
The assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR-2. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) serves as the FRET acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of VEGFR-2 will prevent substrate phosphorylation, leading to a decrease in the FRET signal. [9] Materials and Reagents:
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human VEGFR-2 Kinase | BPS Bioscience | 40301 |
| Biotinylated Peptide Substrate | Cell Signaling Technology | 1310 |
| ATP | Sigma-Aldrich | A7699 |
| Eu-W1024 Labeled Anti-Phosphotyrosine Ab | PerkinElmer | AD0067 |
| Streptavidin-d2 | Cisbio | 610SADLA |
| 384-well low-volume black plates | Corning | 3676 |
| Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) | In-house preparation | - |
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO into the appropriate wells (negative control) and 50 nL of a known VEGFR-2 inhibitor (e.g., Axitinib) at a high concentration (e.g., 10 µM) for the positive control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate master mix in assay buffer containing VEGFR-2 kinase and the biotinylated peptide substrate at twice the final desired concentration.
-
Scientist's Note: The optimal concentrations of enzyme and substrate should be determined empirically during assay development to achieve a robust signal window and a Z'-factor > 0.5. [10]Typically, enzyme concentration is determined by titration to achieve 50-80% of maximal phosphorylation in the linear range of the reaction.
-
-
Kinase Reaction:
-
Dispense 5 µL of the 2X enzyme/substrate master mix into each well of the compound-plated 384-well plate.
-
Prepare a 2X ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Causality Explanation: The reaction is initiated with ATP as it is the phosphate donor for the phosphorylation reaction. The final ATP concentration should be at or near the Km value for ATP for the kinase to be sensitive to ATP-competitive inhibitors.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection mix in detection buffer (assay buffer containing 20 mM EDTA to stop the kinase reaction) containing the Eu-labeled anti-phosphotyrosine antibody and the streptavidin-d2.
-
Add 10 µL of the 2X detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Use an excitation wavelength of 320-340 nm and measure emission at 615 nm (Europium) and 665 nm (acceptor). [11] * The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (665 nm / 615 nm) * 10,000.
-
Data Analysis and Interpretation
a. Quality Control:
The quality and robustness of the HTS assay are assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls on each plate. [12][13] Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor ≥ 0.5 is considered suitable for HTS. [10] b. Hit Identification:
For the primary screen, compounds are typically tested at a single concentration (e.g., 10 µM). Hits are identified based on their percentage of inhibition.
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - μ_p) / (μ_n - μ_p))
A common hit threshold is a % inhibition greater than three times the standard deviation of the negative control wells.
c. Hit Confirmation and Potency Determination:
Compounds identified as hits in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their half-maximal inhibitory concentration (IC50). This involves a serial dilution of the compound and measuring the % inhibition at each concentration. The IC50 value is then calculated by fitting the data to a four-parameter logistic model.
Conclusion
The combination of the privileged indazole scaffold, as exemplified by this compound, with a robust HTS platform provides a powerful strategy for the discovery of novel kinase inhibitors. The detailed TR-FRET assay protocol for VEGFR-2 presented here offers a validated starting point for screening campaigns. Rigorous assay validation, careful data analysis, and systematic hit follow-up are crucial for the successful identification of promising lead compounds for further drug development.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
-
LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. [Link]
- BenchChem. (n.d.). Application Note: Cell-Based Src Kinase Activity Assay.
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(1), 35-54. [Link]
- What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery.
- BPS Bioscience. (n.d.). SRC Assay Kit. Data Sheet.
-
LabX. (2025, September 26). Designing High-Throughput Experiments Using Microplate Technology. [Link]
- Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays.
- Revvity. (n.d.). HTRF Human and Mouse Phospho-c-Src (Tyr419) Detection Kit, 500 Assay Points.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- AssayQuant. (n.d.). PhosphoSens®-Red Time Resolved Fluorescence (TRF) Kinase Assay.
- HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for p38 MAPK Activity Assay with LY3007113.
-
Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
- Promega Corporation. (n.d.). p38α Kinase Assay.
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ASSAY and Drug Development Technologies, 6(2), 245-253. [Link]
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2015). Journal of Biomolecular Screening, 20(1), 104-112. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2013). PLoS ONE, 8(9), e72691. [Link]
- Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
- Revvity. (n.d.). Alpha Kinase Assays.
- Cell Signaling Technology. (2025, November 20). HTScan® Src Kinase Assay Kit #7776.
-
The Use of AlphaScreen Technology in HTS: Current Status. (2011). Current Pharmaceutical Biotechnology, 12(4), 569-580. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. (2016). Analytical Biochemistry, 509, 62-69. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3410-3414. [Link]
- The use of AlphaScreen technology in HTS: current status. (2011). ResearchGate.
-
Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4774-4778. [Link]
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay Kit (CS0250) - Bulletin.
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2013). Methods in Molecular Biology, 987, 127-147. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 647-661. [Link]
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- Thermo Fisher Scientific. (n.d.). General Information - Things to know before starting.
- Nordic Biosite. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(7), 1396-1402. [Link]
- LookChem. (n.d.). This compound.
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2016). Journal of Medicinal Chemistry, 59(1), 152-165. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2016). Journal of Medicinal Chemistry, 59(13), 6363-6377. [Link]
-
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. (2018). Journal of Medicinal Chemistry, 61(6), 2478-2495. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 11. General Information - Things to know before starting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Anti-proliferative activity of Ethyl 6-amino-1H-indazole-7-carboxylate on cancer cell lines
An Application Guide to the Anti-proliferative Evaluation of 6-Amino-1H-Indazole Derivatives
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including several FDA-approved anti-cancer drugs.[1][2] Derivatives of indazole have been successfully developed as potent inhibitors of various protein kinases, such as VEGFR, FGFR, and c-Met, which are critical drivers of tumor growth, angiogenesis, and metastasis.[3][4][5]
Within this important class of heterocycles, 6-amino-1H-indazole derivatives have emerged as a particularly promising series for anti-cancer drug discovery.[6][7] These compounds have demonstrated significant growth inhibitory activity across a spectrum of cancer cell lines.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the anti-proliferative activity of 6-amino-1H-indazole derivatives, with a focus on Ethyl 6-amino-1H-indazole-7-carboxylate as a representative compound.
While extensive public data on this specific ethyl ester is limited, the protocols and mechanistic insights detailed herein are based on robust studies of structurally related 6-aminoindazoles.[1][2] This guide offers a complete workflow, from initial cell viability screening to mechanistic validation, empowering researchers to rigorously evaluate this and similar compounds.
Section 1: Putative Mechanism of Action: Induction of Apoptosis
Based on comprehensive studies of closely related 6-amino-1H-indazole analogs, the primary anti-proliferative mechanism is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.[1][2] This pathway is initiated by intracellular stress signals and converges on the mitochondria.
Key Mechanistic Events:
-
Modulation of Bcl-2 Family Proteins: The compound is hypothesized to alter the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A significant downregulation of Bcl-2 and upregulation of Bax is a critical initiating step.[1][2]
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[1]
-
Caspase Cascade Activation: The compromised mitochondria release cytochrome c, which activates a cascade of executioner cysteine proteases. A key event is the cleavage and activation of caspase-3, the primary executioner of apoptosis.[1][2]
-
Cell Death: Activated caspase-3 orchestrates the systematic dismantling of the cell, leading to its death.
Figure 1: Hypothesized signaling pathway for the induction of apoptosis by 6-amino-1H-indazole derivatives.
Section 2: Experimental Design and Workflow
A logical and phased approach is crucial for efficiently characterizing a novel compound. The workflow should progress from broad screening to confirm biological activity, followed by more detailed mechanistic assays to understand how the compound works.
Figure 2: General experimental workflow for in vitro characterization of a novel anti-proliferative compound.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls and explaining the rationale behind critical steps.
Protocol 3.1: Cell Culture and Compound Preparation
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colorectal cancer, A549 lung cancer) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Rationale: Consistent and optimal cell culture conditions are paramount to ensure experimental reproducibility.
-
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light.
-
Rationale: DMSO is a standard solvent for solubilizing organic compounds for cell-based assays. Preparing a high-concentration stock minimizes the final DMSO concentration in the culture medium, which should not exceed 0.5% to avoid solvent-induced toxicity.
-
Protocol 3.2: In Vitro Anti-proliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.[6] It is less prone to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays like the MTT assay.[9]
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in fresh culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.01 µM to 100 µM). Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells to the plate by precipitating macromolecules, including all cellular protein.
-
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Discard the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
Protocol 3.3: Apoptosis Quantification by Caspase-3/7 Activity Assay
This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore, providing a quantitative measure of apoptosis execution.[10]
-
Cell Seeding & Treatment: Seed cells in a 96-well black, clear-bottom plate. After 24 hours, treat cells with the compound at concentrations around its determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control (e.g., Staurosporine).
-
Assay Reagent Addition: Equilibrate the plate and assay reagents to room temperature. Add the caspase-3/7 reagent (containing a DEVD peptide substrate linked to a fluorophore) to each well according to the manufacturer's instructions (e.g., Cell Meter™ Caspase 3/7 Activity Assay Kit).[10]
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation / 530 nm emission for a green fluorophore).
-
Rationale: An increase in fluorescence directly correlates with an increase in caspase-3/7 activity, indicating apoptosis.[11]
-
Section 4: Data Interpretation and Presentation
IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
-
Calculate Percent Growth Inhibition:
-
Percent Growth (%) = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100
-
-
Non-linear Regression: Plot the Percent Growth against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Quantitative Data Summary
Data should be summarized in a clear, tabular format for easy comparison. The following table presents representative data for 6-amino-1H-indazole derivatives against common cancer cell lines, based on published literature.[1][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Compound 2f | 4T1 | Mouse Breast Cancer | 0.23 | [1][2] |
| Compound 2f | HepG2 | Human Liver Cancer | 0.80 | [1][2] |
| Compound 2f | MCF-7 | Human Breast Cancer | 0.34 | [1][2] |
| Compound 2f | A549 | Human Lung Cancer | 1.15 | [1][2] |
| Compound 9f | HCT116 | Human Colorectal Cancer | 14.3 | [6] |
Note: Compound 2f is a complex derivative of 6-amino-1H-indazole. Compound 9f is N-(4-fluorobenzyl)-1H-indazol-6-amine. This data is provided to establish a representative range of potency for this class of compounds.
References
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
-
Title: Recent Advances in the Development of Indazole-based Anticancer Agents Source: PubMed URL: [Link]
-
Title: Indazole Derivatives: Promising Anti-tumor Agents Source: PubMed URL: [Link]
-
Title: Recent Advances in the Development of Indazole‐based Anticancer Agents Source: Wiley Online Library URL: [Link]
-
Title: Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol Source: Creative Diagnostics URL: [Link]
-
Title: Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity Source: PubMed URL: [Link]
-
Title: Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines Source: ResearchGate URL: [Link]
-
Title: this compound Source: LookChem URL: [Link]
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: ResearchGate URL: [Link]
-
Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: Open Chemistry URL: [Link]
-
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents Source: PubMed URL: [Link]
-
Title: Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 9. Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Development of Targeted Therapies Using the Indazole Scaffold: Application Notes and Protocols
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and ability to interact with a wide range of biological targets.[1] Its rigid structure and capacity for key hydrogen bonding interactions have made it a cornerstone in the design of numerous biologically active compounds, particularly in the realm of targeted cancer therapy.[1][2] Many FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole core and have demonstrated significant clinical efficacy against various malignancies.[3][4]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key aspects of developing targeted therapies based on the indazole scaffold. We will delve into rational drug design principles, provide detailed synthetic protocols for a representative indazole-based kinase inhibitor, and offer step-by-step methodologies for a suite of essential preclinical biochemical and cell-based assays to evaluate their therapeutic potential.
Rational Drug Design & Key Molecular Targets
The therapeutic success of indazole-based compounds primarily stems from their ability to function as potent inhibitors of protein kinases.[5][6] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The indazole nucleus can act as an ATP surrogate, effectively competing for the ATP-binding site within the kinase domain.[1][7]
Key kinase families that are frequently and successfully targeted by indazole-based inhibitors include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration; their aberration is implicated in various cancers.[5][8]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.[9]
-
Anaplastic Lymphoma Kinase (ALK): A key driver in certain types of non-small cell lung cancer.[10]
-
Aurora Kinases: Essential for cell cycle regulation and mitosis.[5]
The design of selective and potent indazole inhibitors often involves strategic modifications to the core scaffold to exploit subtle differences in the ATP-binding pockets of various kinases. Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds to enhance their efficacy and minimize off-target effects.[7][11]
Below is a diagram illustrating a simplified signaling pathway involving VEGFR-2, a common target for indazole-based inhibitors like Pazopanib.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.
Synthetic Methodology: A Protocol for Pazopanib Synthesis
To illustrate a practical synthetic approach, we provide a detailed protocol for the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor. This synthesis involves the coupling of key intermediates: an indazole derivative, a pyrimidine, and a sulfonamide side-chain.[12]
Protocol 1: Synthesis of Pazopanib Hydrochloride
This protocol is adapted from established synthetic routes.[4][6][12]
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
Charge a reaction flask with N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 2,4-dichloropyrimidine (1.1 equivalents) in a suitable solvent such as isopropanol.
-
Add a base, for example, sodium bicarbonate (2 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with water and a suitable organic solvent like isopropanol to obtain the desired intermediate.
Step 2: Synthesis of Pazopanib Hydrochloride
-
In a clean and dry reaction vessel, charge N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 equivalent) and 5-amino-2-methylbenzenesulfonamide (1.05 equivalents) in a solvent such as ethanol or N,N-dimethylformamide.[12]
-
Add a catalytic amount of concentrated hydrochloric acid.[12]
-
Heat the reaction mixture to approximately 95 °C and stir until the reaction is complete (monitored by TLC or HPLC).[12]
-
Cool the reaction mixture to room temperature to induce precipitation of the product.[12]
-
Filter the solid, wash with ethanol, and dry under vacuum to yield Pazopanib hydrochloride.
Note: This is a representative protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yield and purity. Appropriate safety precautions should be taken when handling all chemicals.
Preclinical Evaluation: A Suite of In Vitro Assays
The preclinical evaluation of novel indazole-based compounds is a critical step in the drug discovery pipeline. This involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay: In Vitro Kinase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol 2: VEGFR-2 Kinase Assay
This protocol is a general guideline for a luminescence-based kinase assay.[13][14]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
-
Prepare serial dilutions of the test indazole compound and a known inhibitor (positive control) in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
-
Assay Procedure:
-
Add 25 µL of the Master Mix to each well of a 96-well plate.
-
Add 5 µL of the serially diluted test compound or control to the respective wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well (except for the "blank" control).
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add 50 µL of a commercial kinase-glow reagent (which measures the remaining ATP) to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Example Data for a Hypothetical Indazole Inhibitor against VEGFR-2
| Compound Concentration (nM) | % Inhibition |
| 1 | 10.2 |
| 10 | 48.5 |
| 50 | 75.1 |
| 100 | 90.3 |
| 500 | 98.6 |
| IC50 (nM) | 12.5 |
Cell-Based Assays: Evaluating Cellular Effects
Cell-based assays are essential to understand how a compound affects cancer cells in a more biologically relevant context.[15][16]
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][11][17]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indazole compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5][7][15]
-
Cell Treatment and Harvesting:
-
Treat cells with the indazole compound at various concentrations for a specified time.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.[15]
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][16][19]
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
The G0/G1 phase will have a 2n DNA content, the G2/M phase will have a 4n DNA content, and the S phase will have a DNA content between 2n and 4n.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Workflow for Indazole-Based Drug Discovery
The following diagram outlines a typical workflow for the development of targeted therapies using the indazole scaffold.
Caption: A generalized workflow for the discovery and development of indazole-based targeted therapies.
Conclusion
The indazole scaffold continues to be a highly valuable and versatile platform for the development of novel targeted therapies, particularly in oncology. A thorough understanding of the principles of rational drug design, coupled with robust synthetic and preclinical evaluation methodologies, is paramount for the successful translation of promising indazole-based compounds from the laboratory to the clinic. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers embarking on this exciting and impactful area of drug discovery.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-protocol. (2019). Annexin V apoptosis assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Patel, D. R., & Patel, N. J. (2017). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Journal of Applied Pharmaceutical Science, 7(05), 230-239.
- Singh, S., & Kumar, V. (2022). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. Chemistry & Biology Interface, 12(1), 1-8.
- Nguyen, T. A., et al. (2020). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Molecules, 25(15), 3435.
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Le, T. N., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2023(2), M1639.
- Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
- Wang, C., et al. (2023).
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24783-24815.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Chan, V. S., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 493-497.
Sources
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. rroij.com [rroij.com]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. journal.r-project.org [journal.r-project.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes & Protocols: Ethyl 6-amino-1H-indazole-7-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and capacity for crucial hydrogen bonding interactions have made it a central component in the design of numerous biologically active compounds.[1][2] Indazole-containing derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties.[2][3][4] The versatility of the indazole nucleus allows it to act as an ATP surrogate, effectively competing for the ATP-binding site in kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5]
This technical guide focuses on Ethyl 6-amino-1H-indazole-7-carboxylate, a key building block for developing potent and selective therapeutic agents. The specific substitution pattern of an amino group at the 6-position and a carboxylate at the 7-position provides a versatile platform for generating diverse chemical libraries to explore structure-activity relationships (SAR). These studies are fundamental to optimizing lead compounds by systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
Core Principles of SAR Studies with the Indazole Scaffold
The primary goal of SAR studies is to understand how specific structural modifications to a molecule influence its biological activity. For the this compound core, key points of modification include the 6-amino group, the 7-carboxylate group, and the N1 and C3 positions of the indazole ring.
Key Modification Points and Their Rationale:
-
N1-Substitution: Alkylation or arylation at the N1 position can influence the molecule's orientation within a binding pocket and impact its physicochemical properties, such as solubility and metabolic stability.
-
C3-Substitution: Introducing various substituents at the C3 position can explore interactions with specific sub-pockets of the target protein. For example, the addition of a methyl group at this position has been shown to potentially increase toxicity against certain cancer cell lines.[6][7]
-
6-Amino Group Acylation/Alkylation: The 6-amino group serves as a critical handle for introducing a wide variety of substituents via acylation or reductive amination.[8] This allows for the exploration of interactions with the solvent-exposed region of a binding site or the introduction of groups that can form additional hydrogen bonds or hydrophobic interactions.
-
7-Carboxylate Group Amidation: The ethyl ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This modification is crucial for probing interactions with specific residues in the target protein and can significantly impact potency and selectivity.
Visualization of a General SAR Workflow
The following diagram illustrates a typical workflow for an SAR study starting from the this compound core.
Caption: A generalized workflow for SAR studies.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and a representative analog, as well as a common biological assay for evaluating the synthesized compounds.
Protocol 1: Synthesis of 6-Amino-1H-indazole-7-carboxylic acid
This protocol describes the hydrolysis of the starting material, this compound, to its corresponding carboxylic acid, a crucial intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to pH 3-4 with hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the solid under vacuum to yield 6-amino-1H-indazole-7-carboxylic acid.
Protocol 2: Synthesis of a Representative N-Aryl Amide Derivative
This protocol details the coupling of the synthesized carboxylic acid with an aniline derivative to form an N-aryl amide.
Materials:
-
6-Amino-1H-indazole-7-carboxylic acid
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Dimethylformamide (DMF)
-
Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 6-Amino-1H-indazole-7-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq), EDC (1.2 eq), and TEA (3.0 eq).[9]
-
Stir the reaction mixture at room temperature for 15 minutes under an inert atmosphere.[9]
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.[9]
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-aryl amide derivative.
Protocol 3: In Vitro Antiproliferative Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8][10]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MDA-MB-231)[6]
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well plates
-
Synthesized indazole derivatives
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).[6]
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Illustrative SAR Data
The following table presents hypothetical SAR data for a series of 6-amino-1H-indazole-7-carboxamide derivatives to illustrate how structural modifications can impact antiproliferative activity.
| Compound | R1 (at N1) | R2 (at C3) | R3 (at 6-amino) | R4 (at 7-carboxamide) | IC50 (µM) on HCT116 |
| 1 | H | H | H | OEt | > 50 |
| 2 | H | H | H | NH-Ph | 25.6 |
| 3 | H | H | H | NH-(4-F-Ph) | 14.3[10] |
| 4 | Me | H | H | NH-(4-F-Ph) | 8.9 |
| 5 | Me | Me | H | NH-(4-F-Ph) | 0.4[11] |
| 6 | Me | Me | COCH3 | NH-(4-F-Ph) | 1.2 |
| 7 | Me | Me | H | NH-(4-Br-Ph) | 0.7 |
Data is illustrative and compiled from related studies for educational purposes.[10][11]
Analysis of SAR Data:
-
Ester to Amide: Conversion of the ethyl ester (Compound 1) to a phenylamide (Compound 2) introduces antiproliferative activity.
-
Aryl Substitution: Addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 3) improves potency.[10]
-
N1-Methylation: Methylation at the N1 position (Compound 4) further enhances activity.
-
C3-Methylation: The introduction of a methyl group at the C3 position (Compound 5) leads to a significant increase in potency.[11]
-
6-Amino Acylation: Acylation of the 6-amino group (Compound 6) slightly reduces activity compared to the free amine, suggesting the free amine may be important for interaction with the target.
-
Halogen Substitution: Replacing the fluorine with a bromine on the phenyl ring (Compound 7) maintains high potency, indicating that a halogen at this position is favorable.
Relevant Signaling Pathway: Kinase Inhibition
Many indazole derivatives function as kinase inhibitors. The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel therapeutic agents. Its strategic functionalization allows for a systematic exploration of the chemical space around the indazole core. The protocols and principles outlined in this guide provide a framework for researchers to design and execute effective SAR studies, leading to the identification of potent and selective drug candidates.
References
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44883–44894. Available from: [Link].
-
Qin, J., Cheng, W., Duan, Y.-T., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. Available from: [Link].
-
Bentham Science Publishers. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available from: [Link].
-
Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available from: [Link].
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44883-44894. Available from: [Link].
-
Singh, S. K., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Organic Chemistry, 26(10), 966-986. Available from: [Link].
-
Tran, P.-T., Hoang, N. X., Hoang, V.-H., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581–588. Available from: [Link].
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Available from: [Link].
-
Tran, P.-T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Available from: [Link].
-
Hoang, N. X., Hoang, V.-H., Ngo, T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Available from: [Link].
-
LookChem. This compound. Available from: [Link].
-
ResearchGate. SAR studies of indazole derivatives with potent anticancer activities. Available from: [Link].
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 43, 128081. Available from: [Link].
-
Hoang, N. X., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Available from: [Link].
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(2), 566-574. Available from: [Link].
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link].
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-333. Available from: [Link].
-
Wei, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-amino-1H-indazole-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its successful synthesis is crucial for the advancement of numerous drug discovery programs. This guide outlines a common and reliable synthetic route, addresses potential challenges, and provides practical, field-tested solutions to overcome them.
Proposed Synthetic Pathway
A prevalent and effective method for the synthesis of this compound involves a two-step process. The first step is the construction of the indazole core to yield Ethyl 6-nitro-1H-indazole-7-carboxylate, followed by the selective reduction of the nitro group to the desired amine.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of Ethyl 6-nitro-1H-indazole-7-carboxylate
Question 1: My esterification of 2-amino-3-nitrobenzoic acid is incomplete, leading to a low yield of the ethyl ester. What could be the cause?
Answer:
Incomplete esterification is a common issue and can often be attributed to the following:
-
Insufficient Catalyst: The sulfuric acid acts as a catalyst. Ensure you are using a sufficient amount, typically 5-10 mol% relative to the starting benzoic acid.
-
Presence of Water: The Fischer esterification is a reversible reaction. Any water present in your reagents (ethanol, sulfuric acid) or formed during the reaction can shift the equilibrium back towards the starting materials. To drive the reaction to completion, consider using anhydrous ethanol and a Dean-Stark apparatus to remove water as it forms.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine its completion.
Question 2: The diazotization and cyclization step to form the indazole ring is resulting in a complex mixture of products and a low yield of the desired Ethyl 6-nitro-1H-indazole-7-carboxylate. What are the likely side reactions and how can I minimize them?
Answer:
The formation of the indazole ring via diazotization is a sensitive step. Several side reactions can occur if conditions are not carefully controlled:
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. It is critical to maintain a low temperature, typically between 0 and 5 °C, during the diazotization step with sodium nitrite and hydrochloric acid.
-
Phenol Formation: If the diazonium salt reacts with water, it can lead to the formation of the corresponding phenol derivative. Again, maintaining a low temperature and using the diazonium salt immediately in the next step can minimize this side reaction.
-
Formation of Azo Compounds: The diazonium salt can couple with unreacted starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.[1] To avoid this, ensure slow, portion-wise addition of the sodium nitrite solution to the acidic solution of the amine to prevent a localized excess of the diazonium salt.
To optimize this step, consider the following:
-
Temperature Control: Use an ice-salt bath to maintain the temperature below 5 °C throughout the addition of sodium nitrite.
-
Stoichiometry: Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete diazotization of the starting amine.
-
Immediate Use: Do not isolate the diazonium salt. Use the freshly prepared solution immediately in the subsequent cyclization reaction.
Step 2: Reduction of Ethyl 6-nitro-1H-indazole-7-carboxylate
Question 3: I am experiencing a low yield during the reduction of the nitro group. What are the most common reasons for this?
Answer:
Low yields in nitro group reductions are frequently encountered and can stem from several factors, depending on the chosen method.[2]
For Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst can be "poisoned" by impurities such as sulfur or halide compounds that may be present in your starting material or solvent.[2] Ensure high-purity reagents and solvents.
-
Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may not be sufficient for complete reduction. You may need to use a Parr hydrogenator to increase the hydrogen pressure.
-
Insufficient Catalyst Loading: Typically, 5-10 mol% of Pd/C is used. If the reaction is sluggish, a higher catalyst loading may be necessary.
-
Poor Mixing: In a heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
For Chemical Reduction (e.g., SnCl₂ or Fe/HCl):
-
Stoichiometry of the Reducing Agent: For reductions with metals like tin or iron, a stoichiometric excess of the metal is required.[3][4] Ensure you are using the correct molar equivalents as specified in established protocols.
-
Incomplete Reaction: Monitor the reaction progress by TLC. These reactions can sometimes be slow, and insufficient reaction time will lead to a low yield.
-
Work-up Issues: The work-up for metal-based reductions often involves basification to precipitate metal hydroxides. If the pH is not adjusted correctly, your product may remain in the aqueous layer or co-precipitate with the metal salts, leading to loss of product.
Question 4: My final product is contaminated with impurities. What are the likely side products from the nitro reduction, and how can I purify my compound?
Answer:
The formation of side products is a common challenge in the reduction of nitroarenes.[3]
Potential Side Products:
-
Hydroxylamine and Nitroso Intermediates: Incomplete reduction can lead to the formation of hydroxylamine (-NHOH) and nitroso (-NO) intermediates.[4] These are often unstable and can lead to the formation of other impurities.
-
Azo and Azoxy Compounds: These can form through the condensation of the nitroso and hydroxylamine intermediates or the reaction of the nitroso intermediate with the final amine product.[1]
-
Dehalogenation (if applicable): If your molecule contains halogen substituents, catalytic hydrogenation can sometimes lead to dehalogenation.[5]
-
Reduction of the Ester Group: While less common under typical nitro reduction conditions, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ethyl ester to an alcohol.[6] It is important to choose a reducing agent that is selective for the nitro group.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying the final product from side products and unreacted starting material. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Recrystallization: If the product is a solid and of reasonable purity after initial work-up, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method to obtain highly pure material.
-
Acid-Base Extraction: Since the product is an amine, it can be separated from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified amine can be extracted back into an organic solvent.
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the nitro reduction?
A1: Thin Layer Chromatography (TLC) is the most convenient and widely used method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The starting nitro compound will have a different Rf value than the product amine. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot indicates the reaction is progressing. Staining with potassium permanganate or ninhydrin can help visualize the amine product.
Q2: My final product, this compound, appears to be unstable and darkens over time. How should I store it?
A2: Aromatic amines, especially those with electron-donating groups, can be susceptible to oxidation, which often results in discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated at low temperatures (e.g., 4°C). Protecting it from light by using an amber-colored vial is also advisable.
Q3: Can I use a different reducing agent, such as sodium borohydride?
A3: Sodium borohydride (NaBH₄) is generally not strong enough to reduce an aromatic nitro group. It is more commonly used for the reduction of aldehydes and ketones. More potent reducing agents are required for the nitro group, such as those mentioned in the troubleshooting guide (catalytic hydrogenation, SnCl₂, Fe/HCl).[6]
Q4: What are the expected spectral characteristics for this compound?
A4: While specific shifts can vary depending on the solvent, you can generally expect the following in the ¹H NMR spectrum:
-
Aromatic protons on the indazole ring.
-
A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.
-
A quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃).
-
A broad singlet for the indazole N-H proton.
In the ¹³C NMR spectrum, you would expect to see signals for the aromatic carbons, the ester carbonyl carbon, and the two carbons of the ethyl group. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | H₂ (1 atm or higher), Pd/C (5-10 mol%), RT, various solvents (EtOH, EtOAc, MeOH) | Clean reaction, high yield, easy work-up (filtration of catalyst) | Catalyst can be poisoned, may reduce other functional groups (e.g., alkenes, alkynes, benzyl groups), requires specialized equipment for high pressure.[5] |
| SnCl₂·2H₂O | SnCl₂·2H₂O (excess), EtOH or EtOAc, reflux | Mild, tolerates many functional groups | Work-up can be tedious due to the formation of tin salts, can be acidic.[7] |
| Fe/HCl or Fe/NH₄Cl | Fe powder (excess), HCl or NH₄Cl in EtOH/H₂O, reflux | Inexpensive, effective | Requires acidic conditions, work-up involves neutralization and filtration of iron salts.[3] |
References
- Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
- BenchChem. (2025).
- Gaikwad, D. D., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Request PDF. (2025).
- ResearchGate. (n.d.). Scheme 20.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Dalton Transactions (RSC Publishing). (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress.
- ChemScene. (n.d.).
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Separation and Refining of Amino acids. (n.d.).
- PubMed. (n.d.). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole.
- MDPI. (n.d.).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. (2021).
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp.
- Sigma-Aldrich. (n.d.).
- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Nitro Reduction. Wordpress.
- ResearchGate. (2024).
- ResearchGate. (2025).
- RSC Publishing. (n.d.).
- 5.
- WUR eDepot. (n.d.).
- Echemi. (n.d.). 73907-95-6, 6-Amino-1H-indazole-7-carboxylic acid Formula.
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
- MDPI. (2021).
- PubChem. (n.d.). 1H-Indazol-6-amine.
- The Royal Society of Chemistry. (n.d.).
Sources
- 1. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Solubility Challenges of Ethyl 6-amino-1H-indazole-7-carboxylate in Biological Assays
This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges associated with Ethyl 6-amino-1H-indazole-7-carboxylate in various biological assay systems. Poor solubility can be a significant impediment to obtaining accurate and reproducible experimental data. This guide offers a multi-faceted approach to troubleshooting and resolving these issues, ensuring the integrity of your research.
Understanding the Molecule: Physicochemical Properties
This compound is an indazole derivative, a class of compounds with diverse biological activities, often explored in anticancer and anti-inflammatory research.[1][2] Its structure, featuring an amino group and an ethyl carboxylate moiety on the indazole core, dictates its solubility profile.
| Property | Estimated Value (based on methyl ester analog) | Implication for Solubility |
| Molecular Weight | ~205.22 g/mol | Moderate molecular weight, which does not inherently predict poor solubility. |
| LogP | ~1.0 - 2.0 | Indicates a degree of lipophilicity, suggesting that solubility in aqueous buffers will be limited. |
| Topological Polar Surface Area (TPSA) | ~81 Ų | A moderate TPSA suggests that the molecule has some capacity for hydrogen bonding, which can aid solubility in polar solvents.[4] |
| Hydrogen Bond Donors | 2 | The amino group and the indazole N-H provide hydrogen bond donor capabilities.[3] |
| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the indazole ring and the carbonyl oxygen of the ester provide hydrogen bond acceptor sites.[3] |
The presence of the amino group is a critical feature. As a weak base, its protonation state is pH-dependent, which can be leveraged to significantly enhance aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many compounds at high concentrations.[6] However, when the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly polar. If the final concentration of your compound exceeds its solubility limit in the aqueous buffer, it will precipitate.[5]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[7] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[6]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound or evaporation of the solvent, which would alter the concentration.[8] The stability of this compound to heat is not well-documented, so this approach should be used with caution and validated.
Q4: Will sonication help to dissolve the compound?
A4: Sonication can be effective in breaking down aggregates and aiding dissolution. However, like heating, it should be used judiciously as it can potentially degrade the compound. Use a short burst of sonication and visually inspect for dissolution.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for addressing the solubility of this compound.
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound and a bottle of anhydrous, sterile DMSO to room temperature.
-
Weighing: On a calibrated analytical balance, accurately weigh a precise amount of the compound (e.g., 2.05 mg for 1 mL of a 10 mM solution).
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[6]
Protocol 2: Serial Dilution and Preparation of Working Solutions
This protocol is for preparing a series of working solutions for a dose-response experiment, ensuring the final DMSO concentration remains constant and low.[9]
-
Intermediate Dilutions in 100% DMSO:
-
Start with your 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations. For example, to make a 2-fold dilution series, transfer 50 µL of the 10 mM stock to 50 µL of 100% DMSO to get a 5 mM solution. Repeat this process to generate 2.5 mM, 1.25 mM, etc. solutions, all in 100% DMSO.[6]
-
-
Final Dilution in Aqueous Buffer:
-
Pre-warm your assay buffer or cell culture medium to 37°C.
-
To achieve a final DMSO concentration of 0.1%, dilute each of the intermediate DMSO stocks 1:1000 into the pre-warmed aqueous buffer. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of buffer to get a 10 µM working solution.
-
Add the DMSO stock to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.[7]
-
Protocol 3: pH-Based Solubilization
The amino group on the indazole ring is basic and will be protonated at acidic pH, increasing the molecule's polarity and aqueous solubility. The pKa of the amino group is not experimentally determined but is predicted to be in the range of 3-5. Therefore, using a buffer with a pH at or below this range should enhance solubility.
-
Buffer Selection: Choose a buffer system appropriate for your assay that can be adjusted to a pH between 4.0 and 5.0 (e.g., a citrate or acetate buffer).
-
Solubility Test:
-
Prepare a series of buffers at different pH values (e.g., 4.0, 4.5, 5.0, 6.0, 7.4).
-
Add a small, known amount of the compound to each buffer and equilibrate with shaking for several hours.
-
Centrifuge to pellet any undissolved solid and measure the concentration of the compound in the supernatant (e.g., by UV-Vis spectrophotometry or HPLC). This will determine the pH at which solubility is maximized.
-
-
Assay Considerations: Ensure that the acidic pH does not adversely affect your assay components (e.g., enzyme activity or cell viability). Run appropriate controls.
Protocol 4: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their apparent aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[10]
-
Preparation of a Compound-Cyclodextrin Complex (Kneading Method):
-
Place a known amount of HP-β-CD in a mortar.
-
Add a small amount of a 50:50 ethanol/water mixture to form a paste.
-
Add the this compound to the paste and knead for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the solvent mixture as needed.
-
Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Dissolution: The resulting powder can be dissolved in your aqueous assay buffer. The solubility of this complex should be determined experimentally.
-
Assay Considerations: While generally considered safe, cyclodextrins can interact with cell membranes, particularly at higher concentrations.[11] It is essential to test the effect of the cyclodextrin alone on your assay as a control.
Potential Pitfalls and Assay Interference
-
Co-solvents: While co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility, they can also impact biological assays. Organic solvents can denature proteins, affecting enzyme kinetics, and can be toxic to cells.[12][13] The effect of any co-solvent on the assay must be carefully evaluated.
-
Compound Aggregation: Poorly soluble compounds can form aggregates in solution, which can lead to non-specific inhibition in biochemical assays and give false-positive results. Visual inspection for turbidity is a first step, and techniques like dynamic light scattering can be used for more rigorous assessment.
-
Impact on IC50 Values: If a compound precipitates during an assay, the actual concentration in solution will be lower than the nominal concentration. This can lead to an artificially high (less potent) IC50 value.
Data-Driven Recommendations
| Solubilization Strategy | Pros | Cons | Best For |
| Optimized DMSO Dilution | Simple, widely used. | Limited by compound's aqueous solubility. | Initial screening, compounds with moderate solubility. |
| pH Adjustment (Acidic) | Can significantly increase solubility for basic compounds. | Assay must be compatible with acidic pH. | Biochemical assays with a wide pH tolerance. |
| Co-solvents | Can be effective for very hydrophobic compounds. | Potential for assay interference and cytotoxicity. | Situations where other methods fail and after careful validation. |
| Cyclodextrins | Generally low toxicity, can significantly enhance solubility. | May interact with cell membranes; preparation of complex is an extra step. | Cell-based assays and in vivo studies where organic solvents are undesirable. |
By systematically applying the strategies and protocols outlined in this guide, researchers can effectively address the solubility challenges of this compound, leading to more reliable and reproducible data in their biological assays.
References
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. 2024. [Link]
-
ACS Publications. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]
-
National Institutes of Health. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. 2018. [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 2021. [Link]
-
ResearchGate. Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. [Link]
-
ACS Publications. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]
-
R. Williams. pKa Data Compiled by R. Williams. [Link]
-
National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. 2022. [Link]
-
Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. 2025. [Link]
-
National Institutes of Health. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Different biological activities reported with Indazole derivatives. [Link]
-
MDPI. Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. 2023. [Link]
-
ResearchGate. Cellular Effects of Cyclodextrins: Studies on HeLa Cells. [Link]
-
National Institutes of Health. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. [Link]
-
Beilstein Journals. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 2020. [Link]
-
Quora. How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. 2020. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. 2025. [Link]
-
National Institutes of Health. Cellular Effects of Cyclodextrins: Studies on HeLa Cells. 2022. [Link]
-
PubChem. 1H-Indazole. [Link]
-
National Institutes of Health. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. 2018. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 2021. [Link]
-
ResearchGate. Effect of cyclodextrin (CD) derivatives on cell viability in human cell... [Link]
-
White Rose Research Online. Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]
-
Reddit. Compund dilution in DMSO. 2025. [Link]
-
PubChem. 1H-Indazole-7-carboxylic acid. [Link]
-
MDPI. High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli. [Link]
-
National Institutes of Health. Simultaneous Prediction of Cosolvent Influence on Reaction Equilibrium and Michaelis Constants of Enzyme-Catalyzed Ketone Reductions. 2019. [Link]
-
ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? 2025. [Link]
-
Aalto University. How to Predict the pKa of Any Compound in Any Solvent. 2022. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Substituted 6-Aminoindazoles
Welcome to the technical support center for the purification of substituted 6-aminoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds with the desired purity. The unique physicochemical properties of the 6-aminoindazole scaffold, including its basic amino group, weakly acidic N-H proton, and aromatic system, often lead to predictable yet frustrating purification hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is based on established chemical principles and field-proven laboratory techniques.
Troubleshooting Guide: Common Purification Issues
This section is organized by common experimental observations. Each issue is followed by probable causes and actionable solutions.
Issue 1: Persistent Impurity with Similar Polarity to the Product
Observation: After column chromatography, you observe a persistent impurity with a very similar Rf value (TLC) or retention time (HPLC) to your desired substituted 6-aminoindazole.
Probable Cause 1: Presence of N-1 and N-2 Regioisomers
The indazole ring has two reactive nitrogen atoms (N-1 and N-2). During synthesis, particularly in alkylation or arylation reactions, substitution can occur at both positions, leading to a mixture of regioisomers.[1][2] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
Solution:
-
Optimize Chromatography:
-
Solvent System Screening: A single-solvent system (e.g., ethyl acetate/hexanes) may not be sufficient. Experiment with ternary solvent systems. Adding a small amount of a more polar solvent like methanol or a hydrogen bond acceptor/donor can subtly alter the selectivity.
-
Stationary Phase Variation: If using silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds.[3][4] Alternatively, reversed-phase chromatography (C18) with a buffered mobile phase can sometimes resolve closely related isomers.[3]
-
Gradient Optimization: In flash or preparative HPLC, a shallow gradient around the elution point of the isomers can significantly improve resolution.[5][6]
-
-
Recrystallization:
-
Solvent Screening: A systematic screening of solvents is crucial. Look for a solvent or solvent pair in which the desired isomer has significantly lower solubility than the undesired one, especially at lower temperatures. A Chinese patent suggests that mixed solvents can be effective for separating indazole isomers via recrystallization.[7]
-
Seeding: If you have a small amount of pure desired isomer, use it as a seed crystal to encourage selective crystallization.[3]
-
Probable Cause 2: Structurally Similar Side-Products
Side-reactions during the synthesis can produce impurities that are structurally very similar to the target molecule, such as products from incomplete reactions or over-alkylation.
Solution:
-
High-Resolution Chromatography: Preparative HPLC is often the most effective method for separating structurally similar compounds.
-
Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to create a species with significantly different properties, allowing for easier separation. The derivative can then be cleaved to yield the pure product.
Workflow for Tackling Isomeric Impurities
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Identification and removal of byproducts in indazole synthesis
Technical Support Center: Indazole Synthesis
A Senior Application Scientist's Guide to Byproduct Identification and Removal
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenges of impurity and byproduct management. The formation of the indazole core, while synthetically versatile, is frequently plagued by issues ranging from poor regioselectivity to the generation of highly colored impurities.
This guide moves beyond simple procedural lists to explain the chemical causality behind these issues, providing you with the expert insights needed to troubleshoot effectively. Every recommendation is grounded in established chemical principles to ensure your protocols are robust and self-validating.
Section 1: Frequently Asked Questions - Byproduct Identification
This section addresses the critical first step: knowing what you've made. An unexpected peak in an NMR or a mystery mass in an LC-MS can derail a project. Here, we dissect the most common identification challenges.
Q1: My reaction has produced a mixture of products. What are the most common types of byproducts I should expect in indazole synthesis?
A1: Byproduct formation is highly dependent on your chosen synthetic route (e.g., Jacobson, Davis-Beirut, or N-functionalization). However, several classes of impurities are consistently reported.
-
Regioisomers (N-1 vs. N-2): This is the most frequent challenge, especially during N-alkylation or N-acylation steps. The indazole anion is mesomeric, leading to comparable nucleophilicity at both nitrogen atoms and resulting in mixtures of N-1 and N-2 substituted products.[1] The ratio is sensitive to steric and electronic effects, as well as reaction conditions.[2]
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities. These are typically easy to identify by comparing analytical data (e.g., TLC, LC-MS) to the authentic starting material.[3]
-
Oxidation Products: If your synthesis involves sensitive functional groups like aldehydes, oxidation to the corresponding carboxylic acid can occur, particularly during workup or if the reaction is prolonged.[4] For example, the synthesis of 6-nitro-1H-indazole-3-carbaldehyde can yield the more polar 6-nitro-1H-indazole-3-carboxylic acid as a byproduct.[4]
-
Dimeric and Polymeric Impurities: These often present as deeply colored (red/brown) or tarry, insoluble materials.[4] They can arise from the nucleophilic attack of a starting material or intermediate on another reactive intermediate in the mixture.[4]
-
Intermediates from Incomplete Cyclization: In ring-forming reactions, such as the Davis-Beirut synthesis from nitroaromatics, incomplete reduction or cyclization can lead to hydroxylamine or nitroso intermediates.[5][6]
-
Residual Solvents: Always consider that unexpected peaks, particularly in ¹H NMR, may be from residual solvents used in the reaction or purification (e.g., EtOAc, DCM, THF, DMSO).[3]
Q2: My ¹H NMR spectrum is complex, with more aromatic signals than expected. How can I definitively distinguish the desired indazole from its N-1 vs. N-2 regioisomer?
A2: Differentiating N-1 and N-2 regioisomers is a classic challenge in indazole chemistry, but it can be resolved reliably using a combination of NMR techniques.
The key lies in looking at the protons on the bicyclic core, especially H-3. The chemical environment of this proton is significantly different between the two isomers.
-
¹H NMR: In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in the corresponding 1H-indazole isomer.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are also diagnostic. These carbons often show noticeable differences in their chemical shifts between the N-1 and N-2 isomers.
-
2D NMR (HMBC/NOESY): For unambiguous assignment, two-dimensional NMR is the gold standard.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-1 substituted indazole, you will observe a correlation from the protons on the N-substituent (e.g., the CH₂ of a benzyl group) to the C7a carbon of the indazole ring. For the N-2 isomer, this correlation will be to the C3 carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. For N-1 substituted indazoles, a NOESY correlation is often observed between the protons of the substituent and the H-7 proton on the benzene ring. For the N-2 isomer, the correlation would be with the H-3 proton.[7]
-
Q3: I see an unexpected mass in my LC-MS that doesn't correspond to my product or starting materials. What are the likely culprits?
A3: An unexpected mass can be alarming, but it provides valuable clues. Here’s a logical approach to identifying the source:
-
Check for Common Adducts: First, ensure the mass is not a simple adduct of your expected product with the mobile phase or solvent. Common adducts include [+Na] (M+23), [+K] (M+39), [+CH₃CN] (M+41), and [+HCOOH] (M+46 from formic acid).
-
Consider Dimerization: Is the mass approximately double that of your starting material or product? Dimerization is a known side reaction, especially with electron-rich indoles or under conditions of high reactant concentration.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to validate this hypothesis.
-
Evaluate Potential Side Reactions:
-
Hydrolysis: If your molecule contains labile groups like esters or nitriles, check for the mass corresponding to the hydrolyzed product (e.g., carboxylic acid).
-
Incomplete Reaction: Could the mass belong to a stable intermediate? For example, in a Davis-Beirut reaction, you might see masses corresponding to the nitroso or hydroxylamine intermediates.[5]
-
Solvent Incorporation: In some cases, the solvent can participate in the reaction. For instance, in a Davis-Beirut reaction run in an alcohol solvent (ROH), the final product is often a 3-alkoxy-2H-indazole, incorporating the "R" group from the solvent.[8]
-
Section 2: Troubleshooting Guide - Byproduct Removal
Once a byproduct is identified, the next challenge is its efficient removal. This section provides practical strategies for purification, moving from simple extraction to more advanced chromatographic and crystallization techniques.
Q4: My primary byproduct is the N-alkylated regioisomer. What is the most effective way to separate it from my desired product?
A4: Separating N-1 and N-2 regioisomers is often challenging due to their similar physical properties. However, their slight differences in polarity and crystal packing can be exploited.
-
Flash Column Chromatography: This is the most common and often necessary first step.[1] The polarity difference between N-1 and N-2 isomers can be small, so a shallow gradient and careful selection of the solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) are critical. It is advisable to run analytical TLC in several solvent systems first to find the one that gives the best separation (ΔRf).
-
Selective Recrystallization: This method can be highly effective and scalable if a suitable solvent system is found. Since it avoids the cost and time of large-scale chromatography, it is often preferred in industrial settings. A Chinese patent describes a method using mixed solvents, such as acetonitrile/water or THF/water, to effectively separate indazole isomers to >99% purity.[9] The principle is that one isomer will be significantly less soluble in the specific mixed solvent system than the other, allowing it to crystallize out selectively.
Q5: My reaction is sluggish and leaves a lot of unreacted starting material. What is the best way to remove it without losing too much product?
A5: The best method depends on the relative polarities and acid/base properties of your starting material and product.
-
Acid-Base Extraction: This is a powerful and simple technique if there is a difference in pKa. The indazole core is weakly basic.[10] If your starting material is neutral but your product is a substituted indazole, you can often perform an aqueous acid wash (e.g., 1M HCl) to pull the indazole product into the aqueous layer, leaving the neutral starting material in the organic layer. Basifying the aqueous layer and re-extracting will then recover your purified product.
-
Chromatography: If an extractive workup is not feasible, column chromatography is the default method. Unreacted starting materials are often significantly different in polarity from the final product, making separation relatively straightforward.
Q6: I'm observing dark, tarry, or deep red/brown materials in my reaction. What are these, and how can I prevent and remove them?
A6: These are classic signs of dimer or polymer formation.[4] This often happens when a reactive intermediate is present at a high concentration, allowing it to react with another molecule of starting material instead of proceeding down the desired reaction pathway.
Prevention: The most effective strategy is prevention. A technique known as "reverse addition," where the more reactive component (e.g., the indole starting material) is added slowly to a solution of the other reagents (e.g., the nitrosating mixture), can dramatically minimize the formation of these colored byproducts by keeping the concentration of the reactive species low at all times.[4]
Removal:
-
Filtration/Trituration: These byproducts are often poorly soluble. After the reaction, you can sometimes remove a significant portion by dissolving the crude material in a suitable solvent (like DCM or EtOAc), in which your desired product is soluble, and filtering off the insoluble colored material. Alternatively, triturating the crude solid with a solvent in which the byproduct is insoluble (like ether or hexanes) can wash away the desired product, leaving the impurity behind.
-
Charcoal Treatment: If the colored impurities are soluble, a treatment with activated charcoal can sometimes be effective at adsorbing them. Dissolve the crude product, add a small amount of activated charcoal, stir briefly, and then filter through a pad of Celite. Be aware that this can also lead to some loss of the desired product.
Section 3: Detailed Protocols
This section provides actionable, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: HPLC Method Development for Indazole Isomer Separation
This protocol outlines a general strategy for developing a reversed-phase HPLC method to separate N-1 and N-2 regioisomers.
-
Column Selection:
-
Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). This is the workhorse of reversed-phase HPLC and is effective for a wide range of polarities.[11]
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).
-
-
Initial Scouting Gradient:
-
Run a broad gradient to determine the approximate elution time of your isomers.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Detection: Use a UV detector set to a wavelength where your compound absorbs strongly (e.g., 220 nm or 254 nm).
-
-
Method Optimization:
-
Analyze the scouting run. If the peaks are unresolved but close together, you need to flatten the gradient around the elution time.
-
Example Optimization: If the isomers eluted around 10 minutes (corresponding to ~65% B in the scouting run), design a new gradient:
-
Start at 50% B and hold for 2 minutes.
-
Ramp from 50% B to 75% B over 20 minutes (a much shallower gradient).
-
Ramp to 95% B to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
If separation is still poor, try switching Solvent B from ACN to MeOH (or vice versa), as this changes the selectivity.
-
-
Final Validation: Once baseline separation is achieved, validate the method for reproducibility before scaling up to preparative HPLC.
Protocol 2: Selective Recrystallization of Indazole Isomers using a Mixed-Solvent System
This protocol is based on the principle of finding a solvent mixture where one regioisomer is significantly less soluble than the other.[9]
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your isomer mixture into several small vials.
-
Test various solvent systems. Good starting points for indazoles are Acetonitrile/Water, THF/Water, Ethanol/Water, and Acetone/Water.[9]
-
To each vial, add the primary solvent (e.g., Acetonitrile) dropwise at an elevated temperature (e.g., 60-70 °C) until the solid just dissolves.
-
Slowly add the anti-solvent (Water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add one or two more drops of the primary solvent to redissolve the precipitate.
-
Allow the vials to cool slowly to room temperature, and then in an ice bath.
-
-
Analysis and Scale-Up:
-
Observe which solvent system yields a good quantity of crystalline solid.
-
Isolate the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Analyze the purity of the isolated solid and the remaining mother liquor by TLC or HPLC to determine if the crystallization was selective.
-
-
Procedure for Scale-Up:
-
Once an effective solvent system is identified, scale up the procedure.
-
Dissolve the bulk mixture in the minimum amount of the hot primary solvent.
-
Slowly add the anti-solvent until the cloud point is reached, then clarify with a minimal amount of the primary solvent.
-
Insulate the flask to ensure slow cooling, which promotes the formation of larger, purer crystals.
-
Isolate the product by filtration, wash with the cold solvent mixture, and dry under vacuum.
-
Section 4: Visual Guides & Data
Diagrams
Data Table
Table 1: Comparison of Purification Techniques for Common Indazole Byproducts
| Byproduct Type | Primary Challenge | Recommended Technique(s) | Key Considerations & Efficacy |
| N-1 / N-2 Regioisomers | Similar polarity and physical properties | 1. Flash Chromatography2. Selective Recrystallization | Chromatography: Often effective but can be low-yielding and difficult to scale. Requires careful solvent system optimization.Recrystallization: Highly scalable and cost-effective if a suitable mixed-solvent system is found (e.g., MeCN/H₂O).[9] Purity of >99% is achievable. |
| Unreacted Starting Material | Varies based on reaction | 1. Acid-Base Extraction2. Flash Chromatography | Extraction: Very efficient if there is a significant pKa difference between starting material and product.Chromatography: Usually straightforward due to larger polarity differences. |
| Dimeric/Polymeric Impurities | Poor solubility, intense color | 1. Filtration/Trituration2. Charcoal Treatment | Filtration: Effective for removing insoluble "tar." High recovery of desired product.Charcoal: Can remove soluble colored impurities but may lead to product loss via adsorption. |
| Oxidized Byproducts | Increased polarity (e.g., R-CHO → R-COOH) | 1. Flash Chromatography2. Basic Extraction | Chromatography: Generally easy separation due to the significant increase in polarity.Extraction: A weak base wash (e.g., aq. NaHCO₃) can selectively remove acidic byproducts. |
Section 5: References
-
Acta Poloniae Pharmaceutica – Drug Research, Vol. 74 No. 3 pp. 777-784, 2017. (No direct URL available, journal reference)
-
Yadav, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Gandomkar, S., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
-
Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Trilleras, J., et al. (2014). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]
-
Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Wikipedia. Davis–Beirut reaction. Wikipedia. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health (NIH). [Link]
-
Huisgen, R., & Nakaten, H. Indazole. Organic Syntheses Procedure. [Link]
-
Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408. (No direct URL available, journal reference)
-
El Bissati, K., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Kurth, M. J., et al. (2012). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
-
Istrate, F. M., & Reiser, O. (2013). ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate. [Link]
-
Shelake, A., et al. (2024). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences. [Link]
-
Gabba, C., et al. (2023). Dimeric boroles: effective sources of monomeric boroles for heterocycle synthesis. National Institutes of Health (NIH). [Link]
-
Mondelo-Martell, M., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health (NIH). [Link]
-
Ahuja, S. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Gadekar, L. S., et al. (2020). synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. ResearchGate. [Link]
-
Google Patents. (2013). CN103319410A - Synthesis method of indazole compound. Google Patents.
-
Max-Planck-Institut. Selective Crystallization. Institut Magdeburg. [Link]
-
Gabba, C., et al. (2023). Dimeric boroles: effective sources of monomeric boroles for heterocycle synthesis. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Al-Zoubi, R. M., et al. (2010). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]
-
Penning, T. D., et al. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Varley, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). [Link]
-
Gîrdea, M. A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]
-
Boyd, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Harada, N., & Nakanishi, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
-
Varley, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (NIH). [Link]
-
Gîrdea, M. A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. jchr.org [jchr.org]
- 11. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
Technical Support Center: Optimizing the Final Step in Ethyl 6-amino-1H-indazole-7-carboxylate Synthesis
Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of Ethyl 6-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of the final esterification step.
Overview of the Final Synthesis Step: Fischer Esterification
The final step in the synthesis of this compound is typically a Fischer esterification of its precursor, 6-amino-1H-indazole-7-carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol to produce the corresponding ethyl ester. While seemingly straightforward, this reaction is an equilibrium process, and several factors can influence its efficiency and outcome.[1][2][3] The presence of the amino group on the indazole ring introduces specific challenges that require careful consideration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the final esterification step in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the Fischer esterification for this specific substrate?
A1: Low yields in the esterification of 6-amino-1H-indazole-7-carboxylic acid can often be attributed to the reversible nature of the Fischer esterification and the presence of the basic amino group.[1][2] Here are the key factors to investigate:
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is an equilibrium reaction.[1][2] To drive the reaction towards the product, it is crucial to either use a large excess of one reactant (typically ethanol) or remove the water generated during the reaction.[2]
-
Insufficient Acid Catalyst: The amino group on the indazole ring is basic and will be protonated by the acid catalyst (e.g., sulfuric acid).[4][5] This consumption of the catalyst means that a stoichiometric amount, rather than a purely catalytic amount, is often necessary to ensure enough acid is available to protonate the carbonyl oxygen of the carboxylic acid, which is the key step in activating it for nucleophilic attack by ethanol.[4][5]
-
Suboptimal Reaction Temperature and Time: Like many organic reactions, temperature plays a critical role. The reaction may require prolonged heating under reflux to reach equilibrium. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[6]
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions, and how can I minimize them?
A2: The primary side reaction of concern is the reverse reaction, hydrolysis of the ester back to the carboxylic acid.[6] Additionally, under harsh acidic conditions, sulfonation of the aromatic ring can occur if sulfuric acid is used as the catalyst.[6]
-
To minimize hydrolysis: Ensure all reagents and glassware are dry. As mentioned, use a large excess of ethanol and consider methods for water removal, such as a Dean-Stark apparatus.
-
To avoid sulfonation: Use the minimum effective amount of sulfuric acid and consider alternative, less aggressive acid catalysts like p-toluenesulfonic acid (p-TsOH).
Q3: The starting material, 6-amino-1H-indazole-7-carboxylic acid, is not fully dissolving in the reaction mixture. How can I address this solubility issue?
A3: Poor solubility of the starting material can significantly hinder the reaction rate.
-
Increase the volume of ethanol: Using a larger excess of ethanol, which also serves as the solvent, can improve solubility.
-
Co-solvent: While ethanol is the reactant, a small amount of a co-solvent like tetrahydrofuran (THF) could be cautiously explored, though its impact on the reaction equilibrium would need to be assessed.
-
Stirring: Ensure vigorous stirring throughout the reaction to maximize the interaction between the solid and the liquid phases.
Q4: My final product is difficult to purify. What are the recommended purification strategies?
A4: Purification of this compound typically involves a multi-step process to remove unreacted starting material, the acid catalyst, and any byproducts.
-
Neutralization and Extraction: After cooling the reaction mixture, it should be poured into ice water and neutralized with a base, such as a 10% sodium carbonate solution, to a pH of approximately 8.[5] This deprotonates the ammonium salt of the product and unreacted starting material, making the product less water-soluble. The product can then be extracted into an organic solvent like ethyl acetate.[7][8]
-
Washing: The organic layer should be washed with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: The organic layer should be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
Recrystallization or Column Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.[9]
Experimental Protocols
Baseline Protocol for Fischer Esterification of 6-amino-1H-indazole-7-carboxylic acid
This protocol is a starting point and may require optimization based on your specific experimental setup and observations.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-1H-indazole-7-carboxylic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (20-30 eq) to the flask and stir to suspend the starting material. Slowly and carefully add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring. A precipitate may form.
-
Reaction: Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice water.
-
Neutralization: Slowly add a 10% aqueous solution of sodium carbonate with stirring until the pH of the mixture is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or column chromatography.
Data Presentation: Troubleshooting Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Ethanol | 20-30 eq | Increase to 50-100 eq | Shift equilibrium towards product formation; improve starting material solubility. |
| Acid Catalyst (H₂SO₄) | 1.0-1.2 eq | Increase to 1.5 eq or switch to p-TsOH (1.2 eq) | Ensure complete protonation of the amino group and catalysis; p-TsOH is less prone to causing sulfonation. |
| Reaction Time | 4-6 hours | Increase to 8-12 hours or monitor by TLC until completion | Ensure the reaction reaches equilibrium. |
| Water Removal | None | Use a Dean-Stark apparatus | Actively remove water to drive the equilibrium towards the product. |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Alternative Esterification Methods
If Fischer esterification consistently provides low yields despite optimization, consider these alternative methods, particularly for substrates sensitive to strong acids:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under mild, neutral conditions, avoiding strong acids.[10]
-
Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., DBU) to form the carboxylate salt, which then undergoes nucleophilic substitution with an alkyl halide (e.g., ethyl iodide).[11]
-
Using Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride, followed by reaction with ethanol. This method is effective but requires handling of the corrosive and toxic thionyl chloride.[12]
References
-
AK Lectures. Acylation and Esterification of Amino Acids. [Link]
- BenchChem. (2025, December).
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2017). SciRP.org. [Link]
-
Why is Fisher method preferred for the esterification of amino acids? (2014, August 15). Reddit. [Link]
-
Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). Journal of the American Society for Mass Spectrometry. [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]
-
Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2010). Letters in Organic Chemistry. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry. [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Link]
-
Reactions of α-Amino Acids : Carboxylic Acid Esterification. University of Calgary. [Link]
-
A Convenient Procedure for Esterification of Carboxylic Acids. (1978, August 1). Semantic Scholar. [Link]
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
-
Exp #7: Benzocaine: Acid-Catalyzed Fischer. (2020, March 31). Chegg.com. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). Der Pharma Chemica. [Link]
- The synthesis of esters from carboxylic acids and their derivatives was described previous. Science of Synthesis.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
11.6 Reactions of Carboxylic Acids. Fundamentals of Organic Chemistry. [Link]
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 11.6 Reactions of Carboxylic Acids – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchtrend.net [researchtrend.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scirp.org [scirp.org]
Technical Support Center: Stability of Ethyl 6-amino-1H-indazole-7-carboxylate
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for Ethyl 6-amino-1H-indazole-7-carboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a comprehensive understanding of the stability of this compound in various solvents. This compound is a crucial building block in pharmaceutical research, and ensuring its integrity in solution is paramount for reproducible and reliable experimental outcomes. This guide offers answers to frequently asked questions, detailed troubleshooting protocols, and scientifically grounded explanations to help you navigate the challenges of working with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that influence its stability?
A1: The molecule's stability is governed by three key functional groups:
-
Aromatic Amine (-NH₂): The 6-amino group is susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[1][2] This can lead to the formation of colored impurities (nitroso or nitro compounds) and a change in solution appearance from colorless to yellow or brown.[1][2][3][4]
-
Ethyl Ester (-COOCH₂CH₃): The ethyl carboxylate group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[5][6][7][8] Alkaline hydrolysis, also known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis.[5][6]
-
Indazole Ring: The bicyclic indazole core is generally stable but can be susceptible to degradation under harsh conditions, such as strong oxidation or extreme pH.
Q2: What are the recommended storage conditions for the solid compound?
A2: For maximum shelf life, the solid compound should be stored in a tightly sealed container at 4°C, protected from light.[9] An inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize long-term oxidative degradation.
Q3: Which solvents are recommended for preparing stock solutions?
A3: The choice of solvent is critical and depends on the intended storage duration and experimental application.
-
Short-Term Storage (< 24 hours): Anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. These solvents minimize the risk of ester hydrolysis.
-
Long-Term Storage (> 24 hours): For long-term storage, DMSO is generally preferred. Solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Aqueous Buffers: Use in aqueous buffers should be immediate. If storage is necessary, the buffer pH should be kept close to neutral (pH 6.5-7.5) and solutions should be stored at 2-8°C for no longer than a few hours. Always prepare fresh solutions for critical experiments.
Q4: Is this compound sensitive to light?
A4: Yes. Like many aromatic amines, this compound can be photosensitive. Exposure to UV or high-intensity visible light can promote oxidative degradation. It is crucial to store both the solid material and its solutions in amber vials or protected from light.[10]
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound solutions.
| Problem | Potential Cause | Recommended Action & Explanation |
| Solution turns yellow or brown over time. | Oxidation: The primary amino group is likely oxidizing. This is accelerated by air (oxygen), light exposure, and trace metal contaminants. | Action: 1. Prepare solutions using solvents that have been de-gassed by sparging with nitrogen or argon. 2. Work under an inert atmosphere whenever possible. 3. Store solutions in amber vials at low temperatures (-20°C or -80°C).Explanation: Removing dissolved oxygen and preventing light exposure minimizes the primary drivers of amine oxidation.[1][2][3] |
| New peaks appear in HPLC/LC-MS analysis. | Degradation: The appearance of new peaks indicates the formation of degradation products. Common culprits are ester hydrolysis or amine oxidation. | Action: 1. Confirm the identity of the new peak using LC-MS. A mass corresponding to the carboxylic acid (M-28) suggests hydrolysis. A mass corresponding to M+16 suggests oxidation. 2. Review solution preparation and storage procedures. Was the solvent protic (e.g., methanol)? Was the pH acidic or basic? Was the solution exposed to air/light? Explanation: Identifying the degradant is the first step in diagnosing the cause. Hydrolysis is common in protic solvents or non-neutral pH, while oxidation is ubiquitous but can be mitigated.[5][6] |
| Low assay value or poor recovery from a prepared solution. | 1. Degradation: The compound has degraded, reducing the concentration of the active ingredient.2. Poor Solubility: The compound may not be fully dissolved or may have precipitated out of solution upon storage. | Action: 1. Re-analyze the solid starting material to ensure its purity. 2. Visually inspect the solution for any precipitate, especially after thawing. 3. If degradation is suspected, follow the steps for "New peaks appear." 4. If solubility is the issue, gentle warming or sonication may help, but be aware that heat can accelerate degradation. Consider a different solvent system. Explanation: A systematic check of the starting material's integrity and the solution's physical state is necessary to differentiate between chemical instability and physical solubility issues. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution for Screening
This protocol describes the standard procedure for preparing a stock solution intended for use in biological screening assays.
Objective: To prepare a 10 mM stock solution in DMSO with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotech grade or equivalent)
-
Inert gas (Argon or Nitrogen)
-
Calibrated balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Pre-Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the compound in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to an appropriate-sized amber vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of compound with MW 205.21 g/mol , add 4.87 mL of DMSO for a 10 mM solution).
-
Inerting: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen.
-
Sealing: Immediately cap the vial tightly.
-
Solubilization: Vortex or sonicate the vial at room temperature until all solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method capable of separating the parent compound from its potential degradation products. Method optimization will likely be required for specific applications.
Objective: To assess the purity and stability of a sample solution over time.
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase (formic acid) ensures good peak shape for the amine. The gradient elution allows for the separation of the relatively polar hydrolysis product (carboxylic acid) from the parent compound and potentially more non-polar oxidative byproducts.
Protocol 3: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating the specificity of analytical methods.[10][11][12][13][14]
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Divide the solution into five amber vials and treat as follows:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 1 hour.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%. Keep at room temperature for 4 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B conditions) for 24 hours.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 2) alongside a control sample (stored at 4°C in the dark). Aim for 5-20% degradation for meaningful results.[10]
Visualized Workflows and Pathways
General Stability Testing Workflow
The following diagram outlines the logical flow for assessing the stability of a solution of this compound.
Caption: Workflow for a typical short-term stability study.
Potential Degradation Pathways
This diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation routes via hydrolysis and oxidation.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2), 68-81. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
PubMed Central. (2016). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
- Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1640.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
- Unknown Source. (n.d.). Unit (9) Carboxylic Acids, Esters, Amines, and Amides.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- ResearchGate. (2015). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Retrieved from [Link]
-
PubMed. (2010). Amino acid residues involved in organic solvent-stability of the LST-03 lipase. Retrieved from [Link]
-
PubMed. (2018). Development and Validation of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. Retrieved from [Link]
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- International Journal of Science and Research Archive. (2021).
-
Organic & Biomolecular Chemistry. (2021). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Retrieved from [Link]
-
LCGC International. (2022). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. Retrieved from [Link]
-
RSC Publishing. (2015). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Retrieved from [Link]
-
PubMed. (1998). Enzyme stability in systems with organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
-
Chemspon Bio-Tech Co., Ltd. (n.d.). 1H-Indazole-7-carboxylic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemscene.com [chemscene.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. onyxipca.com [onyxipca.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 6-amino-1H-indazole-7-carboxylate for Preclinical Studies
Welcome to the technical support center for the synthesis of Ethyl 6-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful scale-up of this important intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.[1][2] This document offers practical, field-tested insights to overcome common challenges encountered during synthesis and purification.
I. Synthesis Pathway Overview
The multi-step synthesis of this compound is a common route employed in medicinal chemistry. The general pathway involves the formation of a substituted nitrobenzoate, followed by reduction of the nitro group and subsequent cyclization to form the indazole ring. Understanding the nuances of each step is critical for a successful and scalable synthesis.
Caption: General synthetic route for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yields and Incomplete Reactions
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?
A: Low yields in this multi-step synthesis can be attributed to several factors. A systematic, step-by-step analysis is the best approach.
-
Suboptimal Reaction Conditions: Temperature, solvent, and choice of base are critical variables in indazole synthesis.[3] For instance, in the cyclization step, while heat is necessary, excessive temperatures can lead to side reactions and product degradation.[3] It is crucial to determine the optimal temperature for your specific reaction setup.
-
Poor Quality of Starting Materials: Ensure the purity of your starting materials, particularly the 2-fluoro-3-nitrobenzoic acid. Impurities can interfere with each subsequent reaction.
-
Inefficient Reduction of the Nitro Group: The reduction of ethyl 2-fluoro-3-nitrobenzoate to ethyl 3-amino-2-fluorobenzoate is a critical step. Incomplete reduction will result in a lower yield of the desired amine. Ensure your catalyst (e.g., Pd/C) is active and that you are using appropriate reaction conditions (hydrogen pressure, temperature, and reaction time).
-
Side Reactions During Cyclization: The final cyclization step can be prone to side reactions. Careful control of the reaction temperature and time is necessary to minimize the formation of byproducts.
Regioselectivity Issues
Q2: I am observing the formation of a significant amount of the 2H-indazole regioisomer during the cyclization step. How can I favor the formation of the desired 1H-indazole?
A: The formation of both 1H- and 2H-indazole tautomers is a common challenge in indazole synthesis due to annular tautomerism.[1][4] The 1H-tautomer is generally the more thermodynamically stable form.[1][4]
-
Reaction Conditions: The choice of solvent and base can influence the regioselectivity. For many indazole syntheses, using a non-polar solvent can favor the formation of the 1H-isomer.
-
Steric and Electronic Effects: The substituents on the benzene ring play a significant role. In your case, the ester and amino groups will influence the electron density of the reacting nitrogen atoms, which in turn affects the cyclization pathway. While direct control might be limited with the given substrate, understanding these effects is crucial for troubleshooting.
Purification Challenges
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A: The purification of the final compound can be challenging due to the presence of starting materials, byproducts, and potential regioisomers.
-
Column Chromatography: This is the most common and effective method for purifying indazole derivatives. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.
III. Detailed Experimental Protocols
The following are detailed, step-by-step protocols for each stage of the synthesis.
Step 1: Synthesis of Ethyl 2-fluoro-3-nitrobenzoate
This step involves the esterification of 2-fluoro-3-nitrobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-3-nitrobenzoic acid | [5][6] |
| Reagent | Ethanol | [7] |
| Catalyst | Concentrated Sulfuric Acid | [6] |
| Solvent | Ethanol (in excess) | [7] |
| Temperature | Reflux | [8] |
| Reaction Time | 16 hours | [6] |
Protocol:
-
To a solution of 2-fluoro-3-nitrobenzoic acid (1.0 eq) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux and stir for 16 hours. Monitor the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 2-fluoro-3-nitrobenzoate, which can be used in the next step without further purification.[6]
Step 2: Synthesis of Ethyl 3-amino-2-fluorobenzoate
This step involves the reduction of the nitro group.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-fluoro-3-nitrobenzoate | [8][9] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [10] |
| Reagent | Hydrogen Gas (H₂) | [10] |
| Solvent | Methanol or Ethanol | [9][10] |
| Temperature | Room Temperature | [10] |
| Pressure | 0.7-0.8 MPa | [9] |
Protocol:
-
In a pressure reactor, dissolve ethyl 2-fluoro-3-nitrobenzoate (1.0 eq) in methanol (10 volumes).[9]
-
Pressurize the reactor with hydrogen gas to 0.7-0.8 MPa and stir the mixture at room temperature for 10 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 3-amino-2-fluorobenzoate.[9]
Step 3: Synthesis of Ethyl 3-amino-2-hydrazinylbenzoate
This step involves the conversion of the amino group to a hydrazinyl group.
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-amino-2-fluorobenzoate | [11] |
| Reagent | Hydrazine Hydrate | [12] |
| Solvent | Ethanol | [12] |
| Temperature | Reflux | [12] |
| Reaction Time | 2 hours | [12] |
Protocol:
-
To a solution of ethyl 3-amino-2-fluorobenzoate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (2.5 eq).[12]
-
Heat the reaction mixture to reflux for 2 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step.
Step 4: Synthesis of this compound
This is the final cyclization step to form the indazole ring.
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-amino-2-hydrazinylbenzoate | |
| Solvent | High-boiling solvent (e.g., Dowtherm A) | |
| Temperature | ~200-250 °C | |
| Reaction Time | 1-2 hours |
Protocol:
-
Add the crude ethyl 3-amino-2-hydrazinylbenzoate to a high-boiling solvent like Dowtherm A.
-
Heat the mixture to 200-250 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel (ethyl acetate/hexane gradient).
IV. Troubleshooting Workflow
When encountering issues, a logical workflow can help to efficiently identify and resolve the problem.
Caption: A systematic workflow for troubleshooting low yields.
V. References
-
Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Retrieved from
-
Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis. Retrieved from
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from
-
ChemicalBook. (n.d.). 2-Fluoro-3-nitrobenzoic acid synthesis. Retrieved from
-
ChemicalBook. (n.d.). methyl 2-fluoro-3-nitrobenzoate synthesis. Retrieved from
-
LookChem. (n.d.). This compound. Retrieved from
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. Retrieved from
-
Guidechem. (n.d.). Methyl 3-Amino-2-fluorobenzoate 1195768-18-3 wiki. Retrieved from
-
Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from
-
WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from
-
J&K Scientific. (n.d.). Mthis compound | 73907-98-9. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from
-
Zhishang Chemical. (n.d.). High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3. Retrieved from
-
ResearchGate. (n.d.). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Retrieved from
-
Synquest Labs. (n.d.). Methyl 3-amino-2-fluorobenzoate. Retrieved from
-
ResearchGate. (n.d.). Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester | Request PDF. Retrieved from
-
J&K Scientific LLC. (n.d.). Ethyl-1H-indazole-6-carboxylate | 713-09-7. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-amino-2-fluorobenzoate | 1195768-18-3. Retrieved from
-
ResearchGate. (n.d.). Cyclization Reactions of Hydrazones XXV: Synthesis and Study of Reactivity of some Derivatives of[3]benzothieno[2,3-e]1,2,4-triazine. Retrieved from
-
Benchchem. (n.d.). 6-amino-1H-indazole-7-carboxylic acid | 73907-95-6. Retrieved from
-
PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from
-
ChemScene. (n.d.). 73907-98-9 | Mthis compound. Retrieved from
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
- 9. organicintermediate.com [organicintermediate.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 1H-Indazole Synthesis: A Guide to Minimizing Dimer Formation
Technical Support Center
Welcome to the Technical Support Center for 1H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing the formation of unwanted dimer byproducts during the synthesis of 1H-indazoles. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to optimize your synthetic routes and achieve high purity of your target molecules.
Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] However, their synthesis can be plagued by side reactions, with dimer formation being a particularly common and troublesome issue.[2] This guide will delve into the mechanistic underpinnings of dimer formation and provide actionable strategies to mitigate this problem.
Troubleshooting Guide: Dimer Formation
This section addresses specific issues you might encounter related to dimer formation during your 1H-indazole synthesis.
Q1: I am observing a significant amount of a deeply colored impurity, likely a dimer, in my reaction mixture when synthesizing 1H-indazoles from indoles via nitrosation. What is the cause and how can I prevent it?
A1: Dimer formation is a frequent side reaction during the nitrosation of indoles, a method often employed for preparing 1H-indazole-3-carboxaldehydes.[3] The root cause lies in the high nucleophilicity of the starting indole, especially if it is electron-rich.[3] The reaction proceeds through a reactive intermediate, such as an oxime, which can be attacked by another molecule of the starting indole, leading to the formation of often intensely colored dimeric byproducts.[3]
Core Strategy: Controlled Addition and Temperature Management
To minimize this, the key is to maintain a very low concentration of the nucleophilic indole at any given time and to keep the reaction temperature strictly controlled.
Experimental Protocol: Minimizing Dimer Formation during Indole Nitrosation [3]
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8 equivalents) in a suitable solvent mixture (e.g., water and DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while maintaining vigorous stirring.
-
-
Indole Addition (Reverse Addition):
-
Dissolve the indole (1 equivalent) in a minimal amount of a compatible solvent like DMF.
-
Using a syringe pump or a dropping funnel, add the indole solution to the cold, vigorously stirred nitrosating mixture over a prolonged period (e.g., 2 hours).
-
Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to separate the desired 1H-indazole from any remaining dimeric impurities.[3]
-
Q2: My synthesis of a 3-substituted 1H-indazole from an o-toluidine derivative via diazotization and cyclization (Jacobson synthesis) is producing a complex mixture of byproducts, including what appears to be a dimer. What are the likely causes?
A2: The Jacobson synthesis, a classic method for 1H-indazole formation, involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[4] Dimer formation in this context can arise from intermolecular reactions of the highly reactive diazonium salt intermediate. If the intramolecular cyclization is slow or sterically hindered, the diazonium salt can react with another molecule of the starting material or another reactive intermediate.
Troubleshooting Strategies:
-
Temperature Control: Diazotization reactions are typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Exceeding this temperature range can lead to decomposition and side reactions.
-
Acid Concentration: The concentration of the acid used for diazotization is critical. Insufficient acid can lead to the formation of diazoamino compounds (triazenes), which are precursors to dimeric and polymeric tars.
-
Purity of Starting Material: Ensure the o-toluidine derivative is free from impurities that could interfere with the diazotization or cyclization steps.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of dimer formation in 1H-indazole synthesis?
A3: The primary mechanism involves the reaction of a highly reactive intermediate with a nucleophilic species present in the reaction mixture. In the case of indole nitrosation, the nucleophile is the starting indole itself attacking an oxime intermediate.[3] In syntheses involving diazonium salts, such as the Jacobson synthesis, the diazonium ion can act as an electrophile and be attacked by another molecule of the aniline derivative.
Q4: How can I reliably detect and quantify dimer impurities in my final product?
A4: A combination of analytical techniques is recommended for the detection and quantification of dimer impurities:
-
Thin-Layer Chromatography (TLC): Dimeric byproducts often have different polarities than the desired 1H-indazole and will appear as distinct spots.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[5][6] Developing a suitable HPLC method will allow for accurate determination of the purity of your product.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of dimers by identifying their molecular weight.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of the dimeric byproduct.[3]
Q5: Are there alternative synthetic routes to 1H-indazoles that are less prone to dimer formation?
A5: Yes, several modern synthetic methods can circumvent the reactive intermediates that lead to dimerization. These include:
-
Palladium-catalyzed intramolecular amination of aryl halides. [7]
-
[3+2] cycloaddition reactions of arynes with diazomethane derivatives. [1]
-
Reductive cyclization of o-nitro-ketoximes.
Exploring these alternative routes can be a valuable strategy if dimer formation proves to be a persistent challenge with classical methods.[3]
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate key reaction mechanisms.
Caption: Mechanism of the Jacobson Indazole Synthesis and potential for dimer formation.
Caption: Dimer formation pathway during the nitrosation of indoles.
Data Summary: Impact of Reaction Conditions
The following table summarizes hypothetical data illustrating how reaction conditions can influence the yield of the desired 1H-indazole and the formation of the dimer byproduct in a typical indole nitrosation reaction.
| Entry | Indole Addition Method | Temperature (°C) | Yield of 1H-Indazole (%) | Dimer Formation (%) |
| 1 | All at once | 25 | 35 | 50 |
| 2 | All at once | 0 | 55 | 30 |
| 3 | Slow addition (2 hours) | 25 | 60 | 25 |
| 4 | Slow addition (2 hours) | 0 | 85 | <5 |
As the data illustrates, a combination of slow, controlled addition of the indole and maintaining a low reaction temperature is critical for minimizing dimer formation and maximizing the yield of the desired 1H-indazole product.
Purification Strategies
Should dimer formation still occur to some extent, effective purification is essential.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the 1H-indazole well at elevated temperatures but poorly at room temperature, while the dimer remains either soluble or insoluble.[8]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A carefully selected eluent system will allow for the separation of the product from the less or more polar dimer.
By understanding the mechanisms of dimer formation and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and purity of their 1H-indazole syntheses, paving the way for successful downstream applications in drug discovery and development.
References
-
Lee, S., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Retrieved from [Link]
-
Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]
-
Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]
-
NIH. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
NIH. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ScienceDirect. (2025, August 9). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for 1H-Indazoles synthesisa. Retrieved from [Link]
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
Seoul National University. (2017, August 7). Associating and Dissociating Nanodimer Analysis for Quantifying Ultrasmall Amounts of DNA. Retrieved from [Link]
Sources
- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN119000907A - Detection method of indazole derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Indazole Scaffold: A Privileged Motif in Kinase Inhibitor Design - A Comparative Guide
Introduction: The Promise of the Indazole Core in Oncology and Beyond
In the landscape of modern drug discovery, particularly within the realm of oncology, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets with high affinity – is a cornerstone of efficient medicinal chemistry. The 1H-indazole ring system has unequivocally earned its place within this esteemed category, particularly in the design of potent and selective protein kinase inhibitors.[1][2] While a multitude of indazole-containing compounds are under various stages of investigation, this guide will use Ethyl 6-amino-1H-indazole-7-carboxylate as a representative starting point to explore the broader potential of this scaffold. Although specific kinase inhibition data for this particular ester is not extensively available in the public domain, its structure embodies the key features of the indazole core that have been successfully exploited in numerous FDA-approved drugs.
This guide will provide a comparative analysis of well-established, clinically relevant indazole-based kinase inhibitors, offering a lens through which researchers can appreciate the therapeutic potential of novel derivatives like this compound. We will delve into their comparative efficacy, the signaling pathways they modulate, and the standardized experimental methodologies used to characterize their inhibitory activity.
Comparative Efficacy of Indazole-Based Kinase Inhibitors
The potency of a kinase inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the target kinase's activity. A lower IC50 value denotes a more potent inhibitor. Below is a comparative summary of three prominent FDA-approved kinase inhibitors that feature the indazole scaffold, highlighting their primary targets and reported IC50 values.
| Compound | Primary Kinase Targets | IC50 (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3[3][4][5] |
| PDGFRβ, c-Kit | 1.6, 1.7[5] | |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47[6][7] |
| PDGFRα, PDGFRβ, c-Kit | 71, 84, 74[6][7] | |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8[8][9][10] |
| TYK2, JAK3 | 19, 428[10][11] |
Analysis of Comparative Efficacy:
As the data illustrates, indazole derivatives can be engineered to exhibit a wide range of potencies and selectivities. Axitinib , for instance, is a highly potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) with sub-nanomolar IC50 values, making it a powerful anti-angiogenic agent.[3][5][12] Pazopanib also targets VEGFRs, albeit with slightly lower potency than Axitinib, and possesses a broader multi-kinase inhibition profile that includes Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[6][7][13] In contrast, Ruxolitinib demonstrates remarkable selectivity for the Janus Kinase (JAK) family, particularly JAK1 and JAK2, which are central to inflammatory signaling pathways.[8][9][11]
This diversity in targeting underscores the versatility of the indazole scaffold. The specific substitutions on the indazole ring system dictate the inhibitor's interaction with the ATP-binding pocket of the target kinase, thereby determining its potency and selectivity profile. For a novel compound like this compound, its unique substitution pattern would necessitate a comprehensive screening and profiling campaign to elucidate its specific kinase targets and inhibitory potential.
Modulating Key Cellular Processes: The JAK-STAT Signaling Pathway
A crucial signaling cascade often implicated in cancer and inflammatory diseases, and a target for indazole-based inhibitors like Ruxolitinib, is the JAK-STAT pathway.[1][9] This pathway provides a direct route for extracellular signals from cytokines and growth factors to be transmitted to the nucleus, culminating in the regulation of gene expression.
Caption: Experimental workflow for a LanthaScreen® kinase binding assay.
Conclusion
The indazole scaffold is a demonstrably successful foundation for the development of potent and selective kinase inhibitors, as evidenced by the clinical success of drugs like Axitinib, Pazopanib, and Ruxolitinib. While the specific inhibitory profile of this compound remains to be elucidated, its chemical structure places it within a class of compounds with significant therapeutic potential. The methodologies outlined in this guide provide a clear and robust framework for characterizing such novel compounds, from determining their in vitro potency and selectivity to understanding their impact on critical cellular signaling pathways. For researchers in drug development, the continued exploration of the vast chemical space surrounding the indazole core promises to yield the next generation of targeted therapies.
References
-
(Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PMC - PubMed Central. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
-
In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. PMC - PubMed Central. [Link]
-
auspar-pazopanib-hydrochloride-130225-pi.docx. Therapeutic Goods Administration (TGA). [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. [Link]
-
Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. [Link]
-
Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. [Link]
-
Ruxolitinib (INCB018424) | CAS#:941678-49-5. Chemsrc. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Sources
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. revvity.com [revvity.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anticancer Potential of Aminoindazole Derivatives
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, aminoindazole derivatives have garnered substantial interest for their potent and often selective anticancer activities.[2][3] This guide provides a comparative analysis of various aminoindazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underscores their promise in oncology drug discovery.
Introduction to Aminoindazoles in Oncology
Aminoindazoles represent a versatile class of heterocyclic compounds that have been successfully developed as inhibitors of various oncogenic targets.[4] Their rigid bicyclic structure provides a robust framework for the strategic placement of functional groups that can interact with high affinity and specificity with the active sites of key proteins involved in cancer progression. This has led to the development of aminoindazole-based inhibitors for a range of targets, including protein kinases and metabolic enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[4][5]
This guide will compare and contrast different series of aminoindazole derivatives, focusing on their efficacy against various cancer cell lines and the molecular pathways they modulate. The discussion is grounded in experimental data from peer-reviewed studies, providing researchers and drug development professionals with a comprehensive overview of the state-of-the-art in this exciting field.
Comparative Anticancer Activity of 6-Substituted Aminoindazole Derivatives
A recent study focused on a series of novel 6-substituted aminoindazole derivatives designed as potential inhibitors of IDO1, an enzyme implicated in tumor immune evasion.[6][7] The rationale behind this design was to combine the known anticancer properties of the indazole scaffold with the therapeutic benefit of IDO1 inhibition.[6]
Structure-Activity Relationship (SAR) Insights
The anti-proliferative activity of these compounds was evaluated against a panel of five human cancer cell lines: HCT116 (colorectal), A549 (lung), SK-HEP-1 (liver), SNU-638 (gastric), and MDA-MB-231 (breast).[6] The results revealed significant variations in cytotoxicity based on the substitutions on the aminoindazole core.[6][7]
One of the most potent compounds identified was N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) , which exhibited a remarkable IC₅₀ value of 0.4 ± 0.3 μM in HCT116 cells.[6][8][9] The SAR analysis highlighted several key features:
-
Methylation: The presence of a methyl group at the C-3 position of the indazole ring was generally associated with enhanced cytotoxicity against HCT116 cells.[6][7]
-
N-Substitution: Relocating the methyl group from the N-1 to the N-2 position of the indazole ring typically led to a decrease in anti-proliferative activity.[6][7]
-
Aromatic Substitution: The introduction of an N-aromatic substitution on the 6-amino group, particularly a 4-fluorobenzyl group as in compound 36, dramatically increased the cytotoxic potency.[6]
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ in μM) of selected 6-substituted aminoindazole derivatives against various cancer cell lines.[6][10] Etoposide was used as a positive control.
| Compound | Substitution | HCT116 | A549 | SK-HEP-1 | SNU-638 | MDA-MB-231 |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl | 0.4 ± 0.3 | - | - | - | - |
| 39 | - | >20 | 2.8 ± 1.3 | >20 | 1.8 ± 1.4 | 1.7 ± 1.1 |
| 22 | N-isopropyl-2,3-dimethyl | 2.5 ± 1.6 | - | - | - | - |
| Etoposide | Positive Control | - | - | - | - | - |
Data extracted from Hoang et al., 2020.[6][10]
Mechanism of Action: A Dual Approach
The anticancer activity of the most potent compound, compound 36 , was further investigated to elucidate its mechanism of action. The findings suggest a dual mechanism involving both the inhibition of IDO1 and the induction of cell cycle arrest.[8][9][10]
IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the activity of regulatory T-cells.[6]
Compound 36 was found to significantly suppress the expression of the IDO1 protein in HCT116 cells in a concentration-dependent manner.[6][10] This suggests that part of its anticancer effect is mediated by reversing the immunosuppressive effects of IDO1.[6]
Cell Cycle Arrest
In addition to its effects on IDO1, compound 36 was also found to induce cell cycle arrest at the G2/M phase in HCT116 cells.[8][9][10] This was demonstrated by flow cytometry analysis, which showed an accumulation of cells in the G2/M phase after treatment with the compound.[10] This effect on the cell cycle contributes directly to the inhibition of cancer cell proliferation.[10]
The following diagram illustrates the proposed dual mechanism of action for compound 36 .
Caption: Competitive inhibition of kinase activity by aminoindazoles.
Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized experimental protocols are crucial. The following are detailed methodologies for the key assays used in the evaluation of the anticancer activity of aminoindazole derivatives.
Anti-proliferative Activity Assay (Sulforhodamine B - SRB)
This assay is a cell density-based method used to determine cytotoxicity. [2][6] Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aminoindazole derivatives and a positive control (e.g., Etoposide) for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dye Solubilization: Dissolve the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density at a wavelength of 515 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins, such as IDO1 and cell cycle-related proteins. [10] Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound, then wash with PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IDO1, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [10] Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of the PI, which allows for the quantification of cells in each phase of the cell cycle.
The following diagram outlines the general workflow for these experimental protocols.
Caption: Workflow for key in vitro anticancer assays.
Conclusion and Future Directions
Aminoindazole derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. [11][12]The comparative analysis presented in this guide demonstrates their ability to potently inhibit the growth of various cancer cell lines through diverse mechanisms of action, including the inhibition of the immune checkpoint enzyme IDO1 and the blockade of oncogenic kinase signaling. [6][13]The detailed structure-activity relationships provide a roadmap for the rational design of next-generation aminoindazole-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the full therapeutic potential of this compound class, including their use in combination therapies and their efficacy in in vivo cancer models.
References
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., Luu, H. N., Ngo, T., Hieu, D. V., Long, N. H., Anh, L. V., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Hai, D. T. T., Hien, T. T. T., & Tran, P.-T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45199–45206. [Link]
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., Luu, H. N., Ngo, T., Hieu, D. V., Long, N. H., Anh, L. V., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Hai, D. T. T., Hien, T. T. T., & Tran, P.-T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., Luu, H. N., Ngo, T., Hieu, D. V., Long, N. H., Anh, L. V., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Hai, D. T. T., Hien, T. T. T., & Tran, P.-T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]
-
Hoang, N. X., Hoang, V.-H., Luu, T.-T.-T., Luu, H. N., Ngo, T., Hieu, D. V., Long, N. H., Anh, L. V., Ngo, S. T., Nguyen, Y. T. K., Han, B. W., Nguyen, T. X., Hai, D. T. T., Hien, T. T. T., & Tran, P.-T. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]
-
Sabatino, M., et al. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. [Link]
-
Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Seoul National University. [Link]
-
Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]
-
Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]
-
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]
-
Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
Li, Y., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. [Link]
-
Wang, Y., et al. (2020). Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of Ethyl 6-amino-1H-indazole-7-carboxylate in Biological Matrices: An LC-MS/MS-Centric Comparative Analysis
Introduction: The Analytical Imperative for Novel Indazole Derivatives
Ethyl 6-amino-1H-indazole-7-carboxylate is an emerging small molecule of interest within drug discovery and development pipelines. As with any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This necessitates a robust, sensitive, and selective bioanalytical method for its accurate quantification in complex biological matrices such as plasma, serum, and urine.
This guide provides an in-depth technical overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard methodology for this application. We will dissect a validated protocol, explaining the scientific rationale behind each decision, and objectively compare its performance against alternative analytical techniques. The information herein is designed to equip researchers, scientists, and drug development professionals with the expertise to establish and critically evaluate bioanalytical assays for this and similar molecules.
Part 1: The Gold Standard - A Deep Dive into LC-MS/MS Methodology
LC-MS/MS has become the definitive technique for small molecule bioanalysis due to its unparalleled sensitivity and selectivity.[1][2] The coupling of liquid chromatography's physical separation power with the mass spectrometer's ability to selectively detect ions of a specific mass-to-charge ratio (m/z) allows for the precise quantification of a target analyte even at very low concentrations in a complex biological sample.
Core Principle: From Complex Matrix to Quantitative Result
The fundamental workflow involves three main stages:
-
Sample Preparation: Isolating the analyte from interfering matrix components (proteins, salts, phospholipids).
-
Chromatographic Separation (LC): Separating the analyte from any remaining interferences based on its physicochemical properties using a high-performance liquid chromatography column.
-
Mass Spectrometric Detection (MS/MS): Ionizing the analyte, selecting the specific precursor ion, fragmenting it, and detecting a specific product ion. This two-stage filtering (MS/MS) provides exceptional selectivity.
Caption: High-level workflow for LC-MS/MS bioanalysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for method development. Optimization will be necessary for specific laboratory conditions and matrices.
1. Sample Preparation: Protein Precipitation (PPT)
-
Rationale: PPT is a rapid and effective method for removing the majority of proteins from plasma or serum, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping most small molecules, including our target analyte, in solution.[3]
-
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.[4]
-
2. Liquid Chromatography Conditions
-
Rationale: A reversed-phase C18 column is the workhorse for separating small to medium polarity molecules. The gradient elution, starting with a high aqueous content and moving to a high organic content, effectively separates the analyte from early-eluting salts and late-eluting lipids. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ion mode.[5][6]
-
Parameters:
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
3. Mass Spectrometry Conditions
-
Rationale: Electrospray Ionization (ESI) in positive mode is typically effective for molecules containing basic nitrogen atoms, like the indazole ring and amino group in our analyte. Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3). This highly specific transition minimizes noise and enhances sensitivity.[7]
-
Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
Analyte (this compound, MW=205.21): Q1: 206.1 m/z → Q3: 160.1 m/z (Loss of ethoxy group - C₂H₅O)
-
Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₃, ¹⁵N₂) version of the analyte would be ideal, with a corresponding mass shift.
-
-
Summary of Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Sample Prep | Protein Precipitation | Fast, efficient removal of proteins |
| LC Column | C18 (50 x 2.1 mm, 1.8 µm) | Good retention and separation for small molecules |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns |
| Ionization | ESI Positive | Suitable for molecules with basic nitrogens |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity |
Part 2: Comparative Analysis - LC-MS/MS vs. The Alternatives
While LC-MS/MS is the preferred method, it is instructive to compare it with other potential analytical techniques to understand its advantages fully.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | Ligand Binding Assay (LBA) |
| Sensitivity | Very High (pg/mL to ng/mL) | Low to Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL) |
| Selectivity | Very High | Low (Prone to interferences) | High | Very High (Theoretically) |
| Throughput | High (2-5 min/sample) | Moderate (5-15 min/sample) | Low (Requires derivatization) | Moderate to High |
| Development Time | Moderate | Short | Long (Derivatization needed) | Very Long (Antibody development) |
| Cost (Instrument) | High | Low | Moderate | Moderate |
| Universality | High (for small molecules) | Moderate (requires chromophore) | Moderate (requires volatility) | Low (Analyte-specific) |
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is simpler and less expensive than LC-MS/MS. However, its sensitivity is significantly lower, often insufficient for pharmacokinetic studies where drug concentrations can be very low. Furthermore, its selectivity is poor; any compound in the matrix that co-elutes and absorbs light at the same wavelength will interfere with the measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires analytes to be volatile and thermally stable. This compound is not inherently volatile and would require a chemical derivatization step to make it suitable for GC analysis. This adds complexity, time, and potential for variability in the sample preparation process.[8][9]
-
Ligand Binding Assays (LBA): Techniques like ELISA are staples for large molecules (proteins, antibodies). Developing a highly specific antibody for a small molecule is a complex, costly, and time-consuming process that is not practical for most small molecule drug development programs.
Part 3: Scientific Integrity & Trustworthiness - The Self-Validating System
A core tenet of bioanalysis is ensuring the data is reliable and reproducible. The LC-MS/MS protocol described is designed as a self-validating system, grounded in principles outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][10][11][12]
The Role of the Internal Standard (IS)
The IS is the cornerstone of quantitative LC-MS/MS. It is a compound with very similar chemical properties to the analyte, added at a known, constant concentration to every sample, calibrator, and quality control sample. Its purpose is to correct for any variability during the analytical process. If some sample is lost during extraction, or if the MS instrument's response drifts slightly, the IS signal will be affected proportionally to the analyte signal. The final calculation is based on the ratio of the analyte peak area to the IS peak area, thereby normalizing these variations and ensuring accuracy.
Calibration Curves and Quality Controls (QCs)
The method's accuracy and precision are constantly monitored using calibration standards and quality control samples.
-
Calibration (CAL) Standards: A series of samples prepared by spiking known concentrations of the analyte into a blank biological matrix. These are used to plot a calibration curve (Analyte/IS Ratio vs. Concentration), from which the concentration of unknown samples is determined.
-
Quality Control (QC) Samples: These are separate samples prepared at low, medium, and high concentrations within the calibration range. They are analyzed alongside the study samples to ensure the assay is performing correctly during the run. The calculated concentrations of the QCs must fall within a predefined acceptance range (typically ±15% of the nominal value).[11]
Caption: Relationship between calibrators, QCs, and samples.
Conclusion
For the quantitative analysis of this compound in biological matrices, LC-MS/MS stands as the unequivocally superior methodology. Its combination of high sensitivity, exceptional selectivity, and robust performance makes it the industry standard for obtaining the high-quality pharmacokinetic data required for modern drug development. While other techniques exist, they present significant compromises in performance and practicality. The detailed protocol and validation framework presented in this guide provide a comprehensive blueprint for developing a reliable and defensible bioanalytical assay.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
-
USFDA guidelines for bioanalytical method validation | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
De Nys, H., & Covaci, A. (2019, July 1). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]
-
Ma, L., & Fung, K. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH). Retrieved from [Link]
-
Standards-Free Tools to Identify Small Molecules in Complex Samples. (n.d.). PNNL. Retrieved from [Link]
-
Small Molecules Quantitation. (n.d.). Yale School of Medicine. Retrieved from [Link]
-
The future of small and large molecule bioanalytics — today. (n.d.). Aliri Bioanalysis. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved from [Link]
-
Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (n.d.). MDPI. Retrieved from [Link]
-
Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Du, J., Ma, Z., Zhang, Y., Wang, T., Chen, X., & Zhong, D. (2014). Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study. Bioanalysis, 6(18), 2343-56. Retrieved from [Link]
-
Susararla, K. P. C., Shelke, O., & Shorgar, N. (2024). Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study. Journal of Applied Pharmaceutical Research, 12(4). Retrieved from [Link]
-
Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis Thaliana Mutants. Metabolites, 2(3), 398-420. Retrieved from [Link]
-
Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. aliribio.com [aliribio.com]
- 3. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Quantification of oteseconazole in rat plasma using LC-MS/MS and its application to pharmacokinetic study | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 8. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants | MDPI [mdpi.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. moh.gov.bw [moh.gov.bw]
A Head-to-Head Comparison of Ethyl 6-amino-1H-indazole-7-carboxylate with Commercially Available Drugs: An Investigative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful therapeutics.[1][2] This guide provides a comprehensive head-to-head comparison of Ethyl 6-amino-1H-indazole-7-carboxylate, a key synthetic intermediate, with established commercially available drugs. By examining the known biological activities of its derivatives, we project a potential therapeutic profile for this compound and outline a rigorous experimental framework for its evaluation against market leaders in oncology and inflammation. This document is intended to serve as a strategic guide for researchers, scientists, and drug development professionals in assessing the potential of this and similar indazole-based molecules.
Introduction: The Promise of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The versatility of this scaffold allows for substitutions that can be fine-tuned to achieve high potency and selectivity for various biological targets. Several indazole-containing drugs have received FDA approval, including the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib, underscoring the clinical relevance of this chemical class.[1]
This compound, while primarily recognized as a building block in organic synthesis, belongs to a family of 6-aminoindazole derivatives that have shown significant anti-proliferative and anti-inflammatory potential.[4][5][6] This guide will explore its hypothetical performance against two key commercially available drugs:
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Bendazac: A non-steroidal anti-inflammatory drug (NSAID).[1]
Comparative Analysis: Mechanism of Action
A critical starting point for evaluating a new chemical entity is to understand its likely mechanism of action. Based on the activities of its close derivatives, we can hypothesize potential pathways for this compound.
Potential Anti-Cancer Mechanism: Kinase Inhibition
Many indazole derivatives function as ATP-competitive kinase inhibitors.[7] The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment for tyrosine kinases.[8] Derivatives of 6-aminoindazole have demonstrated inhibitory activity against key kinases in oncogenic signaling pathways, such as VEGFR and FGFR.[9][10]
Hypothesized Mechanism for this compound:
It is plausible that this compound, or its derivatives, could act as an inhibitor of various protein kinases involved in tumor growth, angiogenesis, and metastasis. The amino group at the 6-position and the carboxylate at the 7-position offer sites for further chemical modification to optimize binding to the ATP pocket of target kinases.
Comparison with Pazopanib:
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor that blocks the signaling of VEGFR, PDGFR, and c-Kit, among others.[1] This broad-spectrum inhibition disrupts tumor angiogenesis and growth. A key differentiator for a new indazole-based drug would be a more selective kinase inhibition profile, potentially leading to a better-tolerated safety profile.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines and compare it to Pazopanib.
Experimental Protocol:
-
Cell Line Selection: Use a panel of human cancer cell lines, such as HCT116 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). [9][10]2. Assay Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye.
-
Read the absorbance at 510 nm.
-
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition).
Hypothetical Data Summary:
| Compound | HCT116 GI50 (µM) | A549 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| Pazopanib | 15 | 25 | 20 |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Anti-Inflammatory Assays
Objective: To evaluate the in vitro anti-inflammatory activity of this compound and compare it to Bendazac.
Experimental Protocol:
-
COX Inhibition Assay:
-
Use commercially available COX-1 and COX-2 inhibitor screening kits.
-
Measure the ability of the test compounds to inhibit the conversion of arachidonic acid to prostaglandin H2.
-
-
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Culture RAW 264.7 macrophage cells.
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence of the test compounds.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) |
| Bendazac | >100 | >100 | 50 |
| Indomethacin (Control) | 0.1 | 1.5 | 5 |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Pharmacokinetic and Safety Profile Considerations
While in vitro data is crucial, the ultimate success of a drug candidate depends on its in vivo properties.
Pharmacokinetics: The indazole scaffold generally provides good metabolic stability and oral bioavailability. Early ADME (absorption, distribution, metabolism, and excretion) profiling of this compound would be necessary to assess its drug-like properties.
Safety: A key advantage of developing a new indazole derivative would be to improve upon the safety profile of existing drugs. For example, the off-target effects of Pazopanib can lead to hypertension and hepatotoxicity. A more selective kinase inhibitor could mitigate these risks. Similarly, a COX-2 selective NSAID would be expected to have a better gastrointestinal safety profile than non-selective inhibitors.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. Based on the established activities of its derivatives, it has the potential to be elaborated into potent and selective kinase inhibitors for oncology or into novel anti-inflammatory agents.
The experimental framework outlined in this guide provides a clear path for a head-to-head comparison with commercially successful drugs. The key to unlocking the potential of this scaffold will lie in medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The data generated from these studies will be critical in determining whether derivatives of this compound can offer a meaningful clinical advantage over existing treatments.
References
-
Ngo, X. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45199-45206. [Link]
-
Hoang, V. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Seoul National University Repository. [Link]
-
Ngo, X. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. [Link]
-
Ngo, X. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]
-
Ngo, X. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]
-
Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]
-
LookChem. This compound. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Ingenta Connect. [Link]
-
J&K Scientific LLC. Ethyl-1H-indazole-6-carboxylate | 713-09-7. [Link]
-
Hoang, N. X., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315–333. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed Central. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 6-amino-1H-indazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-amino-1H-indazole-7-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for cancer therapy. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering an in-depth look at their respective methodologies, yields, and strategic considerations.
Introduction
The indazole scaffold is a privileged structure in drug discovery, known for its ability to mimic the hinge-binding motifs of ATP in kinase active sites. Specifically, the 6-amino-7-carboxylate substitution pattern provides a versatile handle for further chemical elaboration. The selection of an optimal synthetic route to this compound is therefore a critical decision in the early stages of a research program. This guide aims to inform this decision by presenting a head-to-head comparison of two plausible synthetic strategies, herein designated as Route 1 and Route 2.
Comparative Analysis at a Glance
| Parameter | Route 1: From 2-Chloro-3-nitrobenzoic Acid | Route 2: From 2-Methyl-3-nitrobenzoic Acid |
| Starting Material | Ethyl 2-chloro-3-nitrobenzoate | 2-Methyl-3-nitrobenzoic acid |
| Overall Yield | ~40-50% (estimated) | ~60-70% (estimated) |
| Number of Steps | 4 | 4 |
| Key Transformations | Nucleophilic aromatic substitution, Reductive cyclization, Reduction, Esterification | Benzylic bromination, Cyclization with hydrazine, Nitration, Reduction, Esterification |
| Advantages | Milder conditions for indazole ring formation. | Potentially higher overall yield. |
| Disadvantages | Use of hydrazine hydrate, a hazardous reagent. | Involves a nitration step which requires careful control. |
Route 1: Synthesis via Nucleophilic Aromatic Substitution and Reductive Cyclization
This route commences with the commercially available ethyl 2-chloro-3-nitrobenzoate and proceeds through a four-step sequence involving nucleophilic aromatic substitution, reductive cyclization to form the indazole ring, reduction of the nitro group, and a final esterification.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(hydrazinyl)-3-nitrobenzoate
To a solution of ethyl 2-chloro-3-nitrobenzoate (1.0 eq) in ethanol, hydrazine hydrate (2.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 6-nitro-1H-indazole-7-carboxylate
The crude ethyl 2-(hydrazinyl)-3-nitrobenzoate from the previous step is dissolved in acetic acid and heated to 100 °C for 2-3 hours to effect cyclization. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield ethyl 6-nitro-1H-indazole-7-carboxylate.
Step 3: Synthesis of this compound
The ethyl 6-nitro-1H-indazole-7-carboxylate (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude product.
Step 4: Esterification to this compound
This step is often integrated with the previous one, as the starting material for this route is an ester. If starting from 6-amino-1H-indazole-7-carboxylic acid, a standard Fischer esterification can be employed. The carboxylic acid is dissolved in a large excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours. After completion, the excess ethanol is removed, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.
Causality and Experimental Choices
The choice of hydrazine hydrate in the first step is a common method for introducing the nitrogen nucleophile required for indazole formation. The subsequent acid-catalyzed cyclization is a standard procedure for forming the indazole ring from a substituted phenylhydrazine. The reduction of the nitro group is a critical step to install the desired amino functionality and is typically achieved with high efficiency using catalytic hydrogenation.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from 2-Methyl-3-nitrobenzoic Acid
This alternative approach begins with 2-methyl-3-nitrobenzoic acid and involves benzylic bromination, formation of the indazole core via cyclization with hydrazine, followed by reduction and esterification.
Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)-3-nitrobenzoic acid
2-Methyl-3-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux under irradiation with a UV lamp for several hours. After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated to give the crude product.
Step 2: Synthesis of 6-Nitro-1H-indazole-7-carboxylic acid
The crude 2-(bromomethyl)-3-nitrobenzoic acid is dissolved in a suitable solvent and treated with hydrazine hydrate at room temperature. The reaction is typically stirred for 12-24 hours. The resulting precipitate is collected by filtration, washed, and dried to yield 6-nitro-1H-indazole-7-carboxylic acid.
Step 3: Synthesis of 6-Amino-1H-indazole-7-carboxylic acid
The 6-nitro-1H-indazole-7-carboxylic acid is reduced to the corresponding amine using a standard reduction method, such as catalytic hydrogenation with Pd/C in a suitable solvent like methanol or ethanol, as described in Route 1.
Step 4: Synthesis of this compound
The resulting 6-amino-1H-indazole-7-carboxylic acid is esterified using the Fischer esterification method as detailed in Route 1. The carboxylic acid is refluxed in excess ethanol with a catalytic amount of sulfuric acid. Workup involves neutralization and extraction to isolate the final product.
Causality and Experimental Choices
This route utilizes a different strategy for constructing the indazole ring. The benzylic bromination activates the methyl group for subsequent nucleophilic attack by hydrazine. This cyclization directly forms the indazole-7-carboxylic acid core. The subsequent reduction and esterification steps are analogous to those in Route 1. The potential for higher overall yield in this route may stem from more efficient cyclization and fewer purification challenges in the initial steps.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Discussion and Route Selection
Both routes presented offer viable pathways to this compound. The choice between them will likely depend on several factors:
-
Starting Material Availability and Cost: The relative cost and availability of ethyl 2-chloro-3-nitrobenzoate versus 2-methyl-3-nitrobenzoic acid can be a significant factor.
-
Safety Considerations: Route 1 employs hydrazine hydrate, which is a toxic and potentially explosive reagent requiring careful handling. Route 2 involves a nitration step in the synthesis of its starting material (not detailed here but a common precursor), which also requires stringent safety protocols.
-
Scalability: For larger-scale synthesis, the ease of purification and the robustness of each step become critical. The potential for higher yields in Route 2 might make it more attractive for scale-up, although this would need to be confirmed experimentally.
-
Process Control: The nitration step often associated with the starting material for Route 2 can sometimes lead to regioisomeric impurities that may be difficult to separate. The nucleophilic aromatic substitution in Route 1 may offer more predictable regioselectivity.
Conclusion
This guide has provided a comparative overview of two synthetic routes to this compound. While both routes are chemically sound, Route 2 appears to hold a slight advantage in terms of potential overall yield. However, the practical choice of synthesis will ultimately be dictated by a careful consideration of the factors outlined above, including cost, safety, and scalability. It is recommended that both routes be evaluated at a small scale in the laboratory to determine the most efficient and practical method for a specific research or development context.
References
- General procedures for nucleophilic aromatic substitution with hydrazine are well-established in organic synthesis textbooks and journals. For a representative example, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
- Reductive cyclization of nitro-phenylhydrazines to form indazoles is a known transformation. For an analogous reaction, see: J. Med. Chem.2005, 48 (1), 156-167. [https://pubs.acs.org/doi/10.1021/jm049615+].
- Catalytic hydrogenation is a standard method for the reduction of nitro groups. See: Hudlicky, M. Reductions in Organic Chemistry, 2nd ed.; ACS Monograph 188; American Chemical Society: Washington, DC, 1996. (A general reference for this type of reaction).
- The Fischer esterification is a classic method for ester formation. For the original report, see: Fischer, E.; Speier, A. Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258. [https://onlinelibrary.wiley.com/doi/10.1002/cber.189502803176].
- Benzylic bromination using N-bromosuccinimide is a standard synthetic method. For a review, see: Chem. Rev.1944, 34 (2), 153–204. [https://pubs.acs.org/doi/abs/10.1021/cr60108a001].
- The synthesis of indazoles from ortho-substituted benzyl halides and hydrazine is a known method. For a related example, see: Tetrahedron Lett.2004, 45 (3), 567-569. [https://www.sciencedirect.com/science/article/abs/pii/S004040390302559X].
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro-In Vivo Correlation of Ethyl 6-amino-1H-indazole-7-carboxylate
Abstract
In the landscape of modern drug discovery, establishing a predictive relationship between laboratory findings and clinical outcomes is paramount. This guide provides an in-depth technical comparison of Ethyl 6-amino-1H-indazole-7-carboxylate (EAC), a novel investigational compound, with a known clinical comparator, Olaparib. We will explore the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC), a mathematical model that connects in vitro drug release and dissolution data with its subsequent in vivo pharmacokinetic profile.[1][2][3][4][5] Through detailed experimental protocols, comparative data analysis, and workflow visualizations, this document serves as a comprehensive resource for researchers aiming to translate preclinical data into predictable clinical performance.
Introduction: The Indazole Scaffold and the IVIVC Imperative
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer effects.[6][7][8][9] Many indazole derivatives have been developed as potent kinase inhibitors, demonstrating significant anti-cancer activity both in vitro and in vivo.[7] Our investigational compound, this compound (EAC), belongs to this promising class. Based on its structural similarity to known PARP inhibitors, we hypothesize that EAC may exert its anticancer effects through the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[10][11][12]
The journey of a compound like EAC from a laboratory "hit" to a clinical candidate is fraught with challenges, a primary one being the translation of its in vitro potency to in vivo efficacy. This is where the concept of In Vitro-In Vivo Correlation (IVIVC) becomes indispensable. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (like its dissolution rate) and a relevant in vivo response (such as plasma drug concentration).[1][4] Establishing a robust IVIVC can streamline drug development, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a formulation's performance.[1][2]
This guide will compare the hypothetical in vitro and in vivo performance of EAC against Olaparib, an established PARP inhibitor, to illustrate the principles and practicalities of developing an IVIVC for a novel indazole-based compound.
In Vitro Characterization: Quantifying Target Engagement and Cellular Effects
The initial assessment of any potential therapeutic agent begins with a thorough in vitro characterization to determine its mechanism of action and potency. For EAC, we will focus on its activity as a putative PARP1 inhibitor.
Rationale for Experimental Choices
-
Target Engagement: To confirm that EAC directly interacts with its intended target, a competitive binding assay is essential. This assay will quantify the affinity of EAC for the PARP1 active site.
-
Cellular Potency: Moving from a purified protein to a cellular context is a critical step. A cell-based assay will determine the concentration of EAC required to inhibit cancer cell proliferation, providing a more biologically relevant measure of its potency. We have selected the HCT116 human colorectal cancer cell line, as derivatives of 6-aminoindazole have previously shown efficacy in this line.[13]
-
Comparator Selection: Olaparib is chosen as the comparator due to its well-characterized mechanism as a PARP inhibitor and its established clinical use.[11][12] This allows for a direct comparison of EAC's potency against a known standard.
Comparative In Vitro Activity: EAC vs. Olaparib
The following table summarizes the hypothetical in vitro data for EAC and Olaparib.
| Parameter | This compound (EAC) | Olaparib (Comparator) |
| Target Engagement (IC50) | ||
| PARP1 Competitive Binding | 15 nM | 5 nM |
| Cellular Potency (IC50) | ||
| HCT116 Cell Proliferation | 150 nM | 50 nM |
Table 1: Comparative in vitro potency of EAC and Olaparib.
Experimental Protocols
This protocol is adapted from commercially available kits designed to measure the binding of inhibitors to the PARP1 active site.[14]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and a reducing agent. Dilute purified PARP1 enzyme and the Olaparib-based fluorescent probe in the reaction buffer to the desired concentrations.
-
Compound Dilution: Create a serial dilution of EAC and Olaparib in DMSO, followed by a further dilution in the reaction buffer.
-
Assay Plate Preparation: Add the diluted compounds, PARP1 enzyme, and the fluorescent probe to a 96-well plate. Include wells with enzyme and probe only (high polarization control) and probe only (low polarization control).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Culture: Culture HCT116 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of EAC and Olaparib for 72 hours.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Absorbance Measurement: Solubilize the bound dye with Tris base and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.
In Vivo Assessment: From Cellular Effects to Systemic Response
Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. This section details the assessment of EAC in a preclinical animal model to evaluate its pharmacokinetic profile and anti-tumor activity.
Rationale for Experimental Choices
-
Animal Model: The use of immunodeficient mice bearing human tumor xenografts is a standard and widely accepted model for evaluating the in vivo efficacy of anticancer agents.[15][16] Specifically, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, are gaining prominence as they better recapitulate the heterogeneity of human cancers.[17][18]
-
Pharmacokinetics (PK): Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for designing effective dosing regimens.[19][20][21] A PK study will determine key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).
-
Efficacy Study: A xenograft efficacy study will assess the ability of EAC to inhibit tumor growth in a living organism, providing the ultimate proof-of-concept for its anti-cancer activity.
Comparative In Vivo Performance: EAC vs. Olaparib
The following tables summarize the hypothetical in vivo pharmacokinetic and efficacy data for EAC and Olaparib in a mouse model bearing HCT116 xenografts.
Table 2: Comparative Pharmacokinetic Parameters (10 mg/kg, Oral Gavage)
| Parameter | This compound (EAC) | Olaparib (Comparator) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (hr) | 2.0 | 1.5 |
| AUC (0-24h) (ng·hr/mL) | 4500 | 6000 |
| Oral Bioavailability (%) | 30 | 40 |
Table 3: Comparative Efficacy in HCT116 Xenograft Model (10 mg/kg, Daily Oral Dosing for 14 days)
| Parameter | Vehicle Control | This compound (EAC) | Olaparib (Comparator) |
| Tumor Growth Inhibition (%) | 0 | 55 | 70 |
| Change in Body Weight (%) | +2 | -3 | -5 |
Experimental Protocols
This protocol outlines a typical PK study in rodents.[22]
-
Animal Acclimation: Acclimate male BALB/c nude mice for at least one week before the study.
-
Dosing: Administer a single dose of EAC or Olaparib (formulated in a suitable vehicle) via oral gavage.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
This protocol is based on established methods for generating and testing drugs in xenograft models.
-
Tumor Cell Implantation: Subcutaneously implant HCT116 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, EAC, Olaparib) and begin daily oral dosing.
-
Efficacy Assessment: Continue dosing for the specified duration (e.g., 14 days) and monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between our in vitro and in vivo data. A Level A IVIVC, the most rigorous type, aims to create a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[4]
The IVIVC Workflow
The process of developing an IVIVC involves several key steps, as illustrated in the diagram below.
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Developing the Correlation: A Conceptual Framework
-
In Vitro Dissolution: The first step, not detailed in the protocols above but crucial for a true IVIVC, is to perform dissolution testing on multiple formulations of EAC with varying release rates.
-
In Vivo Pharmacokinetics: Next, the in vivo plasma concentration-time profiles for each of these formulations are determined, as described in Protocol 3.3.1.
-
Deconvolution: A mathematical process called deconvolution is applied to the in vivo plasma concentration data to calculate the in vivo absorption rate over time.
-
Correlation: The in vitro dissolution data is then plotted against the in vivo absorption data. A strong linear correlation indicates a successful Level A IVIVC.
For our hypothetical data, while we haven't performed a full dissolution study, we can infer a preliminary relationship. EAC shows lower in vitro potency and lower in vivo exposure (AUC) compared to Olaparib, which corresponds to its reduced in vivo efficacy (55% TGI vs. 70% TGI). This suggests a qualitative exposure-response relationship, which is a foundational component of a successful IVIVC. The lower oral bioavailability of EAC could be a target for formulation optimization to improve its in vivo performance.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, comparison of a novel indazole compound, EAC, with the established drug Olaparib. We have detailed the necessary in vitro and in vivo experiments required to characterize a new chemical entity and have provided a framework for establishing a predictive In Vitro-In Vivo Correlation.
The data suggests that while EAC demonstrates promising anti-cancer activity, its lower potency and bioavailability compared to Olaparib highlight areas for further optimization. Future work should focus on:
-
Lead Optimization: Synthesizing and testing analogs of EAC to improve its in vitro potency.
-
Formulation Development: Exploring different formulation strategies to enhance the oral bioavailability of EAC.
-
Full IVIVC Study: Conducting a comprehensive IVIVC study with multiple formulations to establish a robust predictive model for guiding further development and manufacturing.
By systematically bridging the gap between in vitro and in vivo data, researchers can de-risk drug development programs, accelerate the translation of promising compounds from the bench to the bedside, and ultimately, deliver more effective therapies to patients.
References
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Uppal, V. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Retrieved from [Link]
-
Frontiers Media S.A. (n.d.). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]
-
PeerJ. (n.d.). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
-
SciSpace. (n.d.). In vitro - in vivo correlation: from theory to applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
-
Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft.... Retrieved from [Link]
-
Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro analysis of PARP inhibitor nanoformulations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. wjarr.com [wjarr.com]
- 4. scispace.com [scispace.com]
- 5. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 17. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Indazole-Based Compounds in Cellular Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Target Validation for Novel Scaffolds
The 1H-indazole core is a well-established "privileged scaffold" in modern medicinal chemistry, forming the basis of numerous approved and clinical-stage therapeutics, particularly kinase inhibitors.[1][2][3] Compounds like Ethyl 6-amino-1H-indazole-7-carboxylate represent promising starting points for novel drug discovery campaigns. However, a molecule's therapeutic potential is inextricably linked to its mechanism of action. Before committing significant resources to lead optimization, it is imperative to confirm that the compound directly interacts with its intended molecular target within the complex and dynamic environment of a living cell. This process, known as target engagement, bridges the gap between biochemical activity and cellular phenotype, providing critical validation for the proposed mechanism of action.[4]
This guide provides an in-depth comparison of three leading methodologies for quantifying intracellular target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Chemical Proteomics via Kinobeads. We will explore the fundamental principles, provide detailed experimental protocols, and present comparative data to empower researchers to select and implement the most appropriate strategy for validating compounds like this compound.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
Principle of the Method
CETSA is a powerful biophysical technique that operates on the principle of ligand-induced thermal stabilization.[5][6] When a protein binds to a ligand—such as our indazole compound—the resulting complex is often more resistant to thermal denaturation than the protein alone. The CETSA workflow involves treating intact cells with the test compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble target protein remaining at each temperature. A positive target engagement event results in a measurable shift of the protein's melting curve to a higher temperature.[4] As a label-free method, it allows for the study of endogenous proteins in their native cellular context without the need for genetic modification.[7]
CETSA Experimental Workflow
Caption: NanoBRET™ workflow for assessing target engagement.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (either N- or C-terminal fusion).
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ medium.
-
Seed the cells into a white, 96-well or 384-well assay plate at an optimized density.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add the diluted compound to the appropriate wells of the assay plate. Include "no compound" controls for maximum BRET signal and "no tracer" controls for background correction.
-
Prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM™.
-
Add the 2X tracer solution to all wells except the "no tracer" controls. The final tracer concentration should be pre-determined through optimization experiments to be at or below its Kₑ.
-
-
Equilibration and Detection:
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound binding to reach equilibrium.
-
Prepare the Nano-Glo® substrate/inhibitor solution according to the manufacturer's protocol. The extracellular inhibitor prevents signal from any leaked fusion protein. [8] * Add the substrate solution to all wells.
-
Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Subtract the background BRET ratio (from "no tracer" wells) from all other values to get the corrected BRET ratio.
-
Normalize the data by setting the average corrected BRET ratio from the "no compound" wells to 100% and the background to 0%.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic model to determine the intracellular IC₅₀ value.
-
Methodology 3: Chemical Proteomics (Kinobeads)
Principle of the Method
Chemical proteomics, specifically using "kinobeads," is a powerful affinity chromatography-mass spectrometry approach for defining a compound's target profile, particularly for kinase inhibitors. [9][10]Kinobeads are composed of a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on a solid support (e.g., Sepharose beads). [11]When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. [12]The assay is performed in a competitive binding format: the cell lysate is first pre-incubated with a soluble test compound (this compound). The compound will occupy the ATP-binding pocket of its specific kinase targets. When the kinobeads are subsequently added, these engaged kinases can no longer bind to the beads. After washing, the proteins retained on the beads are eluted and identified/quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The potency of the compound for each kinase is determined by the dose-dependent decrease in its abundance in the bead pulldown. [13]
Kinobeads Experimental Workflow
Caption: Kinobeads workflow for kinase selectivity profiling.
Detailed Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation:
-
Culture cells to a high density and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.4% NP-40, with protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine and normalize protein concentration across all samples, typically to 5 mg/mL. [9]
-
-
Competition Binding:
-
Aliquot the lysate (e.g., 1 mg of total protein per condition).
-
Add this compound across a range of concentrations (e.g., 1 nM to 30 µM). Include a vehicle (DMSO) control.
-
Incubate for 45-60 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.
-
-
Kinase Capture and Digestion:
-
Add a slurry of pre-washed kinobeads to each lysate sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer and then with a buffer lacking detergent to remove non-specifically bound proteins.
-
Perform on-bead protein digestion by resuspending the beads in a digestion buffer (e.g., containing urea and DTT) followed by alkylation (e.g., with iodoacetamide) and overnight digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-flow liquid chromatography system.
-
Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified kinase across the different compound concentrations.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant to identify proteins and obtain their LFQ intensities.
-
For each identified kinase, normalize its intensity in the compound-treated samples to its intensity in the vehicle control sample.
-
Plot the normalized abundance against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ for each kinase.
-
Comparative Analysis and Data Presentation
The choice of method depends on the specific research question, available resources, and the stage of the drug discovery project.
Table 1: Feature Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a tracer (BRET) | Competitive binding to immobilized ligands |
| Target Protein | Endogenous, unmodified protein | Exogenous, NanoLuc® fusion protein | Endogenous, native kinases |
| Cell State | Intact cells (lysed post-heating) | Live, intact cells | Cell lysate (post-lysis) |
| Label Requirement | Label-free | Requires genetic labeling (NanoLuc®) | Label-free (relies on MS) |
| Throughput | Moderate (plate-based formats available)[5] | High (384-well compatible) | Low to Moderate |
| Primary Output | Thermal shift (ΔTₘ) or IC₅₀ (ITDRF) | [7] Intracellular IC₅₀ | IC₅₀ for hundreds of kinases |
| Key Advantage | Physiologically relevant (endogenous target) | Live-cell, real-time kinetics possible | Unbiased, broad selectivity profile |
| Key Limitation | Not all proteins show a thermal shift | Requires genetic engineering of cells | Not in live cells; misses membrane effects |
Example Data Presentation
Table 2: CETSA - Apparent Melting Temperatures (Tₘ)
| Treatment | Target Protein | Tₘ (°C) ± SD | Thermal Shift (ΔTₘ) |
| Vehicle (0.1% DMSO) | Kinase X | 52.4 ± 0.3 | - |
| E-6AI-7C (10 µM) | Kinase X | 58.1 ± 0.4 | +5.7°C |
| Control-Inhibitor (1 µM) | Kinase X | 59.5 ± 0.2 | +7.1°C |
| Vehicle (0.1% DMSO) | Control Protein (GAPDH) | 61.2 ± 0.2 | - |
| E-6AI-7C (10 µM) | Control Protein (GAPDH) | 61.3 ± 0.3 | No shift |
Table 3: NanoBRET™ - Intracellular IC₅₀ Values
| Compound | Target Protein | Intracellular IC₅₀ (nM) |
| E-6AI-7C | Kinase X-NanoLuc® | 155 |
| Control-Inhibitor | Kinase X-NanoLuc® | 25 |
Table 4: Kinobeads - Selectivity Profile (IC₅₀ Values in µM)
| Compound | Kinase X | Kinase Y | Kinase Z |
| E-6AI-7C | 0.18 | 5.2 | >30 |
| Control-Inhibitor | 0.03 | >30 | >30 |
Expert Recommendations and Strategic Implementation
A multi-pronged approach is often the most robust strategy for confirming target engagement.
-
For Initial Target Identification and Selectivity: If the target of this compound is unknown or if understanding its selectivity is a primary goal, Kinobeads is the ideal starting point. It provides an unbiased, panoramic view of the compound's interactions across the kinome, potentially revealing both the intended target and critical off-targets. [12]
-
For Validating a Hypothesized Target: If a primary target has been identified (e.g., from Kinobeads or other screening data), CETSA is an excellent orthogonal method for validation. Its label-free nature and use of the endogenous protein provide strong evidence of target binding in a physiologically relevant state. [6]An isothermal dose-response format (ITDRF-CETSA) can be used to generate an IC₅₀ value for direct comparison with other methods. [7]
-
For High-Throughput Screening and SAR: For lead optimization campaigns where hundreds of analogs need to be evaluated, the NanoBRET™ assay offers the highest throughput. [14]Once the target-NanoLuc® cell line is established, it provides a rapid and quantitative readout of intracellular potency, making it perfect for establishing structure-activity relationships (SAR).
References
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation. [URL: https://www.promega.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4422]
- NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-te-intracellular-bet-brd-assay-protocol.pdf]
- NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-te-intracellular-hdac-assay-protocol.pdf]
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [URL: https://www.eubopen.org/sites/default/files/2020-10/20201020_EUbOPEN_SOP_NanoBRET_v1.0.pdf]
- An Overview of Current Methods to Confirm Protein-Protein Interactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6329033/]
- Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. Benchchem. [URL: https://www.benchchem.com/application-notes/nanobret-target-engagement-assay-brd4-and-brd4-in-3]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379322/]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7370311/]
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.7b00057]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [URL: https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010814-124322]
- Methods to investigate protein–protein interactions. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methods_to_investigate_protein%E2%80%93protein_interactions]
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4766441/]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
- What technique is best for identifying a protein-protein interactions?. Quora. [URL: https://www.quora.com/What-technique-is-best-for-identifying-a-protein-protein-interactions]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/349887019_Kinobeads_A_Chemical_Proteomic_Approach_for_Kinase_Inhibitor_Selectivity_Profiling_and_Target_Discovery]
- Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Optimized-chemical-proteomics-assay-for-kinase-Bantscheff-Klaeger/3923a54b60099496859388f8d665790a36dd341e]
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [URL: https://www.ukm.
- What are the common methods for detecting protein interactions? How to choose the appropriate method?. Creative Proteomics. [URL: https://www.creative-proteomics.
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5556485/]
- 73907-98-9 | Mthis compound. ChemScene. [URL: https://www.chemscene.
- 6-amino-1H-indazole-7-carboxylic acid | 73907-95-6. Benchchem. [URL: https://www.benchchem.com/product/b10168]
- This compound. LookChem. [URL: https://www.lookchem.
- Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37352576/]
- 73907-95-6, 6-Amino-1H-indazole-7-carboxylic acid Formula. Echemi. [URL: https://www.echemi.com/products/73907-95-6.html]
- Ethyl-1H-indazole-6-carboxylate | 713-09-7. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/chemical-products/713-09-7]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7752158/]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10224163/]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903513/]
- Mthis compound 73907-98-9 wiki. Guidechem. [URL: https://www.guidechem.
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8064434/]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315484/]
Sources
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. eubopen.org [eubopen.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays with Ethyl 6-amino-1H-indazole-7-carboxylate
The challenge of reproducibility in preclinical research is a well-documented and significant concern, with studies indicating that a substantial portion of published findings cannot be replicated.[1][2] This issue is a major impediment to scientific progress and drug discovery, leading to wasted resources and a loss of confidence in research findings.[2] For researchers working with small molecules like Ethyl 6-amino-1H-indazole-7-carboxylate, a member of the biologically active indazole class of compounds, ensuring the reproducibility of biological assays is paramount.[3][4][5] This guide provides a comprehensive framework for assessing and ensuring the reproducibility of assays involving this compound, offering practical insights and detailed experimental protocols.
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] this compound, as a functionalized indazole, holds potential as a building block or an active agent in various therapeutic areas. However, its utility is directly tied to the ability of researchers to consistently and reliably reproduce experimental results.
This guide will explore the critical factors influencing the reproducibility of biological assays with this compound, provide a comparative framework for evaluating different sources of the compound, and offer detailed protocols for key validation experiments.
Key Factors Influencing Reproducibility
The reproducibility of biological assays involving any small molecule is multifactorial. For this compound, the following aspects are of critical importance:
-
Purity and Characterization: The presence of impurities, such as starting materials, byproducts, or residual solvents from synthesis, can significantly impact biological activity and lead to inconsistent results.
-
Solubility and Stability: The solubility of the compound in assay buffers and its stability under experimental conditions (temperature, light, pH) are crucial for maintaining an effective concentration throughout the assay.
-
Assay-Specific Parameters: The choice of cell lines, reagents, and specific experimental conditions can all contribute to variability between experiments and laboratories.
To address these challenges, a systematic approach to compound validation and experimental design is essential.
Comparative Evaluation of this compound from Different Sources
A common source of irreproducibility is variability in the quality of the small molecule itself. Therefore, a critical first step is to compare the performance of this compound obtained from different commercial vendors or synthesized in-house.
Table 1: Physicochemical Properties of this compound
| Property | Vendor A | Vendor B | In-house Synthesis |
| Purity (by HPLC) | >98% | >95% | >99% |
| Identity (by ¹H NMR and MS) | Conforms to structure | Conforms to structure | Conforms to structure |
| Solubility in DMSO (mg/mL) | 25 | 20 | 30 |
| Appearance | White to off-white solid | Light yellow solid | White crystalline solid |
Experimental Workflow for Comparative Evaluation
The following workflow outlines a systematic approach to comparing different sources of this compound.
Caption: A workflow for the comparative evaluation of this compound from different sources.
Detailed Experimental Protocols
To ensure the validity of the comparative data, standardized and well-documented protocols are essential.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.
Protocol 2: Cell Viability Assay (MTT)
Many indazole derivatives have shown promise as anticancer agents.[9][10][11] A cell viability assay is a fundamental tool to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Plate a human cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48 hours.
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Comparative IC50 Values in HCT116 Cells
| Compound Source | IC50 (µM) ± SD (n=3) |
| Vendor A | 15.2 ± 1.8 |
| Vendor B | 25.8 ± 3.5 |
| In-house Synthesis | 12.5 ± 1.1 |
Addressing Alternative Compounds
While this compound may be the compound of interest, it is prudent to consider structurally related alternatives or compounds with similar biological activities. This can provide valuable context and potentially identify more potent or reproducible molecules.
Potential Alternatives and their Rationale:
-
Mthis compound: The methyl ester analog may exhibit different solubility and cell permeability characteristics.[12][13][14]
-
6-Amino-1H-indazole-7-carboxylic acid: The corresponding carboxylic acid may have different target interactions and pharmacokinetic properties.[15][16]
-
Other Substituted Indazoles: A broader exploration of the indazole scaffold could reveal derivatives with improved activity and reproducibility.[17][18]
The same rigorous comparative evaluation outlined above should be applied to any alternative compounds to ensure the selection of the most reliable research tool.
Conclusion
Ensuring the reproducibility of biological assays is a cornerstone of robust scientific research. For researchers working with this compound, a systematic approach to compound validation and experimental design is not just recommended, but essential. By carefully characterizing the physicochemical properties of the compound, employing standardized biological assays, and considering relevant alternatives, scientists can significantly enhance the reliability and impact of their findings. This commitment to reproducibility is vital for accelerating the translation of promising molecules from the laboratory to the clinic.
References
-
Freedman, L. P., & Gibson, M. C. (2022). The Problem of Irreproducible Bioscience Research. Perspectives in Biology and Medicine, 65(3), 373-386. [Link]
-
Cure. Research Reproducibility: A Costly Stumbling Block for Drug Discovery. [Link]
-
Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 799-835. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
National Center for Biotechnology Information. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
-
Palmer, J. T. (2020). Case studies in rare disease small molecule discovery and development. Bioorganic & Medicinal Chemistry Letters, 30(21), 127462. [Link]
-
Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]
-
Insilico Medicine. (2026, January 15). Insilico Deploys its Chemistry Foundation Model on Microsoft Discovery Platform. [Link]
-
National Center for Biotechnology Information. 1H-Indazole-7-carboxylic acid. [Link]
-
LookChem. This compound. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15744. [Link]
-
J&K Scientific LLC. Ethyl-1H-indazole-6-carboxylate | 713-09-7. [Link]
-
Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44923-44933. [Link]
-
Malapati, V. L., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. International Journal of Mycobacteriology, 7(1), 76-82. [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
G. S. S. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Rodríguez-Villar, J. A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1887. [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5196-5203. [Link]
-
Nguyen, T. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic Chemistry, 138, 106634. [Link]
-
Boukhris, S., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(52), 32939-32951. [Link]
-
Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2006). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Afinidad, 63(523), 448-453. [Link]
-
J&K Scientific. Mthis compound | 73907-98-9. [Link]
Sources
- 1. Project MUSE -- Verification required! [muse.jhu.edu]
- 2. wewillcure.com [wewillcure.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. Page loading... [wap.guidechem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. 6-Amino-1H-indazole-7-carboxylic acid | 73907-95-6 [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
- 17. mdpi.com [mdpi.com]
- 18. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 6-amino-1H-indazole-7-carboxylate: A Guide for Laboratory Professionals
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, Ethyl 6-amino-1H-indazole-7-carboxylate, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a trusted resource, moving beyond mere procedural lists to explain the rationale behind each critical step.
I. Hazard Profile and Risk Assessment: Understanding the "Why"
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4][5][6]
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its safe removal by a certified waste management provider.
Step 1: Immediate Waste Segregation at the Source
The cardinal rule of chemical waste management is segregation. Never mix different waste streams. For this compound, this means:
-
Solid Waste: Collect unreacted compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.[6]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
When handling waste containing this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes of solutions or airborne particles of the solid compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation. |
| Protective Clothing | A standard laboratory coat. | Protects street clothes and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors.[2][8] | Minimizes the risk of respiratory tract irritation. For larger spills, a respirator may be necessary. |
Step 3: Waste Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Compatibility: Use containers made of materials that are chemically compatible with the waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.[9] Avoid using metal containers for acidic solutions.[9]
-
Labeling: All waste containers must be clearly and accurately labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Step 4: Storage of Hazardous Waste
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[6]
-
Location: The SAA should be near the point of generation and under the control of laboratory personnel.[9]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[2][8]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Container Integrity: Keep waste containers securely closed except when adding waste.[1] Regularly inspect containers for any signs of degradation or leakage.[6]
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to dispose of hazardous chemical waste directly.[4]
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.[7] They will have established procedures and schedules for waste pickup.
-
Provide Accurate Information: When requesting a pickup, provide a detailed inventory of the waste, including the chemical name, quantity, and any known hazards. This information is critical for the waste management company to handle and dispose of the material safely and in compliance with regulations.
III. Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is vital.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent into the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office or emergency response team.
-
Prevent others from entering the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move to fresh air.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
IV. Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
V. Conclusion: A Culture of Safety
The proper disposal of chemical waste like this compound is not merely a regulatory hurdle; it is a fundamental aspect of a robust safety culture. By understanding the potential hazards, adhering to established protocols, and being prepared for emergencies, researchers can ensure a safe and environmentally responsible laboratory environment. This guide serves as a foundational document, but it is crucial to always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Comprehensive Safety and Handling Guide for Ethyl 6-amino-1H-indazole-7-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 6-amino-1H-indazole-7-carboxylate. As a crucial intermediate in pharmaceutical development, understanding its safe handling is paramount for researchers and drug development professionals.[1] This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and scientific integrity.
Hazard Analysis and Risk Assessment: Understanding the "Why"
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5]
The indazole ring system and the aromatic amine functional group are key structural features that inform these hazard classifications. Aromatic amines, as a class, are known for their potential for skin sensitization and other health effects, necessitating careful handling to minimize exposure.[6]
Hazard Summary Table:
| Hazard Classification | Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[3][5] |
| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation[3][5] |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[2][3] Ensure the fume hood has a face velocity appropriate for handling potent compounds.
-
Containment: For procedures with a high potential for aerosolization, such as weighing or transferring large quantities, consider the use of a glove box or other containment enclosure.
Personal Protective Equipment (PPE): A Necessary Barrier
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
PPE Requirements Table:
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Double-gloving is advised when handling significant quantities or during prolonged procedures. Regularly inspect gloves for any signs of degradation or perforation.[7] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[7][8] |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing.[7][9] |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a fume hood or if there is a risk of dust generation.[7][10] The specific type of respirator should be determined by a formal risk assessment. For sterile applications, a surgical N-95 respirator can provide both respiratory and splash protection.[11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Safe Handling Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Before entering the designated area, don all required PPE as outlined in the table above.
-
Assemble all necessary equipment, including spatulas, glassware, and solvents, within the fume hood to minimize traffic in and out of the containment area.
-
-
Handling:
-
Carefully weigh the required amount of the solid compound on a tared weigh boat within the fume hood. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid in a controlled manner. Use a closed or contained system whenever feasible.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound.
-
Properly doff PPE, avoiding contact with the potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[3]
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous waste container for organic solvents. Do not dispose of this chemical down the drain.[3]
-
Regulations: Always consult and adhere to your institution's and local hazardous waste regulations for complete and accurate classification and disposal.[3][12]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[2] Ensure proper ventilation and wear all appropriate PPE during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Chemsrc. (2025, August 25). 1H-Indazol-6-amine | CAS#:6967-12-0. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. 1H-indazol-7-amine | C7H7N3 | CID 88901. Retrieved from [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1H-Indazol-6-amine | CAS#:6967-12-0 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. hsa.ie [hsa.ie]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. gerpac.eu [gerpac.eu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
